molecular formula C5H9ClN2 B3034285 3-Aminocyclobutane-1-carbonitrile hydrochloride CAS No. 1523572-04-4

3-Aminocyclobutane-1-carbonitrile hydrochloride

Cat. No.: B3034285
CAS No.: 1523572-04-4
M. Wt: 132.59
InChI Key: LZZBWDSIAXVWHX-UHFFFAOYSA-N
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Description

3-Aminocyclobutane-1-carbonitrile hydrochloride (CAS 1393180-30-7) is a high-purity chemical building block with a molecular formula of C5H9ClN2 and a molecular weight of 132.59 g/mol . This aminocyclobutane derivative is supplied with a typical purity of 97% and is intended for research and development applications only . The compound is a valuable intermediate in organic synthesis and pharmaceutical research. The nitrile group is a key functional moiety in medicinal chemistry, often used as a bioisostere for carbonyl groups or to participate in hydrogen bonding within protein active sites, which can be critical for designing enzyme inhibitors and receptor antagonists . Compounds featuring the aminocyclobutane scaffold are of significant interest in drug discovery, with research exploring their potential as NMDA receptor antagonists for the treatment of conditions such as pain and depressive diseases . For safe handling, please refer to the Safety Data Sheet. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-aminocyclobutane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBWDSIAXVWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523572-04-4
Record name 3-aminocyclobutane-1-carbonitrile hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a versatile building block of increasing importance in medicinal chemistry. We will delve into its core chemical and physical properties, established synthetic routes, characteristic reactivity, and its applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Value of Strained Scaffolds

In the landscape of medicinal chemistry, small, conformationally constrained carbocycles are invaluable tools. The cyclobutane ring, in particular, offers a unique three-dimensional structure that can impart favorable properties to drug candidates, such as improved metabolic stability, reduced planarity, and the ability to orient key pharmacophoric groups in a precise manner[1]. This compound emerges as a particularly useful bifunctional building block, providing two reactive handles—an amine and a nitrile—on a rigid scaffold, enabling the synthesis of diverse and structurally novel compound libraries.

Chapter 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

Identification and Core Properties

The hydrochloride salt form of 3-Aminocyclobutane-1-carbonitrile enhances its stability and handling properties as a solid.

IdentifierValueSource
CAS Number 1523572-04-4ChemShuttle
Molecular Formula C₅H₉ClN₂Derived
Molecular Weight 132.59 g/mol Derived
IUPAC Name 3-aminocyclobutane-1-carbonitrile;hydrochloride---
Physical Form SolidSigma-Aldrich[2] (Analog)
Storage Store at room temperature, under inert gasChemicalBook[3] (Analog)

Note: Data for the exact carbonitrile hydrochloride is limited; some properties are inferred from closely related analogs like methyl 3-aminocyclobutane-1-carboxylate hydrochloride.

Stereochemistry

The 1,3-disubstituted cyclobutane ring can exist as cis and trans diastereomers. The specific spatial arrangement of the amino and carbonitrile groups is critical as it profoundly influences how the molecule interacts with biological targets[4]. The relative stereochemistry must be rigorously controlled during synthesis and confirmed by analytical techniques.

Spectral Analysis (Predicted)

While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. This predictive insight is crucial for chemists to quickly identify and confirm the structure during synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. One would anticipate multiplets for the ring protons (CH and CH₂ groups) and a broad singlet for the amine (NH₂) protons, which may exchange with D₂O. The proton alpha to the nitrile group and the proton alpha to the amino group would be key diagnostic signals.

  • ¹³C NMR: The carbon NMR would show distinct signals for the two CH carbons of the cyclobutane ring, one bearing the amino group and one the nitrile. A signal for the CH₂ carbons and a characteristic signal for the nitrile carbon (C≡N) in the 115-125 ppm region would be expected.

  • IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2240 cm⁻¹ for the C≡N stretch and N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a parent ion for the free base (C₅H₈N₂) at m/z ≈ 84.07.

Chapter 2: Synthesis and Manufacturing

The synthesis of functionalized cyclobutanes can be challenging, but several strategies have been developed. A common conceptual approach involves the [2+2] cycloaddition or the manipulation of pre-existing cyclobutane cores.

A Plausible Synthetic Pathway

A logical synthetic route could start from a commercially available precursor like 3-oxocyclobutane-1-carboxylic acid. The following workflow illustrates a potential multi-step synthesis.

G A 3-Oxocyclobutane-1-carboxylic acid B Amide Formation (e.g., SOCl₂, NH₃) A->B C 3-Oxocyclobutane-1-carboxamide B->C D Nitrile Formation (Dehydration, e.g., P₂O₅ or TFAA) C->D E 3-Oxocyclobutane-1-carbonitrile D->E F Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) E->F G 3-Aminocyclobutane-1-carbonitrile F->G H Salt Formation (HCl in ether) G->H I Target Compound: 3-Aminocyclobutane-1-carbonitrile HCl H->I

Caption: A potential synthetic workflow from a ketone precursor.

Experimental Protocol: Reductive Amination

This protocol details the conversion of a ketone intermediate to the final amine, a pivotal step in the synthesis.

Objective: To synthesize 3-Aminocyclobutane-1-carbonitrile from 3-Oxocyclobutane-1-carbonitrile via reductive amination.

Materials:

  • 3-Oxocyclobutane-1-carbonitrile

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-Oxocyclobutane-1-carbonitrile (1.0 equiv) and ammonium acetate (5-10 equiv). Dissolve the solids in anhydrous DCM.

    • Scientist's Note: An excess of the ammonia source (ammonium acetate) is used to drive the equilibrium towards imine formation, maximizing the yield of the desired product.

  • Reductant Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 15 minutes.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone starting material than the intermediate iminium ion, which minimizes the formation of the alcohol side-product. Portion-wise addition at low temperature helps control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Scientist's Note: The bicarbonate quench neutralizes the acidic reaction medium and destroys any remaining reducing agent.

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Chapter 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups.

  • The Amino Group: As a primary amine, it readily undergoes standard transformations such as N-acylation with acyl chlorides or anhydrides, N-alkylation with alkyl halides, and formation of ureas, sulfonamides, and amides via coupling reactions (e.g., using EDC/HOBt)[5]. These reactions are fundamental in library synthesis for structure-activity relationship (SAR) studies.

  • The Nitrile Group: The carbonitrile is a versatile functional group. It can be:

    • Hydrolyzed to a carboxylic acid under acidic or basic conditions.

    • Reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Converted to a tetrazole ring, a common bioisostere for carboxylic acids, by reaction with azides.

This dual functionality allows for the molecule to be used as a scaffold, extending in two different vectors to explore chemical space.

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

The rigid cyclobutane core is an attractive alternative to more flexible alkyl chains or other ring systems like cyclopentane or piperidine[1][6]. Its incorporation can significantly impact a molecule's pharmacological profile.

Role as a Bioisostere and Scaffold
  • Conformational Constraint: Replacing a flexible linker with the cyclobutane scaffold locks the relative orientation of the amino and nitrile (or derivative) groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can increase the fraction of sp³ carbons (Fsp³) in a molecule. This is often correlated with improved solubility, reduced toxicity, and better clinical success rates.

  • Vectorial Exploration: As a 1,3-disubstituted scaffold, it allows chemists to project functional groups into distinct regions of a binding pocket, making it an excellent tool for lead optimization.

Drug Discovery Workflow Integration

The building block is typically used in the lead discovery and optimization phases of a drug discovery campaign.

G cluster_0 Library Synthesis cluster_1 Screening & Optimization A 3-Aminocyclobutane-1- carbonitrile HCl B Parallel Acylation (Amine Reaction) A->B C Parallel Nitrile Derivatization A->C D Diverse Compound Library B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H

Caption: Use of the building block in a drug discovery workflow.

Chapter 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

  • Safety: Based on analogous compounds, this compound should be considered harmful if swallowed or inhaled and may cause skin and serious eye irritation[3]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air. Storing at room temperature is generally acceptable[2][3].

Conclusion

This compound is a high-value building block for medicinal chemistry. Its rigid, three-dimensional structure combined with two versatile, orthogonal functional groups provides a powerful platform for the design and synthesis of novel small molecules. A deep understanding of its properties, synthesis, and reactivity enables chemists to strategically leverage this scaffold to address key challenges in drug discovery, from improving potency and selectivity to optimizing ADME properties.

References

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information for a relevant synthesis. [Link]

  • Supporting Information. Characterization Data of Products. [Link]

  • Oakwood Chemical. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride. [Link]

  • E-BuyChem. (1s,3r)-methyl-3-aminocyclobutane carboxylate hydrochloride. [Link]

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

Sources

An In-depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a compelling yet under-documented molecular scaffold with significant potential in medicinal chemistry. While direct literature on this specific compound is nascent, this document synthesizes foundational knowledge of cyclobutane chemistry, nitrile functionalities, and modern synthetic methodologies to present a scientifically grounded prospectus for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Aminocyclobutane Nitrile Moiety

The deliberate incorporation of strained ring systems and versatile functional groups is a cornerstone of modern drug design. This compound emerges as a molecule of interest by combining two pharmacologically significant motifs: the conformationally constrained cyclobutane ring and the versatile nitrile group. The cyclobutane scaffold offers a unique three-dimensional geometry that can effectively mimic peptide turns and explore chemical space not readily accessible by more traditional, flexible aliphatic or aromatic systems.[1] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.

Concurrently, the nitrile group is a highly valued functional group in medicinal chemistry. It can act as a bioisostere for carbonyl, hydroxyl, or carboxyl groups, and even halogen atoms, allowing for fine-tuning of a molecule's physicochemical properties.[2] Nitriles are known to improve pharmacokinetic profiles and can engage in key hydrogen bonding and polar interactions within protein active sites.[3] More than 30 nitrile-containing pharmaceuticals have been approved by the FDA, underscoring the biocompatibility and utility of this functional group.[1] The hydrochloride salt form of the title compound enhances its aqueous solubility, a crucial property for biological testing and formulation.

This guide will delineate the known properties of this compound, propose a robust synthetic strategy, and explore its potential applications in drug discovery based on the established roles of its constituent parts.

Core Compound Identification and Properties

While detailed experimental data for this compound is not extensively published, its fundamental identifiers and basic properties have been established.

PropertyValue
Chemical Name This compound
CAS Number 1523572-04-4
Molecular Formula C₅H₉ClN₂
Molecular Weight 132.59 g/mol
Chemical Structure Chemical Structure of this compound

Note: A 2D structure image would be placed here in a full document.

Proposed Synthetic Pathway and Experimental Protocol

Synthetic Workflow Diagram

G A 3-Oxocyclobutane-1-carboxylic acid B N-Boc-3-oxocyclobutane-1-carboxylic acid A->B Boc₂O, Base C N-Boc-3-aminocyclobutane-1-carboxylic acid B->C Reductive Amination (e.g., NH₄OAc, NaBH₃CN) D N-Boc-3-aminocyclobutane-1-carboxamide C->D Amide Coupling (e.g., EDC, HOBt, NH₃) E N-Boc-3-aminocyclobutane-1-carbonitrile D->E Dehydration (e.g., SOCl₂, P₂O₅) F 3-Aminocyclobutane-1-carbonitrile E->F Boc Deprotection (e.g., TFA, HCl) G This compound F->G Salt Formation (HCl in ether or isopropanol)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a conceptualized procedure based on analogous reactions and requires experimental optimization.

Step 1: Protection of the Amino Group (Hypothetical from a precursor amine)

If starting from 3-aminocyclobutane-1-carboxylic acid, the amino group would first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Step 2: Conversion of Carboxylic Acid to Primary Amide

  • To a solution of N-Boc-3-aminocyclobutane-1-carboxylic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Stir the mixture for 30 minutes at 0 °C.

  • Bubble ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in methanol, and then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminocyclobutane-1-carboxamide.

Step 3: Dehydration of the Amide to the Nitrile

  • To a solution of N-Boc-3-aminocyclobutane-1-carboxamide (1.0 equiv) in an appropriate solvent such as DCM or THF at 0 °C, add a dehydrating agent like thionyl chloride (SOCl₂) (1.5 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-aminocyclobutane-1-carbonitrile.

Step 4: Deprotection and Salt Formation

  • Dissolve the crude N-Boc-3-aminocyclobutane-1-carbonitrile in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutics across various disease areas.

As a Bioisostere and Pharmacophore Element

The aminocyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement. This is particularly valuable in designing inhibitors for enzymes and receptors where a specific conformation is required for high-affinity binding. The primary amine offers a site for further functionalization to introduce groups that can interact with specific residues in a binding pocket, such as through hydrogen bonding or salt bridges.

The nitrile group can act as a hydrogen bond acceptor and can participate in polar interactions.[3] Its linear geometry and compact size allow it to probe narrow clefts in protein active sites.[3] Furthermore, the nitrile is a known bioisostere for a carbonyl group and can modulate the electronic properties of a molecule.[2]

In the Development of Covalent Inhibitors

The nitrile group can also serve as a "warhead" for the development of covalent inhibitors.[5] Under specific enzymatic conditions, the nitrile can be activated to react with nucleophilic residues (such as cysteine or serine) in an active site, leading to irreversible or reversible covalent bond formation. This strategy has been successfully employed in the design of highly potent and selective drugs.

As a Privileged Scaffold

The aminocyclobutane motif can be considered a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets.[6] By decorating the 3-aminocyclobutane-1-carbonitrile core with different substituents, libraries of compounds can be generated for screening against a wide range of therapeutic targets.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a conformationally constrained cyclobutane ring and a versatile nitrile functional group offers a wealth of opportunities for the design of novel therapeutics. While detailed experimental data on this specific molecule is limited, the foundational principles of organic synthesis and medicinal chemistry provide a clear roadmap for its preparation and application.

Future research should focus on the development and optimization of a robust synthetic route to make this compound more accessible to the scientific community. Subsequent studies should include full spectroscopic characterization and an exploration of its reactivity. The synthesis of a diverse library of derivatives and their screening against various biological targets will be crucial in unlocking the full therapeutic potential of this intriguing molecular scaffold.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Galdeano, C., & M. G. (2022).
  • Li, Z., & Li, J. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2717-2730.
  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.).
  • Wang, Q., & Ma, S. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18886-18892.
  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.).
  • Li, Y., et al. (2021). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. The Journal of Organic Chemistry, 86(17), 11775-11786.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2021). RSC Medicinal Chemistry.
  • Gaoni, Y. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES.
  • Gandini, C., et al. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
  • Chemistry of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Preparation of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • 3-Oxocyclobutane-1-carbonitrile. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Master Organic Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

  • More efficient methods to convert carboxylic acids to nitriles. (n.d.).
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  • Carboxylic acid - Nitriles, Synthesis, Reactions. (2025, November 6). Britannica.
  • 18: Preparation and reactions of nitriles. (2021, February 5). YouTube.
  • Amino Nitriles. (n.d.). Enamine.
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An In-Depth Technical Guide to the Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane scaffold, once considered a synthetic curiosity, has emerged as a privileged motif in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. 3-Aminocyclobutane-1-carbonitrile hydrochloride, in particular, serves as a critical building block for a variety of pharmacologically active agents, leveraging its bifunctional nature to enable diverse downstream derivatization. This guide provides a comprehensive overview of a robust synthetic pathway to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points to a strategy centered around the late-stage introduction of the amine functionality via reductive amination of a ketone precursor. This approach allows for the efficient construction of the cyclobutane core and the nitrile group from readily available starting materials.

G Target 3-Aminocyclobutane-1-carbonitrile Hydrochloride Amine 3-Aminocyclobutane-1-carbonitrile Target->Amine HCl Salt Formation Ketone 3-Oxocyclobutane-1-carbonitrile Amine->Ketone Reductive Amination Carboxylic_Acid 3-Oxocyclobutane-1-carboxylic Acid Ketone->Carboxylic_Acid Nitrile Formation Starting_Materials Commercially Available Starting Materials Carboxylic_Acid->Starting_Materials Ring Formation

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid

The synthesis of the pivotal intermediate, 3-oxocyclobutanecarboxylic acid, can be achieved through several reported methods. A common and effective approach involves the hydrolysis and decarboxylation of a protected cyclobutane derivative.[1][2]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This procedure is adapted from established literature methods for the synthesis of cyclobutanone derivatives.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester (1 equivalent) with a 20% aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 48-60 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous solution continuously with diethyl ether for 20 hours.

  • Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.

ReagentMolar Eq.Purpose
3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester1.0Starting material
20% Hydrochloric AcidExcessHydrolysis and decarboxylation
Diethyl Ether-Extraction solvent
Anhydrous Magnesium Sulfate-Drying agent

Part 2: Conversion of Carboxylic Acid to Nitrile

The transformation of a carboxylic acid to a nitrile is a fundamental conversion in organic synthesis. Several methods are available, including a one-pot reaction with acetonitrile and sulfuric acid or via an amide intermediate.[4][5][6][7] A practical approach involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carbonitrile
  • Amide Formation:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

    • Stir vigorously for 1 hour, then extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutane-1-carboxamide.

  • Dehydration to Nitrile:

    • To a solution of 3-oxocyclobutane-1-carboxamide (1 equivalent) in a suitable solvent such as DMF, add a dehydrating agent like phosphorous oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction with ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-oxocyclobutane-1-carbonitrile.

ReagentMolar Eq.Purpose
Amide Formation
3-Oxocyclobutanecarboxylic Acid1.0Starting material
Oxalyl Chloride1.2Acid to acid chloride conversion
DMF (catalytic)Cat.Catalyst for acid chloride formation
Aqueous AmmoniaExcessAmine source for amidation
Dichloromethane-Solvent
Dehydration
3-Oxocyclobutane-1-carboxamide1.0Starting material
Phosphorous Oxychloride1.5Dehydrating agent
DMF-Solvent
Ethyl Acetate-Extraction solvent

Part 3: Reductive Amination and Hydrochloride Salt Formation

The final steps involve the key transformation of the ketone to an amine via reductive amination, followed by the formation of the hydrochloride salt to enhance stability and solubility.[8][9][10][11]

G cluster_0 Reductive Amination Workflow cluster_1 Salt Formation Start 3-Oxocyclobutane-1-carbonitrile + Ammonia Source Imine_Formation Imine Formation (Slightly Acidic pH) Start->Imine_Formation Reduction Reduction of Imine (e.g., NaBH3CN) Imine_Formation->Reduction Product 3-Aminocyclobutane-1-carbonitrile Reduction->Product Amine 3-Aminocyclobutane-1-carbonitrile HCl HCl in Ether/Methanol Salt 3-Aminocyclobutane-1-carbonitrile Hydrochloride Amine->Salt Protonation HCl->Salt

Caption: Workflow for the reductive amination and hydrochloride salt formation.

Mechanism of Reductive Amination

The reductive amination proceeds through the initial formation of an imine or iminium ion from the ketone and an ammonia source, which is then reduced by a hydride reagent.[11][12] Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation as it is selective for the iminium ion over the ketone starting material.[8][10]

G Ketone 3-Oxocyclobutanecarbonitrile Iminium Iminium Ion Ketone->Iminium + NH₃, - H₂O Ammonia NH₃ Amine 3-Aminocyclobutane-1-carbonitrile Iminium->Amine + [H⁻] Hydride [H⁻] (from NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis of this compound
  • Reductive Amination:

    • In a round-bottom flask, dissolve 3-oxocyclobutane-1-carbonitrile (1 equivalent) in methanol.

    • Add ammonium acetate or another ammonia source (e.g., ammonium chloride) in excess (5-10 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the careful addition of 2M HCl until gas evolution ceases.

    • Make the solution basic (pH > 10) with the addition of a concentrated sodium hydroxide solution.

    • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminocyclobutane-1-carbonitrile.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or methanol.[13][14]

    • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.[15]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

ReagentMolar Eq.Purpose
Reductive Amination
3-Oxocyclobutane-1-carbonitrile1.0Starting material
Ammonium Acetate5.0-10.0Ammonia source
Sodium Cyanoborohydride1.5-2.0Reducing agent
Methanol-Solvent
Salt Formation
3-Aminocyclobutane-1-carbonitrile1.0Free base
HCl in Diethyl EtherExcessSalt formation
Diethyl Ether-Solvent

Characterization

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -C≡N, -NH₂, C=O).

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on robust and well-established chemical transformations, ensuring high yields and purity of the final product. By understanding the rationale behind each experimental step, researchers can adapt and optimize this protocol for their specific needs in the pursuit of novel therapeutics.

References

  • McCarty, R. M., & Bandarian, V. (2015). A single enzyme transforms a carboxylic acid into a nitrile through an amide intermediate. Angewandte Chemie International Edition, 54(36), 10627-10629. [Link]

  • ResearchGate. (n.d.). More efficient methods to convert carboxylic acids to nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ACS Publications. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Catalysis. [Link]

  • Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • ACS Green Chemistry Institute. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Reaction Map. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • Google Patents. (n.d.). US2855428A - Preparation of amino nitriles.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ACS Publications. (n.d.). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • PubMed. (2013). Synthesis of polycyclic aminocyclobutane systems by the rearrangement of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives. [Link]

  • UI Scholars Hub. (n.d.). Isolation, Purification, and Characterization of Antimicrobial Substances from Endophytic Actinomycetes. Retrieved from [Link]

  • Infoscience. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Purification, Characterization, and Fractionation of the δ-Aminolevulinic Acid Synthesizing Enzymes from Light-Grown Chlamydomonas reinhardtii Cells. Retrieved from [Link]

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Preamble: Navigating the Frontier of Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Aminocyclobutane-1-carbonitrile hydrochloride

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to unraveling the mechanism of action for the novel compound, this compound. It is critical to acknowledge at the outset that, as of the current scientific landscape, dedicated literature elucidating the specific molecular interactions of this compound is scarce. This, however, presents a unique opportunity for discovery.

This guide is therefore structured not as a retrospective summary of established knowledge, but as a prospective roadmap for investigation. We will leverage structure-activity relationships with known analogs to formulate a primary hypothesis and then systematically outline the experimental journey to validate and refine our understanding of its biological activity. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating system of inquiry.

Part 1: Hypothesis Formulation - Learning from a Close Relative

The chemical architecture of this compound, with its strained cyclobutane ring, primary amine, and nitrile group, suggests a high potential for biological activity. In the absence of direct data, we turn to its structural analogs for initial clues. A noteworthy comparator is Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride . Research has identified this molecule as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, and has demonstrated its ability to induce apoptosis in cancer cells.[1]

The structural similarities between these compounds—namely the aminocyclobutane core—provide a strong foundation for our primary hypothesis:

Primary Hypothesis: this compound may exert its biological effects through the inhibition of one or more cyclin-dependent kinases (CDKs), leading to cell cycle arrest and/or apoptosis.

The nitrile group, a known pharmacophore, could potentially interact with the kinase active site, offering a different binding mode compared to its carboxylate analog. This guide will therefore focus on a systematic approach to testing this CDK-inhibition hypothesis.

Part 2: The Experimental Cascade - A Step-by-Step Investigative Workflow

We will now detail a logical and rigorous experimental workflow designed to test our primary hypothesis and uncover the mechanism of action of this compound.

Initial Cellular Viability and Phenotypic Screening

The first step is to ascertain the compound's general effect on cell viability across a panel of relevant cell lines. This provides a broad understanding of its potency and spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed a panel of cancer cell lines (e.g., a panel representing different tissue origins and genetic backgrounds) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Interpreting the Data: A potent IC50 in the nanomolar to low micromolar range would warrant further investigation. Differential sensitivity across the cell line panel may provide early clues about the compound's mechanism (e.g., higher potency in rapidly dividing cells).

Target Engagement and Kinase Profiling

Assuming the compound demonstrates significant cytotoxic activity, the next crucial step is to determine if it directly interacts with our hypothesized targets, the CDKs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A widely used method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of the compound indicates inhibition.

  • Kinase Panel: Screen the compound against a broad panel of kinases, with a particular focus on the CDK family (CDK1, CDK2, CDK4/6, CDK9, etc.).

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP. Add this compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add a detection reagent that produces a signal inversely proportional to the amount of remaining ATP.

  • Data Analysis: Calculate the percent inhibition for each kinase. For hits (e.g., >50% inhibition), perform a dose-response curve to determine the IC50 value.

Visualizing the Workflow:

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism pheno_screen Phenotypic Screening (MTT Assay) ic50 Determine IC50 Values pheno_screen->ic50 Quantify Cytotoxicity kinase_panel Broad Kinase Panel Screen ic50->kinase_panel Compound shows potency target_id Identify Primary Kinase Targets kinase_panel->target_id Calculate % Inhibition western Western Blot for Pathway Modulation target_id->western Validate target engagement in cells facs FACS for Cell Cycle Analysis target_id->facs Assess downstream effects western->facs apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) facs->apoptosis G compound 3-Aminocyclobutane-1- carbonitrile hydrochloride cdk9 CDK9/ Cyclin T1 compound->cdk9 Inhibition rnapii RNA Polymerase II cdk9->rnapii Phosphorylation p_rnapii p-RNA Pol II (Ser2) rnapii->p_rnapii transcription Transcriptional Elongation p_rnapii->transcription anti_apoptotic Anti-apoptotic proteins (e.g., Mcl-1) transcription->anti_apoptotic apoptosis Apoptosis anti_apoptotic->apoptosis Inhibition

Caption: Hypothesized CDK9 inhibition pathway.

Confirming the Cellular Phenotype

Finally, we need to confirm that the molecular effects translate into the expected cellular outcomes of cell cycle arrest and/or apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells as described for the Western blot protocol.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Expected Outcome: Inhibition of CDKs that regulate cell cycle progression (e.g., CDK2, CDK4/6) would lead to an accumulation of cells in a specific phase (e.g., G1 arrest).

Experimental Protocol: Apoptosis Assay (e.g., Caspase-Glo 3/7)

  • Cell Treatment: Treat cells in a 96-well plate with the compound for 24-48 hours.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Expected Outcome: An increase in luminescence indicates the activation of effector caspases 3 and 7, a hallmark of apoptosis.

Part 3: Data Synthesis and Path Forward

The culmination of these experiments will provide a robust, multi-faceted understanding of the mechanism of action of this compound.

Experiment Parameter Measured Interpretation of Positive Result
MTT Assay IC50The compound is cytotoxic at a specific concentration.
Kinase Panel IC50 against specific kinasesThe compound is a direct inhibitor of one or more kinases.
Western Blot Levels of downstream proteinsThe compound modulates the activity of the target kinase in a cellular context.
Flow Cytometry Cell cycle phase distributionThe compound induces cell cycle arrest.
Caspase-Glo Caspase 3/7 activityThe compound induces apoptosis.

Should the results from this workflow fail to support the CDK inhibition hypothesis, the initial kinase panel screen may point towards alternative targets. The beauty of this systematic approach is its adaptability. The principles of target identification, cellular validation, and phenotypic confirmation remain the same, regardless of the specific molecular target.

This guide provides a foundational framework for your investigation. The path of scientific discovery is rarely linear, but with a logical and rigorous experimental cascade, the mechanism of action of this compound can be successfully elucidated.

References

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The Strategic Value of 3-Aminocyclobutane-1-carbonitrile Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality and Strategic Functionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift away from predominantly planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds—has gained significant traction. Saturated carbocycles, particularly strained ring systems, have emerged as powerful tools in this endeavor. Among these, the cyclobutane ring offers a unique combination of conformational rigidity and metabolic stability that has captured the attention of medicinal chemists.[1]

This technical guide delves into the potential applications of a specific, yet underexplored, building block: 3-Aminocyclobutane-1-carbonitrile hydrochloride . By dissecting the strategic advantages conferred by both the cyclobutane core and its appended functional groups—a primary amine and a nitrile—we will illuminate its potential as a versatile scaffold for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and strategically functionalized building blocks.

The Cyclobutane Core: A Scaffold for Enhanced Drug-Like Properties

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at optimizing multiple molecular properties. Its utility stems from a unique set of structural and chemical characteristics that distinguish it from other cycloalkanes and aromatic systems.

Conformational Restriction and Pre-organization

The cyclobutane ring possesses a significant amount of ring strain (approximately 26 kcal/mol), which results in a puckered or "butterfly" conformation.[2] This inherent rigidity limits the number of accessible conformations compared to more flexible acyclic linkers or larger cycloalkanes. For a drug molecule, this pre-organization can be highly advantageous. By locking a molecule into a bioactive conformation, the entropic penalty upon binding to its biological target is reduced, which can lead to enhanced potency and selectivity.[2] The 1,3-disubstitution pattern on the cyclobutane ring allows for precise spatial orientation of substituents, enabling their optimal placement within a protein's binding pocket.

Metabolic Stability

Aromatic rings, while ubiquitous in medicinal chemistry, are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement of a phenyl ring with a cyclobutane ring can be an effective strategy to block these metabolic hotspots, thereby improving the pharmacokinetic profile of a drug candidate.[3] The C-H bonds of the cyclobutane ring are generally less prone to enzymatic oxidation, leading to increased metabolic stability and potentially a longer in vivo half-life.

Bioisosteric Replacement

The cyclobutane moiety can serve as a bioisostere for other chemical groups, most notably gem-dimethyl groups and aromatic rings.[1][3] This substitution can maintain or improve biological activity while favorably modulating physicochemical properties such as solubility and lipophilicity. The three-dimensional nature of the cyclobutane ring provides a different spatial footprint compared to a flat aromatic ring, which can lead to novel and improved interactions with a biological target.[3]

The Strategic Role of the Amino and Nitrile Functional Groups

The 1,3-disubstitution of the cyclobutane core with an amino and a nitrile group provides two versatile synthetic handles and key pharmacophoric elements.

The Primary Amine: A Gateway to Diverse Functionality

The primary amine of 3-Aminocyclobutane-1-carbonitrile serves as a crucial point for diversification. It can be readily derivatized through a wide range of well-established chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to introduce a vast array of substituents.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This synthetic versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's properties for a specific biological target.

The Nitrile Group: A Versatile Pharmacophore and Bioisostere

The nitrile group is far more than a simple synthetic intermediate; it is a key pharmacophoric feature found in numerous approved drugs.[4] Its utility in medicinal chemistry is multifaceted:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with protein backbones or side chains.[4]

  • Bioisostere for Carbonyl Groups: The nitrile group is a well-established bioisostere for the carbonyl group. This substitution can maintain key polar interactions while altering other properties such as metabolic stability and electronics.[4]

  • Modulator of Physicochemical Properties: The introduction of a nitrile group can influence a molecule's polarity, solubility, and metabolic stability.[4]

  • Covalent Warhead: In certain contexts, the nitrile group can act as a reversible or irreversible covalent warhead, reacting with nucleophilic residues (such as cysteine or serine) in an enzyme's active site. This is a particularly relevant strategy for enzyme inhibitors.[4][5]

Proposed Synthesis of this compound

Synthetic_Pathway A 3-Oxocyclobutane-1-carboxylic acid B 3-Oxocyclobutane-1-carboxamide A->B 1. SOCl₂, NH₄OH C 3-Oxocyclobutane-1-carbonitrile B->C 2. Dehydration (e.g., P₂O₅ or Burgess reagent) D 3-Amino-3-cyanocyclobutane-1-carbonitrile (intermediate) C->D 3. Strecker Synthesis (e.g., NH₄Cl, NaCN) E 3-Aminocyclobutane-1-carbonitrile D->E 4. Hydrolysis of gem-aminonitrile F 3-Aminocyclobutane-1-carbonitrile HCl E->F 5. HCl in ether

Figure 1: Proposed synthetic pathway for this compound.

Detailed Proposed Synthetic Protocol

Step 1: Amide Formation from 3-Oxocyclobutane-1-carboxylic acid

  • To a solution of 3-oxocyclobutane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled solution of aqueous ammonia.

  • Stir the reaction mixture until the formation of 3-oxocyclobutane-1-carboxamide is complete.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Dehydration of Amide to Nitrile

  • To a solution of 3-oxocyclobutane-1-carboxamide in a suitable solvent (e.g., acetonitrile), add a dehydrating agent such as phosphorus pentoxide or Burgess reagent.[6][7]

  • Heat the reaction mixture to reflux until the conversion to 3-oxocyclobutane-1-carbonitrile is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography.

Step 3 & 4: Strecker Synthesis and Hydrolysis

  • To a solution of 3-oxocyclobutane-1-carbonitrile in a suitable solvent (e.g., methanol/water), add ammonium chloride and sodium cyanide.[8][9]

  • Stir the reaction mixture at room temperature. The reaction proceeds via the formation of an imine followed by the addition of cyanide to form a gem-aminonitrile intermediate.

  • Upon completion of the aminonitrile formation, carefully acidify the reaction mixture with hydrochloric acid.

  • Heat the mixture to hydrolyze the gem-aminonitrile to the desired 3-aminocyclobutane-1-carbonitrile.[8]

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude 3-aminocyclobutane-1-carbonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Physicochemical Properties and Characterization

PropertyEstimated ValueRationale/Reference
Molecular Formula C₅H₉ClN₂-
Molecular Weight 132.60 g/mol -
Appearance White to off-white solidTypical for amine hydrochloride salts
Solubility Soluble in water, methanolPresence of polar functional groups and salt form
pKa (amine) ~9-10Similar to other cyclic amines
logP < 1The nitrile and protonated amine contribute to polarity

Characterization of the synthesized compound would involve a suite of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the substitution pattern. The complex splitting patterns in the ¹H NMR spectrum would provide information about the stereochemistry of the substituents.[1][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and its fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the amine (N-H), nitrile (C≡N), and cyclobutane (C-H) bonds.

  • Elemental Analysis: To determine the elemental composition and confirm the purity of the hydrochloride salt.

Potential Applications in Medicinal Chemistry: Case Studies and Future Directions

The 3-aminocyclobutane-1-carbonitrile scaffold is a promising starting point for the development of inhibitors for several important drug targets. The combination of a rigid core, a versatile amino group for SAR exploration, and a pharmacologically active nitrile group opens up numerous possibilities.

Cysteine Protease Inhibitors (e.g., Cathepsins)

Cysteine proteases, such as the cathepsins, play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. Nitrile-containing compounds have been extensively explored as reversible covalent inhibitors of these enzymes.[5][14] The nitrile group acts as an electrophilic "warhead" that is attacked by the catalytic cysteine residue in the enzyme's active site.[4]

The 3-aminocyclobutane-1-carbonitrile core could be elaborated to generate potent and selective cathepsin inhibitors. The amino group can be acylated with various moieties to occupy the S1, S2, and S3 pockets of the enzyme, thereby driving potency and selectivity. The rigid cyclobutane scaffold would serve to optimally position these substituents for binding.

Cathepsin_Inhibitor Scaffold 3-Aminocyclobutane-1-carbonitrile Core Amine Nitrile Pockets Cathepsin Active Site S1 Pocket S2 Pocket S3 Pocket Scaffold:N->Pockets:s Derivatization for S-pocket binding Interaction Covalent interaction with catalytic Cysteine Scaffold:CN->Interaction Interaction->Pockets

Figure 2: Conceptual binding mode of a 3-aminocyclobutane-1-carbonitrile-based cathepsin inhibitor.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key target in the treatment of type 2 diabetes. Several approved DPP-IV inhibitors feature a nitrile group that reversibly interacts with the catalytic serine residue in the active site. The aminocyclobutane moiety could serve as a rigid scaffold to mimic the dipeptide substrate of DPP-IV, with the amino group and the nitrile positioned to interact with key residues in the active site.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of tyrosine kinases that are critical for cytokine signaling and are implicated in a range of inflammatory and autoimmune diseases. Several JAK inhibitors incorporate a cyclobutane moiety to impart conformational rigidity and improve pharmacokinetic properties.[15][16] The 3-aminocyclobutane-1-carbonitrile scaffold could be utilized to develop novel JAK inhibitors, where the amino group is functionalized to interact with the hinge region of the kinase, and the nitrile group could be oriented to form interactions with other parts of the ATP-binding pocket.

Hypothetical Experimental Protocol: Library Synthesis for SAR Studies

To illustrate the utility of this compound as a scaffold, the following is a general protocol for the parallel synthesis of an amide library.

Library_Synthesis Start 3-Aminocyclobutane-1-carbonitrile HCl Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Carboxylic_Acids Array of Carboxylic Acids (R-COOH) Carboxylic_Acids->Coupling Amide_Library Library of Amide Derivatives Coupling->Amide_Library

Figure 3: Workflow for the synthesis of an amide library from the core scaffold.

Objective: To synthesize a diverse library of amide derivatives of 3-aminocyclobutane-1-carbonitrile for screening against a target of interest.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF.

    • Prepare stock solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.

    • Prepare stock solutions of HATU and DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the carboxylic acid stock solution.

    • Add the this compound stock solution to each well.

    • Add the HATU stock solution, followed by the DIPEA stock solution to each well.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reactions by adding water to each well.

    • Extract the products using a liquid-liquid extraction workflow with ethyl acetate.

    • Evaporate the solvent to yield the crude amide derivatives.

  • Purification and Analysis:

    • Purify the compounds using high-throughput parallel purification techniques such as preparative HPLC-MS.

    • Characterize the final compounds by LC-MS and NMR to confirm identity and purity.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The strategic combination of a conformationally constrained cyclobutane core with a synthetically versatile primary amine and a pharmacologically relevant nitrile group provides a powerful platform for the design of novel therapeutics. Its potential applications span multiple target classes, including proteases and kinases, where the unique properties of this scaffold can be leveraged to achieve enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds such as 3-aminocyclobutane-1-carbonitrile are poised to play an increasingly important role in the future of drug discovery.

References

Sources

Core Topic: Characterization of 3-Aminocyclobutane-1-carbonitrile hydrochloride: A Methodological Approach to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Foreword: The Rationale for Comprehensive Characterization

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to the clinic is paved with rigorous scientific evaluation. Small, functionalized building blocks like 3-aminocyclobutane-1-carbonitrile hydrochloride are of significant interest due to their rigid, three-dimensional scaffold, which can offer unique pharmacological properties. However, before its full potential can be realized, a foundational understanding of its physicochemical properties is paramount. This guide provides a detailed, methodology-focused framework for characterizing two of the most critical parameters: solubility and stability.

As a hydrochloride salt, enhanced aqueous solubility is anticipated, yet this must be quantified across a physiologically relevant pH range.[1] Stability, the ability of the compound to resist chemical degradation under various environmental stresses, is not merely a quality metric but a crucial determinant of its viability as a drug candidate. It dictates formulation strategies, storage conditions, and shelf-life.[2]

This document is structured not as a static data sheet, but as a dynamic guide for the laboratory scientist. It explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative regulatory and scientific principles.

Part 1: Aqueous Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[3] For ionizable compounds like this compound, solubility is often pH-dependent. Therefore, a comprehensive assessment requires evaluation in various aqueous media. We will employ the gold-standard equilibrium solubility method, often referred to as the shake-flask method, for its accuracy and reliability in determining thermodynamic solubility.[4]

Rationale for Solvent Selection

To simulate the physiological journey of an orally administered drug, we will assess solubility in media that mimic the gastrointestinal tract and systemic circulation:

  • 0.1 N HCl (pH ~1.2): Represents the acidic environment of the stomach.

  • pH 4.5 Acetate Buffer: Simulates the conditions of the upper small intestine.

  • pH 6.8 Phosphate Buffer: Represents the environment of the lower small intestine.

  • pH 7.4 Phosphate Buffered Saline (PBS): Mimics physiological blood plasma pH.

  • Deionized Water: Serves as a baseline reference.

Experimental Workflow for Equilibrium Solubility

The following diagram outlines the systematic process for determining the equilibrium solubility of the target compound.

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis s1 Add excess 3-aminocyclobutane- 1-carbonitrile HCl to vials s2 Dispense selected aqueous media into each vial (e.g., 0.1N HCl, pH 4.5, 6.8, 7.4 buffers) s1->s2 Known volume s3 Seal vials and place in shaking incubator (e.g., 25°C or 37°C) s2->s3 Begin Equilibration s4 Agitate for 24-48 hours to ensure equilibrium is reached s3->s4 s5 Withdraw aliquot from supernatant s4->s5 Post-Equilibration s6 Filter through 0.45 µm syringe filter to remove undissolved solid s5->s6 s7 Dilute filtrate with mobile phase s6->s7 s8 Quantify concentration using a validated HPLC-UV method s7->s8

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid remains undissolved) to separate 2 mL glass vials.

  • Solvent Addition: Add 1 mL of each selected aqueous medium (0.1 N HCl, buffers, water) to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. The extended time ensures that a true equilibrium between the solid and dissolved states is achieved.[5]

  • Sample Collection & Preparation: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.45 µm chemically compatible syringe filter (e.g., PVDF or PTFE) to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.[6]

  • Quantification: Prepare serial dilutions of the filtrate with the HPLC mobile phase. Analyze the samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

  • Data Reporting: The solubility is reported in µg/mL or mg/mL.

Data Presentation: Solubility Profile

The results should be summarized in a clear, concise table.

Solvent Medium pH Solubility at 25°C (mg/mL) Solubility at 37°C (mg/mL)
0.1 N Hydrochloric Acid1.2Experimental ValueExperimental Value
Acetate Buffer4.5Experimental ValueExperimental Value
Phosphate Buffer6.8Experimental ValueExperimental Value
Phosphate Buffered Saline7.4Experimental ValueExperimental Value
Deionized Water~7.0Experimental ValueExperimental Value

Part 2: Intrinsic Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development. It is designed to accelerate the chemical degradation of a drug substance to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[7] The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide the regulatory framework for this process.[8] Our objective is to achieve a target degradation of 5-20% of the parent compound, as this provides sufficient degradants for detection without being so excessive that secondary degradation complicates the analysis.[9]

The Centrality of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[10] It must be able to separate the parent peak from any degradation products, process impurities, and excipients.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful tool for this purpose.[13][14] The entire forced degradation study is predicated on having a robust HPLC method.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the comprehensive workflow for conducting a forced degradation study.

G cluster_stress Phase 1: Application of Stress Conditions cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation prep Prepare stock solution of 3-aminocyclobutane-1-carbonitrile HCl n1 Acid Hydrolysis (e.g., 0.1N HCl, 60°C) n2 Base Hydrolysis (e.g., 0.1N NaOH, 60°C) n3 Oxidation (e.g., 3% H₂O₂, RT) n4 Thermal (Solid & Solution) (e.g., 80°C) n5 Photolytic (Solid & Solution) (ICH Q1B Light Conditions) s1 Withdraw samples at pre-defined time points n2->s1 Analyze Stressed Samples s2 Neutralize acid/base samples (if necessary) s1->s2 s3 Dilute to target concentration s2->s3 s4 Analyze via Stability-Indicating HPLC-UV/DAD Method s3->s4 e1 Assess Peak Purity of parent compound (DAD) s4->e1 Evaluate Results e2 Quantify % Degradation e1->e2 e3 Perform Mass Balance Calculation (% Assay + % Degradants ≈ 100%) e2->e3 e4 Identify major degradants (if required, using LC-MS) e3->e4

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols for Stress Conditions

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like water or a water/acetonitrile mixture) and the solid compound should be stressed. A control sample, stored at 2-8°C, must be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Treat the drug solution with 0.1 N HCl.

    • Heat at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 N NaOH.[9]

  • Base Hydrolysis:

    • Treat the drug solution with 0.1 N NaOH.

    • Heat at 60°C.

    • Withdraw aliquots at time points.

    • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature.

    • Monitor at various time points, as oxidation can be rapid.

  • Thermal Degradation:

    • Place the solid compound in a stability oven at 80°C.

    • Place the drug solution in a stability oven at 80°C.

    • Analyze samples after a set duration (e.g., 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines.[7]

    • The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[9]

    • A control sample should be wrapped in aluminum foil to exclude light.

Data Presentation: Stability Summary

The results of the forced degradation study should be compiled into a comprehensive summary table.

Stress Condition Parameters Time % Degradation No. of Degradants Observations (e.g., RRT of Major Degradant)
Acid Hydrolysis0.1 N HCl, 60°C24 hExperimental ValueExperimental Valuee.g., 0.85
Base Hydrolysis0.1 N NaOH, 60°C8 hExperimental ValueExperimental Valuee.g., 0.72, 0.91
Oxidation3% H₂O₂, RT4 hExperimental ValueExperimental Valuee.g., 1.15
Thermal (Solid)80°C72 hExperimental ValueExperimental Valuee.g., No significant degradation
Thermal (Solution)80°C72 hExperimental ValueExperimental Valuee.g., 0.85
Photolytic (Solid)ICH Q1B-Experimental ValueExperimental Valuee.g., No significant degradation
Photolytic (Solution)ICH Q1B-Experimental ValueExperimental Valuee.g., 1.24

Conclusion and Forward Look

This guide provides the essential, actionable protocols for a comprehensive evaluation of the solubility and stability of this compound. The successful execution of these experiments will yield a robust data package that is fundamental for any further drug development activities. The solubility profile will inform formulation science, while the stability data underpins the development of a validated, stability-indicating analytical method—a non-negotiable requirement for regulatory submissions.[2][15] This foundational knowledge is critical for de-risking the compound and enabling its progression through the pharmaceutical development pipeline.

References

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Pharmaceutical Sciences and Research.
  • Journal of Pharmaceutical and Biomedical Analysis.
  • AxisPharm. Solubility Test.
  • Veeprho.
  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review.
  • International Journal of Pharma and Bio Sciences.
  • ResearchGate. (PDF)
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Pharmaguideline.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • National Center for Biotechnology Information.
  • IVT Network.
  • International Journal of Advanced Research in Science, Communication and Technology.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Benchchem.

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Spectroscopic Characterization of 3-Aminocyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide provides a detailed analysis of the expected spectroscopic data for cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride as a representative example. Extensive searches for experimental spectroscopic data (NMR, IR, MS) for the specifically requested 3-Aminocyclobutane-1-carbonitrile hydrochloride did not yield any publicly available results. Therefore, this document serves as an illustrative guide for researchers, scientists, and drug development professionals working with similar aminocyclobutane scaffolds, employing predicted data and established spectroscopic principles.

Introduction

Small, strained ring systems are valuable motifs in medicinal chemistry, offering unique three-dimensional structures that can effectively probe biological space. The cyclobutane ring, in particular, provides a rigid scaffold that can position functional groups in well-defined spatial arrangements. 3-Aminocyclobutane-1-carboxylic acid and its derivatives are of significant interest as constrained analogues of γ-aminobutyric acid (GABA) and other neurotransmitters. Their rigid structure allows for the exploration of specific conformations required for receptor binding.

This guide will delve into the expected spectroscopic characteristics of cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride, providing a foundational understanding for the structural elucidation of this class of molecules.

Molecular Structure and Stereochemistry

The structure of cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride features a four-membered carbocyclic ring with two substituents: an amino group (protonated as an ammonium chloride salt) and a carboxylic acid group, arranged in a cis configuration.

Caption: Molecular structure of cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride.

The cis stereochemistry dictates that the amino and carboxylic acid groups reside on the same face of the cyclobutane ring. This has significant implications for the molecule's overall shape and its appearance in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the rigid nature of the cyclobutane ring and the potential for second-order coupling effects. The chemical shifts are influenced by the electron-withdrawing effects of the ammonium and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H1, H3 (methine)3.5 - 4.0Multiplet-
H2, H4 (methylene)2.5 - 3.0Multiplet-
-NH₃⁺8.0 - 9.0Broad Singlet-
-COOH12.0 - 13.0Broad Singlet-

Causality behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be essential to resolve the complex multiplets of the cyclobutane ring protons. The choice of a polar, deuterated solvent such as D₂O or DMSO-d₆ is necessary to dissolve the hydrophilic hydrochloride salt. In D₂O, the -NH₃⁺ and -COOH protons would exchange with deuterium and their signals would disappear, which can be a useful diagnostic experiment.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be simpler, with distinct signals for each carbon environment. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (ppm)
C1, C3 (methine)45 - 55
C2, C4 (methylene)30 - 40
-COOH170 - 180

Expertise & Experience Insight: In a proton-coupled ¹³C NMR spectrum, the methine carbons (C1 and C3) would appear as doublets, while the methylene carbons (C2 and C4) would appear as triplets. This information, in conjunction with 2D NMR experiments like HSQC and HMBC, would be crucial for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride is expected to show characteristic absorption bands for the ammonium, carboxylic acid, and alkane functional groups.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad, strong
N-H (Ammonium)2800 - 3200Broad, strong (overlaps with O-H)
C=O (Carboxylic Acid)1700 - 1730Strong, sharp
C-H (Alkane)2850 - 3000Medium to strong
N-H (Ammonium bend)1500 - 1600Medium

Trustworthiness through Self-Validation: The presence of both a broad O-H stretch and a strong C=O stretch is a clear indicator of the carboxylic acid functionality. The broad N-H stretching of the ammonium salt often overlaps with the O-H band, but the presence of a distinct N-H bending vibration around 1500-1600 cm⁻¹ would corroborate the presence of the amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride, electrospray ionization (ESI) would be the preferred method due to the compound's polar and salt-like nature.

Expected Observations:

  • Molecular Ion: In positive ion mode ESI-MS, the base peak would likely correspond to the protonated molecule [M+H]⁺, where M is the free amine. For C₅H₉NO₂, the expected m/z would be approximately 116.07.

  • Fragmentation: Fragmentation of the molecular ion could occur through several pathways.

M [C5H10NO2]+ m/z = 116.07 F1 Loss of H2O [C5H8NO]+ m/z = 98.06 M->F1 - H2O F2 Loss of COOH [C4H8N]+ m/z = 70.07 M->F2 - COOH F3 Loss of NH3 [C5H7O2]+ m/z = 99.04 M->F3 - NH3

Caption: Predicted ESI-MS fragmentation pathway.

Authoritative Grounding: The fragmentation pattern would be expected to involve the loss of small, stable neutral molecules such as water (from the carboxylic acid), the carboxyl group, or ammonia. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

Experimental Protocols

While experimental data for the target compound is unavailable, a general protocol for acquiring spectroscopic data for a similar small, polar molecule is provided below.

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Vortex the sample until fully dissolved.

  • Acquire ¹H, ¹³C, and 2D NMR spectra as required.

Sample Preparation for IR Spectroscopy (ATR)
  • Place a small amount of the solid sample directly onto the diamond crystal of the ATR-IR spectrometer.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum.

Sample Preparation for ESI-MS
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride, a representative member of a class of compounds with significant potential in drug discovery. While the specific data for this compound remains elusive in the public domain, the principles and predicted data presented here provide a robust framework for the structural characterization of related aminocyclobutane derivatives. The combination of NMR, IR, and MS, guided by a strong understanding of spectroscopic principles, remains the cornerstone of molecular structure elucidation in modern chemistry.

References

Due to the lack of specific literature containing experimental data for the target molecule, this reference list includes general resources on spectroscopic techniques and the synthesis of related compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem, National Center for Biotechnology Information. [Link]

Introduction: The Critical Role of Stereochemistry in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers. The differential interaction of these isomers with chiral biological targets, such as enzymes and receptors, can lead to profound variations in their pharmacology, toxicology, and pharmacokinetics.[1][2] A classic and cautionary example is thalidomide, where one enantiomer was sedative while the other was tragically teratogenic.[1] Consequently, regulatory bodies and pharmaceutical companies now mandate a thorough investigation of the stereochemical properties of any chiral drug candidate.[3]

This guide focuses on this compound, a substituted cyclobutane that is becoming an increasingly important building block in medicinal chemistry. Its rigid, strained four-membered ring presents unique synthetic and analytical challenges. The presence of two substituents on the cyclobutane ring at positions 1 and 3 gives rise to cis and trans diastereomers. Understanding, controlling, separating, and unequivocally identifying these isomers is fundamental to developing safe and effective therapeutics derived from this scaffold. This document provides a technical overview of the synthesis, separation, and characterization of the stereoisomers of this compound, grounded in established scientific principles and field-proven methodologies.

The Stereoisomers of 3-Aminocyclobutane-1-carbonitrile

The core of our discussion revolves around the two diastereomers of 3-Aminocyclobutane-1-carbonitrile: the cis isomer, where the amino and nitrile groups are on the same face of the cyclobutane ring, and the trans isomer, where they are on opposite faces.

G cluster_0 Core Structure cluster_1 Stereoisomers a 3-Aminocyclobutane- 1-carbonitrile b cis Isomer (Substituents on same face) a->b exists as c trans Isomer (Substituents on opposite faces) a->c exists as

Figure 1: Relationship between the core structure and its cis/trans diastereomers.

The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it more suitable for preclinical studies and formulation.[4] However, the fundamental stereochemical properties are dictated by the parent molecule.

Stereocontrolled Synthesis Strategies

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the ring's puckered nature and the small energy differences between isomers.[5] Synthetic strategies must be deliberately designed to favor the formation of one diastereomer over the other.

Rationale for Stereocontrol

The choice of a synthetic route is dictated by the desired final stereochemistry. Often, a common intermediate can be guided toward either the cis or trans product through the selection of specific reagents and reaction conditions. A prevalent strategy involves establishing the stereochemistry of a precursor, such as a 3-aminocyclobutanol, and then converting the hydroxyl group to the nitrile.

Synthesis of the trans Isomer via Stereochemical Inversion

A robust method for obtaining the trans isomer involves starting with a cis-configured precursor and inducing a stereochemical inversion. The Mitsunobu reaction is an exemplary choice for this transformation.[6]

Workflow: Synthesis of trans-3-Aminocyclobutane-1-carbonitrile

G start cis-3-(N-Boc-amino)cyclobutanol step1 Mitsunobu Reaction (DEAD, PPh3, ArCOOH) Stereochemical Inversion start->step1 step2 trans-3-(N-Boc-amino)cyclobutyl benzoate step1->step2 step3 Base Hydrolysis (e.g., NaOH) Ester Cleavage step2->step3 step4 trans-3-(N-Boc-amino)cyclobutanol step3->step4 step5 Oxidation & Nitrile Formation (e.g., TEMPO/NCS, then NH3/Dehydration) step4->step5 step6 trans-N-Boc-3-aminocyclobutane- 1-carbonitrile step5->step6 step7 Deprotection (HCl in Dioxane) Boc Removal & Salt Formation step6->step7 end trans-3-Aminocyclobutane- 1-carbonitrile HCl step7->end

Figure 2: A representative synthetic workflow for the trans isomer highlighting the key inversion step.

Experimental Causality:

  • Why the Mitsunobu Reaction? This reaction proceeds via an SN2 mechanism, which by definition results in the inversion of stereochemistry at the reacting center. Starting with the cis-alcohol ensures the formation of the trans-ester.[6] The use of a bulky protecting group like Boc (tert-butyloxycarbonyl) on the amine is crucial to prevent side reactions.[7]

  • Why Hydrolysis then Nitrile Formation? The ester intermediate is hydrolyzed back to the alcohol to provide a functional group handle that can be converted to the nitrile. This multi-step conversion (oxidation to a ketone, followed by formation of a cyanohydrin and subsequent dehydration, or other modern methods) is more controllable than a direct substitution of the ester.

Analytical Separation and Characterization

When a synthesis yields a mixture of diastereomers, or for quality control of a stereochemically pure sample, robust analytical methods are required to separate and identify the isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

While cis and trans isomers are diastereomers and can often be separated on standard achiral stationary phases, the use of a Chiral Stationary Phase (CSP) frequently provides superior resolution, especially for structurally similar compounds. Polysaccharide-based CSPs are particularly effective.[3][8]

Protocol: HPLC Separation of cis and trans Isomers

  • System Preparation: Equilibrate a High-Performance Liquid Chromatography system equipped with a UV detector (210 nm).

  • Column: Install a Chiralpak® IA or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Rationale: Immobilized polysaccharide phases offer broad applicability and are compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility.[8]

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane/Ethanol/Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

    • Rationale: The apolar hexane and polar ethanol create a normal-phase environment. TFA is added as an ionic modifier to protonate the amine, ensuring sharp peak shapes and consistent interactions with the CSP.

  • Sample Preparation: Dissolve 1 mg of the 3-Aminocyclobutane-1-carbonitrile HCl mixture in 1 mL of the mobile phase.

  • Injection & Run: Inject 10 µL of the sample and run the analysis at a flow rate of 1.0 mL/min for a sufficient time to allow both peaks to elute (e.g., 20 minutes).

  • Analysis: Identify the two separated peaks corresponding to the cis and trans isomers based on their retention times. The relative peak areas can be used to determine the diastereomeric ratio.

Spectroscopic Identification: Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy is an indispensable tool for distinguishing between cis and trans isomers of cyclobutanes. The geometric constraints of the ring result in distinct chemical shifts and, more importantly, different coupling constants (J-values) for the protons attached to the ring.

Self-Validation: The combination of chromatographic separation and spectroscopic identification forms a self-validating system. HPLC confirms the presence of two distinct species, and NMR confirms their identities as the cis and trans isomers.

Table 1: Predicted ¹H NMR Spectral Data for Distinguishing Isomers

ProtonExpected Chemical Shift (δ, ppm) - cis IsomerExpected Chemical Shift (δ, ppm) - trans IsomerKey Differentiating Feature
H1 (CH-CN)~3.2 - 3.5~3.0 - 3.3The coupling constants between H1 and the adjacent H2/H4 protons are critical. In the cis isomer, one J-value will be significantly larger (J_cis) than in the trans isomer, reflecting the dihedral angle differences.[9]
H3 (CH-NH₂)~3.8 - 4.1~3.5 - 3.8The chemical shift of H3 is often more downfield in the cis isomer due to potential through-space deshielding effects from the nitrile group.
H2, H4 (Ring CH₂)~2.2 - 2.8~2.1 - 2.7The multiplet patterns for these protons will be distinct and more complex for the less symmetric trans isomer.
Nitrile Carbon (¹³C NMR)~118 - 122~118 - 122While ¹³C shifts are less diagnostic for stereochemistry in this case, they confirm the presence of the nitrile functional group.[10]
Definitive Structure Elucidation: X-Ray Crystallography

When an unambiguous, absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the definitive technique.[11][12] By diffracting X-rays off a well-ordered crystal of a single isomer, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.[12] This method provides irrefutable proof of the cis or trans configuration.

Workflow: X-Ray Crystallography Analysis

G start Pure Isomer (from HPLC Fraction) step1 Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->step1 step2 Single Crystal Selection & Mounting step1->step2 step3 X-Ray Diffraction Data Collection (Diffractometer) step2->step3 step4 Structure Solution & Refinement (Software) step3->step4 end Unambiguous 3D Structure (cis or trans assignment) step4->end

Figure 3: The logical workflow for definitive stereochemical assignment using X-ray crystallography.

Expertise Insight: The primary challenge in this workflow is often the first step: growing a single crystal of sufficient quality. This can be a process of trial and error, screening various solvents and crystallization conditions. The hydrochloride salt form is often advantageous as the ionic interactions can promote the formation of a well-ordered crystal lattice.[4]

Conclusion

The stereochemistry of this compound is not a trivial detail; it is a critical attribute that will govern its biological activity and ultimate utility in drug development. A disciplined approach, integrating stereocontrolled synthesis with a multi-technique analytical strategy, is essential. The inversion chemistry demonstrated by the Mitsunobu reaction provides a reliable pathway to the trans isomer, while advanced chromatographic and spectroscopic methods allow for the confident separation and identification of both cis and trans diastereomers. For absolute proof, X-ray crystallography remains the unequivocal standard. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of this important chemical scaffold and unlock its full potential in the creation of novel therapeutics.

References

  • Royal Society of Chemistry.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • PubChem.
  • Sigma-Aldrich.
  • Global Journal of Medical Research. Effects of Stereoisomers on Drug Activity.
  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Encyclopedia of Separation Science.
  • Santa Cruz Biotechnology. Methyl (1s,3s)
  • ChemShuttle. This compound.
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The Emerging Therapeutic Potential of 3-Aminocyclobutane-1-carbonitrile Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties.[1][2][3] This guide delves into the latent therapeutic potential of derivatives of 3-aminocyclobutane-1-carbonitrile hydrochloride. While direct biological data on this specific scaffold is nascent, compelling evidence from structurally related aminocyclobutane and nitrile-containing compounds points towards significant opportunities in enzyme inhibition. This document will synthesize the existing knowledge, focusing on two promising therapeutic targets: Dipeptidyl Peptidase-IV (DPP-4) and Cathepsin cysteine proteases. We will explore the chemical rationale, provide exemplary synthetic strategies, and detail robust experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Cyclobutane Scaffold in Modern Drug Design

The incorporation of small, strained rings into drug candidates is a burgeoning strategy to escape the "flatland" of traditional aromatic-heavy molecules. The cyclobutane ring, in particular, offers a unique puckered conformation that can enforce specific vectoral orientations of substituents, leading to improved target engagement and favorable pharmacokinetic profiles.[1] Unlike more flexible linkers, the rigid cyclobutane core can reduce the entropic penalty of binding to a biological target. Furthermore, its saturated nature can improve metabolic stability compared to unsaturated isosteres.[2] The 3-aminocyclobutane-1-carbonitrile scaffold is of particular interest due to the orthogonal functionalities it presents: a primary amine for forming key interactions or further derivatization, and a nitrile group, a well-established electrophilic "warhead" for covalent enzyme inhibition.[4][5]

Synthetic Strategies for Derivatization

The generation of a diverse library of 3-aminocyclobutane-1-carbonitrile derivatives is paramount for exploring their structure-activity relationships (SAR). The core scaffold provides two primary handles for chemical modification: the amino group and the carbon backbone.

N-Functionalization of the Amino Group

The primary amine is readily functionalized through standard amide bond formation, sulfonylation, or reductive amination to introduce a wide array of substituents. These modifications are crucial for exploring the binding pockets of target enzymes.

  • Amide Coupling: Reaction of the hydrochloride salt (after neutralization) with carboxylic acids using standard coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield a library of amide derivatives.[6]

  • Sulfonylation: Reaction with various sulfonyl chlorides in the presence of a non-nucleophilic base provides access to sulfonamide derivatives.

Modification of the Cyclobutane Ring

More complex syntheses can introduce substituents onto the cyclobutane ring itself, allowing for fine-tuning of the scaffold's orientation and interaction with the target protein.[7] This often involves multi-step sequences starting from more readily available cyclobutane precursors.[8]

Potential Biological Activity I: Dipeptidyl Peptidase-IV (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones.[9][10] Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[11] Several approved DPP-4 inhibitors, known as "gliptins," feature β-amino acid or related structures that interact with the enzyme's active site.[9][10] The 3-aminocyclobutane core can be considered a rigid β-amino acid mimetic, making its derivatives prime candidates for DPP-4 inhibition. The nitrile group, in this context, can form a key interaction with the S1 pocket of the enzyme.

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors are typically competitive and reversible.[9] They occupy the active site, preventing the binding and subsequent cleavage of natural substrates like GLP-1. The amino group of the inhibitor often forms a salt bridge with glutamic acid residues (Glu205/206) in the S2 pocket, while other substituents can form hydrophobic and hydrogen-bonding interactions within the active site.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory potency (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 2 µL of the test compound dilutions to the respective wells. For control wells, add 2 µL of DMSO.

  • Add 25 µL of human recombinant DPP-4 (at a pre-determined optimal concentration) to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of the DPP-4 Inhibition Workflow

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Plate_Setup Add Buffer & Compound Compound_Prep->Plate_Setup Enzyme_Prep DPP-4 Solution Pre_Incubation Add Enzyme & Incubate (15 min) Enzyme_Prep->Pre_Incubation Substrate_Prep Substrate Solution Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (37°C) Reaction_Start->Kinetic_Read Data_Analysis Calculate Slopes Kinetic_Read->Data_Analysis IC50_Calc IC50 Determination Data_Analysis->IC50_Calc

Caption: Workflow for DPP-4 Inhibition Assay.

Potential Biological Activity II: Cathepsin Inhibition

Cathepsins are a family of proteases, primarily cysteine proteases, that are involved in various physiological and pathological processes, including bone remodeling, immune response, and cancer progression.[12][13] The nitrile group is a well-documented "warhead" for the covalent, reversible inhibition of cysteine proteases.[4][5] It reacts with the active site cysteine thiol to form a thioimidate adduct, effectively blocking enzyme activity. Therefore, 3-aminocyclobutane-1-carbonitrile derivatives are highly promising as potential inhibitors of cysteine cathepsins, such as Cathepsin K, S, and B.

Mechanism of Covalent Cathepsin Inhibition

The peptidomimetic backbone of the inhibitor, in this case, the derivatized aminocyclobutane core, positions the electrophilic nitrile group for nucleophilic attack by the deprotonated thiol of the active site cysteine residue. This forms a reversible covalent bond. The potency and selectivity of the inhibitor are determined by the non-covalent interactions of the rest of the molecule within the enzyme's binding pockets (S1, S2, S3, etc.).

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds against human Cathepsin K using a fluorogenic substrate.

Materials:

  • Human recombinant Cathepsin K

  • Activation Buffer: Sodium acetate buffer (pH 5.5) containing DTT and EDTA

  • Assay Buffer: Sodium acetate buffer (pH 5.5) containing DTT and EDTA

  • Cathepsin K substrate: Z-Phe-Arg-AMC

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Odanacatib)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Activation: Pre-activate the Cathepsin K by incubating it in Activation Buffer for 15 minutes at room temperature.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer.

  • Add 2 µL of the test compound dilutions. For controls, add 2 µL of DMSO.

  • Add 25 µL of the activated Cathepsin K solution to all wells except the "no enzyme" control.

  • Incubate for 30 minutes at room temperature to allow for covalent bond formation (time-dependent inhibition).

  • Initiate Reaction: Add 25 µL of the Z-Phe-Arg-AMC substrate to all wells.

  • Kinetic Reading: Immediately measure the fluorescence kinetically at 37°C for 30-60 minutes.

  • Data Analysis: Perform data analysis as described in the DPP-4 inhibition protocol to determine IC50 values. For slow-binding inhibitors, more complex kinetic analyses may be required to determine the second-order rate constant (kinact/Ki).

Visualization of Cathepsin Inhibition Mechanism

Cathepsin_Inhibition cluster_enzyme Cathepsin Active Site cluster_inhibitor Inhibitor cluster_adduct Covalent Adduct (Reversible) Cys Cys-SH Adduct Cys-S-C(=NH)-R Cys->Adduct Nucleophilic Attack His His-Im His->Cys Deprotonates Pockets S1, S2 Pockets Inhibitor R-C≡N Inhibitor->Adduct Backbone Aminocyclobutane Backbone Backbone->Pockets Binding

Caption: Covalent inhibition of Cathepsin by a nitrile warhead.

Data Summary

While specific data for this compound derivatives is not yet published, we can extrapolate potential potencies based on related structures. The following table presents representative data for aminocyclobutane-containing or nitrile-based inhibitors against DPP-4 and Cathepsins from the literature to serve as a benchmark for future studies.

Target EnzymeCompound ClassRepresentative IC50 (nM)Reference
DPP-4β-amino amides2 - 50[14]
DPP-4Pyrrole-2-carbonitriles4 - 10[14]
Cathepsin KDipeptide nitriles0.2 (Odanacatib)[13]
Cathepsin SAzadipeptide nitriles< 1[5]
Cathepsin BPeptide nitriles10 - 100[4]

Conclusion and Future Directions

The this compound scaffold represents a largely untapped but highly promising area for drug discovery. Based on robust evidence from analogous structures, its derivatives are strong candidates for the development of novel inhibitors of DPP-4 and cysteine cathepsins. The rigid cyclobutane core offers a means to achieve high potency and selectivity, while the nitrile warhead provides a validated mechanism for covalent targeting of cysteine proteases. The synthetic tractability of the core allows for the creation of diverse chemical libraries to probe the SAR for these targets. Future work should focus on the systematic synthesis and screening of these derivatives against panels of proteases to identify lead compounds for further optimization in metabolic and cardiovascular diseases, oncology, and immunology.

References

  • Alcaro, S., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Available at: [Link]

  • Gante, J., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • ScholarWorks at University of Central Florida. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • PubMed. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Gaoni, Y. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International. Available at: [Link]

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  • PubMed. (2012). Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

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  • National Center for Biotechnology Information. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2025). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules. Available at: [Link]

  • PubMed. (2012). Novel β-amino acid derivatives as inhibitors of cathepsin A. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. International Journal of Molecular Sciences. Available at: [Link]

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  • PubMed. (2010). Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Figshare. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available at: [Link]

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Methodological & Application

Application Note: Protocols for the Synthetic Application of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the use of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a valuable building block in medicinal chemistry. Due to its constrained four-membered ring and bifunctional nature, this compound serves as a unique scaffold for introducing three-dimensional complexity into drug candidates.[1][2] This guide outlines its chemical properties, safety protocols, and detailed, step-by-step procedures for two fundamental transformations: N-acylation and nitrile hydrolysis.

Section 1: Compound Profile & Safety

Physicochemical Properties

This compound is a solid, typically off-white powder, valued for its rigid cyclobutane core which can impart favorable conformational properties to bioactive molecules.[1][3] The hydrochloride salt form generally improves its stability and solubility in polar solvents compared to the free base.[4]

PropertyValueSource
Molecular Formula C₅H₉ClN₂[5]
Molecular Weight 132.59 g/mol [5]
CAS Number 1393180-30-7[6]
Physical Form Solid / Powder[7]
Purity Typically ≥95%[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6][8]
Safety & Handling

Scientist's Note: This compound is classified as harmful and requires careful handling in a controlled laboratory environment, such as a fume hood, using appropriate personal protective equipment (PPE).

Hazard Summary:

  • Harmful if swallowed, in contact with skin, or if inhaled. [6][9][10]

  • Causes skin and serious eye irritation. [6][9][10]

  • May cause respiratory irritation. [6][9][10]

Required PPE:

  • Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side shields or goggles).[6][11]

  • Use only outdoors or in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[6][11][12]

Handling & Storage:

  • Avoid breathing dust, fumes, or vapors.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6][11]

  • Store in a tightly sealed container in a cool, dry place.[6]

  • Facilities must be equipped with an eyewash station and safety shower.[6][11]

Section 2: Core Applications & Reaction Principles

The utility of this compound stems from its two reactive functional groups: a primary amine and a nitrile. The cyclobutane ring acts as a rigid spacer, a feature increasingly sought after in drug design to explore novel chemical space and improve pharmacokinetic properties.[1][3]

  • Primary Amine (R-NH₂): The amino group is a versatile nucleophile. It readily undergoes standard transformations such as acylation, sulfonylation, alkylation, and reductive amination. These reactions allow for the straightforward attachment of various side chains, pharmacophores, or linkers.

  • Nitrile (R-C≡N): The nitrile group is a stable functional group that can be carried through several synthetic steps. Critically, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the building block into a constrained, non-natural β-amino acid.[13] The nitrile group itself can also serve as a key interaction point in a final drug molecule, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[14]

The overall synthetic utility is visualized below, showcasing the transformation from the starting material to two key derivative classes.

G A 3-Aminocyclobutane- 1-carbonitrile HCl B N-Acylated Intermediate A->B Protocol 1: N-Acylation C β-Amino Acid Derivative A->C Protocol 2: Nitrile Hydrolysis D Amide Products B->D Further Modification

Caption: Key synthetic pathways for 3-Aminocyclobutane-1-carbonitrile.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the coupling of an acyl chloride with 3-Aminocyclobutane-1-carbonitrile. N-acylation is a fundamental reaction for creating amide bonds, which are prevalent in over 25% of all pharmaceutical drugs.[15]

Rationale: The reaction requires a non-nucleophilic base (e.g., DIPEA or Et₃N) to neutralize the hydrochloride salt, liberating the free primary amine for reaction. The base also scavenges the HCl generated during the acylation. Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy workup. The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration) via syringe and stir to suspend the solid.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise via syringe. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Acylation: Dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol details the conversion of the nitrile functionality to a carboxylic acid under strong acidic conditions, yielding a valuable β-amino acid building block.

Rationale: Strong acid (like concentrated HCl) is required to protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[13] Heat is necessary to drive the reaction through the initial imidic acid and subsequent amide intermediates to the final carboxylic acid. This transformation is crucial for creating peptide mimics or molecules that interact with carboxylate-binding pockets in biological targets.[2]

Step-by-Step Methodology:

  • Setup: Place this compound (or its N-acylated derivative) (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: Add concentrated hydrochloric acid (e.g., 6 M HCl) to the flask (sufficient to dissolve the starting material, typically 0.2-0.5 M).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) using a heating mantle.

  • Reaction: Maintain the reflux for 12-24 hours. The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (a rotary evaporator connected to a vacuum pump with a cold trap and base trap is recommended).

    • The resulting solid is the hydrochloride salt of the amino acid product. It may be used as is or further purified.

  • Purification & Characterization: The crude product can be purified by recrystallization or ion-exchange chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Section 4: Workflow & Quality Control

A robust workflow ensures the reliability and reproducibility of results. Each key transformation should be followed by a rigorous quality control check.

G cluster_0 Synthesis Stage cluster_1 Quality Control Stage A Start: 3-Aminocyclobutane- 1-carbonitrile HCl B Protocol 1: N-Acylation A->B QC1 Purity Check: NMR, LC-MS A->QC1 C N-Acylated Nitrile B->C D Protocol 2: Hydrolysis C->D QC2 Structure Verification: NMR, HRMS C->QC2 Characterize E Final Product: β-Amino Acid Derivative D->E QC3 Final Purity Assay: HPLC, Elemental Analysis E->QC3

Caption: Integrated synthesis and quality control (QC) workflow.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No reaction in Protocol 1 Inactive acyl chloride (hydrolyzed); Insufficient base; Low quality starting material.Use fresh or newly opened acyl chloride; Ensure 2.2 eq of base are added; Check purity of starting amine.
Low yield in Protocol 1 Incomplete reaction; Product loss during workup.Increase reaction time; Check pH of aqueous layer during workup to ensure it's basic; Be careful not to lose product in the aqueous layer.
Incomplete hydrolysis in Protocol 2 Insufficient heating time or temperature; Acid concentration too low.Extend reflux time to 24-36h; Ensure vigorous reflux is maintained; Use 6M or concentrated HCl.
Multiple products observed Side reactions; Instability of product under reaction conditions.For N-acylation, ensure temperature is kept at 0 °C during addition; For hydrolysis, ensure starting material is stable to prolonged heat and acid.

References

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). MSDS of trans-3-aminocyclobutanol hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

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Application Note: 3-Aminocyclobutane-1-carbonitrile Hydrochloride as a Versatile Scaffold in Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The paradigm of drug discovery is continually shifting towards molecules with greater three-dimensionality to enhance target engagement and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In this context, saturated ring systems have emerged as powerful bioisosteric replacements for traditional planar aromatic rings.[1] This guide focuses on 3-aminocyclobutane-1-carbonitrile hydrochloride , a bifunctional building block that offers a unique combination of conformational rigidity and synthetic versatility. We will explore its strategic advantages in medicinal chemistry, provide detailed protocols for its derivatization, and illustrate its application in the rational design of potent and selective therapeutics, particularly kinase inhibitors.

The Strategic Value of the Cyclobutane Core

For decades, aromatic rings were a mainstay in drug design. However, their planarity and susceptibility to oxidative metabolism can present significant challenges.[1] The cyclobutane ring offers a compelling saturated alternative.

Key Advantages:

  • Increased Three-Dimensionality: The puckered, non-planar structure of the cyclobutane ring allows for precise spatial orientation of substituents, enabling better complementarity with complex protein binding pockets.[2][3] This increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.[1]

  • Improved Metabolic Stability: Compared to electron-rich aromatic systems, the saturated cyclobutane core is generally less prone to metabolic attack by cytochrome P450 enzymes, potentially leading to a longer half-life and improved safety profile.[1][2]

  • Conformational Restriction: The inherent rigidity of the cyclobutane scaffold can lock flexible molecules into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing potency.[3]

  • Novel Intellectual Property: The incorporation of less common scaffolds like cyclobutanes can open new avenues for generating novel chemical entities with strong intellectual property positions.

The this compound building block is particularly valuable due to its two orthogonal functional groups. The primary amine serves as a key handle for amide bond formation, reductive amination, or arylation, while the nitrile group can be transformed into a variety of other functionalities, including carboxylic acids, amides, or bioisosteric tetrazoles.

PropertyValueSignificance in Drug Design
Molecular Formula C₅H₈N₂ · HClCompact scaffold with bifunctional handles.
Molecular Weight 132.59 g/mol Low molecular weight contributes favorably to "Rule of Five" compliance.
Key Functional Groups Primary Amine, NitrileOffers versatile and orthogonal points for chemical modification and library synthesis.
Stereochemistry Available as cis/trans isomersAllows for exploration of stereospecific interactions with biological targets.

Application Focus: Scaffolding for Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[4][5] Many kinase inhibitors target the ATP-binding site, which includes a "hinge region" crucial for anchoring inhibitors. The 3-aminocyclobutane-1-carbonitrile scaffold is exceptionally well-suited for this purpose.

In a typical design, the amino group can be functionalized with a heterocyclic system (e.g., a pyrimidine) that forms hydrogen bonds with the kinase hinge region. The rigid cyclobutane core then acts as a spacer, projecting the nitrile group and other substituents toward different pockets of the active site to enhance potency and selectivity.

KinaseBinding cluster_Target Kinase ATP-Binding Site cluster_Inhibitor Inhibitor Molecule Hinge Hinge Backbone HydrophobicPocket Hydrophobic Pocket I SolventFront Solvent-Exposed Region Scaffold Cyclobutane Core Scaffold->HydrophobicPocket van der Waals HingeBinder Hinge-Binding Motif (on Amine) Scaffold->HingeBinder SelectivityGroup Selectivity Group (from Nitrile) Scaffold->SelectivityGroup HingeBinder->Hinge H-Bonds SelectivityGroup->SolventFront Polar Interactions

Caption: A conceptual model of a cyclobutane-based kinase inhibitor interacting with the ATP-binding site.

Experimental Protocols and Methodologies

The following protocols provide robust, field-tested methodologies for the derivatization of this compound.

Protocol 1: Amide Coupling for Library Synthesis

This protocol describes a standard and reliable method for coupling a carboxylic acid to the primary amine of the scaffold, a cornerstone reaction for building compound libraries.

Rationale: The use of a carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an activator like HOBt suppresses side reactions and racemization by converting the intermediate into a more stable active ester, ensuring a high yield of the desired amide product.

Materials:

  • This compound (1.0 eq.)

  • Carboxylic acid of interest (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inerted reaction vessel, add the carboxylic acid (1.1 eq.), EDC·HCl (1.5 eq.), and HOBt (1.2 eq.).

  • Add anhydrous DMF to dissolve the reagents (concentration approx. 0.1-0.2 M).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA (3.0 eq.) to neutralize the hydrochloride and act as a base.

  • Add the solution of the amine and base dropwise to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

AmideCouplingWorkflow A 1. Pre-activation: Carboxylic Acid + EDC + HOBt in DMF for 20 min C 3. Coupling: Add Amine solution to activated acid mixture A->C B 2. Amine Preparation: Scaffold·HCl + DIPEA in DMF B->C D 4. Reaction: Stir at RT for 12-18h (Monitor by LC-MS) C->D E 5. Aqueous Workup: Dilute, Wash (Acid, Base, Brine) D->E F 6. Purification: Dry, Concentrate, Column Chromatography E->F G Final Product: N-Acyl-3-aminocyclobutane- 1-carbonitrile F->G

Caption: Step-by-step workflow for the EDC/HOBt-mediated amide coupling protocol.

Protocol 2: Conversion of Nitrile to a Tetrazole Bioisostere

This protocol details the conversion of the nitrile group into a 5-substituted 1H-tetrazole, a well-established bioisostere for a carboxylic acid that often provides improved metabolic stability and cell permeability.

Rationale: This is a [3+2] cycloaddition reaction. Sodium azide acts as the three-atom component. The use of a mild acid catalyst like triethylamine hydrochloride protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide anion.

Materials:

  • N-protected 3-aminocyclobutane-1-carbonitrile derivative (1.0 eq.)

  • Sodium azide (NaN₃) (2.0 eq.)

  • Triethylamine hydrochloride (Et₃N·HCl) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and appropriate personal protective equipment.

  • To a dry, inerted reaction vessel, add the N-protected nitrile starting material (1.0 eq.), sodium azide (2.0 eq.), and triethylamine hydrochloride (2.0 eq.).

  • Add anhydrous DMF and heat the mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS, observing the disappearance of the starting material and the appearance of a new product with an increase in mass of 42 Da (N₃).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous solution to pH ~2-3 with 2M HCl. A white precipitate of the tetrazole product should form.

  • Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

Conclusion and Future Outlook

This compound is more than just a building block; it is a strategic tool for medicinal chemists aiming to create drugs with superior properties. Its inherent three-dimensionality and synthetic flexibility allow for the rapid and rational design of compound libraries with a high degree of novelty and "drug-likeness."[1][6] By providing conformational constraint and opportunities for precise vectoral projection of pharmacophores, this scaffold directly addresses many of the challenges associated with traditional flatland molecules. As drug discovery continues to venture into more complex biological targets, the judicious use of sophisticated, 3D-rich building blocks like 3-aminocyclobutane-1-carbonitrile will be indispensable for success.

References

  • Title: The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Source: BenchChem.
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: PubMed Central (PMC).
  • Title: Cyclobutanes in Small-Molecule Drug Candidates. Source: PubMed.
  • Title: A “building block triangle” representing building blocks for medicinal chemistry. Source: ResearchGate.
  • Title: Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Source: PubMed.
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  • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Source: PubMed Central.

Sources

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride Analogs

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the scaffolds that have garnered significant attention, the cyclobutane ring stands out.[1][2] Once considered a synthetic curiosity due to its inherent ring strain, the cyclobutane moiety is now recognized as a valuable bioisostere for more common phenyl or gem-dimethyl groups. Its rigid, three-dimensional structure can enhance metabolic stability, improve binding affinity, and confer desirable physicochemical properties to drug candidates.[1]

This guide focuses on the synthesis of a particularly valuable class of cyclobutane-containing building blocks: this compound and its analogs. These molecules, featuring vicinal amine and nitrile functionalities on a strained four-membered ring, are crucial intermediates in the development of therapeutics targeting a range of diseases.[3] The synthesis of these structures is non-trivial, demanding careful strategic planning to control regioselectivity and stereoselectivity.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles that govern the formation of these important scaffolds.

Core Synthetic Strategies: A Multi-pronged Approach

The construction of functionalized cyclobutanes can be broadly categorized into several key strategies. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Synthetic_Strategies Topic Synthetic Routes to 3-Aminocyclobutane-1-carbonitrile Analogs S1 [2+2] Photocycloaddition of Olefins Topic->S1 S2 Ring Expansion & Rearrangement Reactions Topic->S2 S3 Functionalization of Pre-existing Cyclobutane Cores Topic->S3 S4 Ring-Opening of Strained Bicyclobutanes Topic->S4 P1 P1 S1->P1 Mechanism: Direct Excitation or Sensitization P2 P2 S2->P2 Driving Force: Ring Strain Release P3 P3 S3->P3 Key Intermediates: Cyclobutanones, Carboxylic Acids P4 P4 S4->P4 Precursors: Bicyclo[1.1.0]butanes Protocol_1 cluster_reactants Reactants cluster_conditions Conditions cluster_workup Work-up A 1-Aminocyclobutane- 1-carboxylic acid Cond 0 °C to Room Temp 12 hours B Di-tert-butyl dicarbonate (Boc)₂O C Sodium Bicarbonate (NaHCO₃) D Solvent: 1,4-Dioxane/Water W1 Wash with EtOAc W2 Acidify with 1N HCl W1->W2 W3 Extract with CH₂Cl₂ W2->W3 W4 Dry (Na₂SO₄), Concentrate W3->W4 Product Product: N-Boc-1-aminocyclobutane- 1-carboxylic acid W4->Product

Caption: Workflow for Boc-protection of 1-aminocyclobutanecarboxylic acid.

Materials:

  • 1-Aminocyclobutane-1-carboxylic acid (2.0 g, 17.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (4.5 g, 20.4 mmol)

  • Sodium bicarbonate (NaHCO₃) (4.4 g, 57.0 mmol)

  • 1,4-Dioxane (20 mL)

  • Deionized Water (20 mL)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 1-aminocyclobutane-1-carboxylic acid (2.0 g, 17.0 mmol) and a solvent mixture of 1,4-dioxane (20 mL) and water (20 mL).

  • Cool the resulting stirred solution to 0 °C in an ice bath.

  • Carefully add sodium bicarbonate (4.4 g, 57.0 mmol), followed by di-tert-butyl dicarbonate (4.5 g, 20.4 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate (30 mL) to remove unreacted (Boc)₂O and other nonpolar impurities.

  • Separate the aqueous layer and cool it to 0 °C. Carefully acidify the aqueous layer to a pH of 2-3 using 1N HCl.

  • Extract the acidified aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product as an off-white solid. [4] Rationale: The use of a biphasic dioxane/water system ensures the solubility of both the amino acid starting material and the less polar (Boc)₂O reagent. Sodium bicarbonate acts as a base to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride. The acidic workup protonates the carboxylate, allowing for extraction into an organic solvent.

Protocol 2: Synthesis of a trans-3-Aminocyclobutanol Intermediate

This protocol describes a key transformation for establishing the trans stereochemistry often desired in drug candidates, using a Mitsunobu reaction for configuration inversion. [5]This intermediate is a precursor to analogs where the nitrile is replaced by another functional group.

Materials:

  • cis-3-(N,N-Dibenzylamino)cyclobutanol (1.0 equiv)

  • Benzoic acid (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve cis-3-(N,N-Dibenzylamino)cyclobutanol and benzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine to the solution.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution. A color change and formation of a precipitate are typically observed.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by silica gel column chromatography to yield the trans-benzoate ester.

  • The ester can then be hydrolyzed under basic conditions (e.g., NaOH in THF/water) to afford the trans-3-(N,N-Dibenzylamino)cyclobutanol.

  • Subsequent hydrogenolysis (e.g., H₂, Pd/C or Pd(OH)₂/C) removes the benzyl protecting groups to yield trans-3-aminocyclobutanol. [5] Causality Behind Experimental Choices: The Mitsunobu reaction is a classic and reliable method for inverting the stereochemistry of a secondary alcohol. [5]The reaction proceeds via an Sₙ2 mechanism, where the alcohol is activated by PPh₃ and DIAD, and then displaced by the carboxylate nucleophile (benzoate). This displacement occurs with a complete inversion of configuration. The dibenzyl protecting group on the amine is robust under these conditions and can be readily removed in a later step via hydrogenolysis.

Conclusion and Future Outlook

The synthesis of this compound and its analogs is a field rich with chemical ingenuity. While challenging, the strategic application of methods such as [2+2] photocycloaddition, ring expansions, and, most practically, the functionalization of existing cyclobutane cores, has made these valuable scaffolds accessible. The protocols detailed herein provide a foundation for researchers to build upon. As catalytic methods for C-H functionalization and asymmetric synthesis continue to advance, we can anticipate the development of even more efficient and stereoselective routes to these critical building blocks, further empowering the discovery of next-generation therapeutics.

References

  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. (2021). PMC - NIH. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). PMC - NIH. [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). ACS Publications. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). NIH. [Link]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). Chemical Science (RSC Publishing). [Link]

  • Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. (n.d.). SciSpace. [Link]

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  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. (2020). NIH. [Link]

  • The synthetic routes to cyclobutanes. (n.d.). ResearchGate. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1996). Journal of Medicinal Chemistry (ACS Publications). [Link]

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  • Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. (n.d.). Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. (n.d.). Infoscience. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (1996). PubMed. [Link]

  • SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. (1995). Organic Preparations and Procedures International. [Link]

  • Synthesis method of trans-3-aminobutanol. (n.d.).
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. [Link]

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  • Synthetic routes to L-carnitine and L-gamma-amino-beta- hydroxybutyric acid from (S). (n.d.). Sci-Hub. [Link]

  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.).
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Application Note: 3-Aminocyclobutane-1-carbonitrile Hydrochloride as a Versatile Building Block for Complex Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Embracing Three-Dimensionality in Modern Synthesis

The paradigm in modern drug discovery is shifting from planar, aromatic molecules towards scaffolds rich in sp³-hybridized carbons that offer greater three-dimensionality.[1] These complex architectures can improve target engagement, enhance selectivity, and optimize pharmacokinetic profiles by enabling more precise interactions with biological targets.[2] The cyclobutane motif, in particular, has emerged as a valuable scaffold due to its unique combination of properties. Its inherent ring strain and puckered conformation introduce conformational rigidity without the electronic disturbances associated with double bonds or cyclopropane rings.[3][4][5] This rigidity can lead to improved metabolic stability and potency, as evidenced by its presence in approved drugs like carboplatin and boceprevir.[4]

This application note details the synthetic utility of 3-Aminocyclobutane-1-carbonitrile hydrochloride , a bifunctional building block poised for the efficient construction of novel and complex molecular frameworks. Possessing both a nucleophilic amine and an electrophilic nitrile on a rigid cyclobutane core, this reagent offers a powerful platform for diversification and the synthesis of advanced intermediates, particularly spirocyclic systems.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid at room temperature. The hydrochloride salt form generally enhances its solubility in polar protic solvents, facilitating its use in a variety of reaction conditions.[6]

PropertyValueSource
CAS Number 1523572-04-4[7]
Molecular Formula C₅H₉ClN₂Derived
Molecular Weight 132.60 g/mol Derived
Appearance White to off-white solidTypical
Key Functional Groups Primary Amine (nucleophilic), Nitrile (electrophilic/precursor)Structure

Safety and Handling: While specific GHS data for this exact compound is not aggregated, closely related aminocyclobutane derivatives are classified with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[8] Standard laboratory safety protocols should be followed:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective manipulation and sequential reactions to build molecular complexity.

G cluster_amine C3-Amine Reactions (Nucleophilic Site) cluster_nitrile C1-Nitrile Reactions (Electrophilic Site / Precursor) main 3-Aminocyclobutane-1-carbonitrile acylation Acylation / Amide Formation main->acylation RCOCl, Base sulfonylation Sulfonylation main->sulfonylation RSO₂Cl, Base reductive_amination Reductive Amination main->reductive_amination R₂C=O, [H] alkylation Alkylation main->alkylation R-X, Base hydrolysis Hydrolysis to Carboxylic Acid main->hydrolysis H₃O⁺ or OH⁻ reduction Reduction to Primary Amine main->reduction LiAlH₄ or H₂, Cat. grignard Addition of Organometallics main->grignard R-MgBr spiro Intramolecular Cyclization (e.g., Spiro-lactams, Spiro-hydantoins) acylation->spiro Sequential Reactions reductive_amination->spiro hydrolysis->spiro Sequential Reactions reduction->spiro

Caption: Core reactivity pathways for 3-Aminocyclobutane-1-carbonitrile.

Reactions at the C3-Amino Group

The primary amine serves as a versatile nucleophilic handle. Standard transformations include:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields stable amide bonds. This is a primary method for introducing diverse side chains and pharmacophoric groups.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are common motifs in medicinal chemistry.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH(OAc)₃) is a highly effective method for N-alkylation, enabling the introduction of complex substituents.

Scientific Rationale: These reactions are fundamental for exploring the structure-activity relationship (SAR) around the amine. The choice of base is critical; a non-nucleophilic organic base is typically used to neutralize the HCl salt and the acid generated during the reaction without competing with the primary amine.

Reactions at the C1-Nitrile Group

The nitrile group is a stable but synthetically flexible functional group that can be converted into other key moieties:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This introduces a new site for amide coupling or other carboxylate chemistry.

  • Reduction: Strong reducing agents like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Raney Nickel) will reduce the nitrile to a primary aminomethyl group (-CH₂NH₂). This transformation creates a 1,3-diamino cyclobutane derivative, a valuable scaffold for building chelators or symmetrical structures.

Scientific Rationale: The nitrile group is often considered a "masked" carboxylic acid or aminomethyl group. Its relative inertness allows for extensive modification of the C3-amino group first, followed by transformation of the nitrile in a later step, demonstrating excellent functional group tolerance.

Application Feature: Synthesis of Spirocyclic Scaffolds

A key application of this building block is in the synthesis of spirocyclic compounds, where two rings share a single carbon atom.[2] The rigid 3D structure of spirocycles is highly sought after in drug design.[2] The 1,3-disubstitution pattern of this compound is ideal for intramolecular cyclization reactions to form spiro-heterocycles.

G start 3-Aminocyclobutane- 1-carbonitrile HCl step1 Step 1: Acylation (Boc Protection) start->step1 intermediate1 N-Boc Protected Intermediate step1->intermediate1 step2 Step 2: Nitrile Hydrolysis to Carboxylic Acid intermediate1->step2 intermediate2 N-Boc-3-amino- cyclobutane-1-carboxylic acid step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 3-Aminocyclobutane- 1-carboxylic acid step3->intermediate3 step4 Step 4: Cyclization with Phosgene Equivalent intermediate3->step4 product Spiro-Hydantoin Product step4->product

Caption: Workflow for the synthesis of a spiro-hydantoin derivative.

Protocol 1: Synthesis of a Spiro-Hydantoin Derivative

This protocol outlines a representative multi-step synthesis to create a spiro-hydantoin, a privileged scaffold in medicinal chemistry.

Step A: N-Boc Protection of the Amine

  • Setup: To a round-bottom flask, add this compound (1.0 eq), dichloromethane (DCM, ~0.1 M), and triethylamine (TEA, 2.2 eq). Stir the suspension at room temperature for 10 minutes.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate.

Scientific Rationale: The amine is first protected with a Boc group to prevent it from participating in subsequent reactions. TEA is used to both neutralize the hydrochloride salt and the acid byproduct of the protection reaction.

Step B: Hydrolysis of the Nitrile to Carboxylic Acid

  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 6 M, 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring by LC-MS for the disappearance of the nitrile starting material.

  • Workup: Cool the reaction to room temperature and concentrate to remove the ethanol. Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify to pH ~3 using 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid product, which is often used without further purification.

Scientific Rationale: Strong basic conditions are required to hydrolyze the stable nitrile group. The Boc protecting group is stable to these conditions. Acidification is necessary to protonate the carboxylate salt, rendering it soluble in organic solvents for extraction.

Step C: Deprotection and Intramolecular Cyclization

  • Setup: Dissolve the N-Boc carboxylic acid intermediate (1.0 eq) in a solution of 4 M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor for the loss of the Boc group by LC-MS.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Cyclization: Suspend the crude amino acid salt in an aprotic solvent like THF. Add a base (e.g., TEA, 2.5 eq). Add a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI, 1.1 eq) portion-wise at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench with saturated NH₄Cl solution, extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography to yield the final spiro-hydantoin.

Scientific Rationale: The Boc group is easily removed under strong acidic conditions. The subsequent cyclization involves the in-situ formation of an isocyanate from one amine group which is then trapped intramolecularly by the other amine to form the hydantoin ring.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent, low temperature, short reaction time.Increase stoichiometry of the limiting reagent (e.g., Boc₂O, base). Increase temperature or extend reaction time. Ensure reagents are pure.
Low Yield Product loss during workup/extraction. Side reactions (e.g., polymerization).Optimize pH for extractions. Ensure anhydrous conditions for moisture-sensitive steps. Purify intermediates if necessary.
Side Product Formation in Step C Intermolecular reaction instead of intramolecular cyclization.Use high-dilution conditions for the cyclization step to favor the intramolecular pathway. Add the cyclizing agent slowly.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its bifunctional nature, combined with the conformational rigidity of the cyclobutane core, provides a direct route to novel, three-dimensional molecular architectures that are difficult to access through other means. The protocols outlined in this note demonstrate a clear pathway for leveraging its unique reactivity to construct complex scaffolds, such as spiro-heterocycles, which are of significant interest for the development of next-generation therapeutics.

References

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  • (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. (n.d.). PubChem.
  • (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride. (n.d.). ChemicalBook.
  • 3-Aminocyclopentane-1-carbonitrile hydrobromide. (n.d.). BLD Pharm.

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Application Notes and Protocols for the Coupling of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a distinct advantage over flat aromatic rings, often leading to improved physicochemical properties such as increased solubility and metabolic stability in drug candidates. The presence of a nitrile group provides a versatile handle for further synthetic transformations, while the primary amine allows for the introduction of diverse substituents through various coupling reactions. This document provides detailed application notes and protocols for three key transformations of this compound: amide coupling, reductive amination, and Buchwald-Hartwig amination. As a Senior Application Scientist, this guide is designed to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results in your drug discovery endeavors.

I. Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis.[1] Coupling 3-aminocyclobutane-1-carbonitrile with a diverse range of carboxylic acids allows for the rapid generation of compound libraries with varied functionalities.

Scientific Rationale for Experimental Choices

The primary challenge in coupling this compound is the need to liberate the free amine from its salt form for it to act as a nucleophile. This is typically achieved by the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of coupling reagent is critical for efficient amide bond formation, especially when dealing with sterically hindered or electronically deactivated coupling partners. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are highly effective as they rapidly generate activated esters of the carboxylic acid, which are then readily attacked by the amine.[2][3] The nitrile group is generally stable under these conditions, but prolonged reaction times or harsh basic conditions should be avoided to prevent potential hydrolysis.[4]

Experimental Workflow: Amide Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification amine 3-Aminocyclobutane-1-carbonitrile HCl mix Combine & Stir (0°C to RT) amine->mix acid Carboxylic Acid (R-COOH) acid->mix reagents HATU/HBTU, DIPEA reagents->mix solvent Anhydrous DMF solvent->mix monitor Monitor by TLC/LC-MS mix->monitor quench Aqueous Workup monitor->quench extract Extraction with EtOAc quench->extract purify Column Chromatography extract->purify product 3-(Acylamino)cyclobutane-1-carbonitrile purify->product Isolated Product

Caption: Workflow for Amide Coupling.

Detailed Protocol: Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(acylamino)cyclobutane-1-carbonitrile.

Data Presentation: Optimized Amide Coupling Conditions
Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)
HATUDIPEADMF252-4
HBTUDIPEADMF253-6
EDC/HOBtDIPEADCM/DMF0 to 2512-18
PyBOPDIPEADMF252-4

II. Reductive Amination: Coupling with Aldehydes and Ketones

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[5] This reaction is particularly useful for introducing alkyl substituents onto the nitrogen atom of 3-aminocyclobutane-1-carbonitrile.

Scientific Rationale for Experimental Choices

The reaction proceeds via the in-situ formation of an imine or enamine intermediate between the amine and the carbonyl compound, which is then reduced to the corresponding amine.[6] A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone, but sufficiently reactive to reduce the intermediate iminium ion.[7] This selectivity minimizes side reactions and improves the overall efficiency of the process. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid unwanted reactions of the reducing agent. The nitrile group is generally stable under these conditions.

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification amine 3-Aminocyclobutane-1-carbonitrile HCl mix Combine & Stir (RT) amine->mix carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->mix base TEA or DIPEA base->mix solvent Anhydrous DCM/DCE solvent->mix add_stab Add STAB mix->add_stab monitor Monitor by TLC/LC-MS add_stab->monitor quench Aqueous Workup (sat. NaHCO₃) monitor->quench extract Extraction with DCM quench->extract purify Column Chromatography extract->purify product 3-(N-Alkylamino)cyclobutane-1-carbonitrile purify->product Isolated Product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination using STAB
  • To a suspension of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask, add triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 3-(N-alkylamino)cyclobutane-1-carbonitrile.

Data Presentation: Optimized Reductive Amination Conditions
Carbonyl SubstrateReducing AgentSolventTemperature (°C)Typical Reaction Time (h)
Aliphatic AldehydeNaBH(OAc)₃DCE254-8
Aromatic AldehydeNaBH(OAc)₃DCM256-12
Aliphatic KetoneNaBH(OAc)₃DCE25-5012-24
Aromatic KetoneNaBH(OAc)₃DCE5016-24

III. Buchwald-Hartwig Amination: Coupling with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[8][9] This powerful transformation enables the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate, providing access to a wide range of N-aryl derivatives of 3-aminocyclobutane-1-carbonitrile.[10]

Scientific Rationale for Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos and RuPhos often providing excellent results for a broad range of substrates.[11] The selection of a suitable base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine-palladium complex.[9] The nitrile group is generally tolerant of these conditions, although care should be taken with highly activated aryl halides or prolonged reaction times at high temperatures to avoid potential side reactions.[11]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification amine 3-Aminocyclobutane-1-carbonitrile HCl mix Combine & Heat amine->mix aryl_halide Aryl Halide (Ar-X) aryl_halide->mix catalyst Pd Catalyst & Ligand catalyst->mix base NaOtBu or LHMDS base->mix solvent Anhydrous Toluene/Dioxane solvent->mix monitor Monitor by TLC/LC-MS mix->monitor quench Aqueous Workup monitor->quench extract Extraction with EtOAc quench->extract purify Column Chromatography extract->purify product 3-(N-Arylamino)cyclobutane-1-carbonitrile purify->product Isolated Product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene or dioxane (0.2 M) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of solvent).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(N-arylamino)cyclobutane-1-carbonitrile.

Data Presentation: Optimized Buchwald-Hartwig Amination Conditions
Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)
Aryl BromidePd₂(dba)₃XPhosNaOtBuToluene100
Aryl ChloridePd₂(dba)₃RuPhosLHMDSDioxane110
Aryl IodidePd(OAc)₂SPhosK₂CO₃Toluene90
Aryl TriflatePd(OAc)₂XantphosCs₂CO₃Dioxane100

Troubleshooting and Considerations

  • Incomplete conversion in amide coupling: If the reaction stalls, consider adding a second portion of the coupling reagent. Ensure all reagents and solvents are strictly anhydrous.

  • Low yield in reductive amination: For less reactive ketones, increasing the reaction temperature or adding a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) may improve the rate of imine formation.

  • Side reactions in Buchwald-Hartwig amination: If hydrodehalogenation of the aryl halide is observed, consider using a milder base or a different ligand system. For substrates with sensitive functional groups, lower reaction temperatures and longer reaction times may be necessary.

  • Purification challenges: The polarity of the nitrile-containing products can sometimes make purification by silica gel chromatography challenging. The use of a different stationary phase (e.g., alumina) or reverse-phase chromatography may be beneficial.

Conclusion

This compound is a versatile building block that can be readily functionalized through a variety of robust and reliable coupling reactions. The protocols detailed in this application note for amide coupling, reductive amination, and Buchwald-Hartwig amination provide a solid foundation for the synthesis of diverse libraries of novel compounds for drug discovery. By understanding the underlying scientific principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the unique structural features of this valuable scaffold to accelerate their research and development efforts.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst premeditation: a general method for the accelerated, room-temperature amination of aryl chlorides. Organic letters, 10(16), 3505-3508.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Kaiser, N. F., & Bode, J. W. (2014). A mild, catalytic, and waste-free amide bond formation.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59(1), 1-714.
  • Lane, C. F. (1975). Sodium cyanoborohydride-a highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(23), 9283-9303.
  • Shen, Q., & Hartwig, J. F. (2006). [(CyPF-tBu) PdCl2]: an air-stable, one-component, highly efficient catalyst for the amination of heteroaryl and aryl halides. Organic letters, 8(19), 4109-4112.
  • Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). (t-Bu) 2PNP (i-BuNCH2CH2) 3N: New efficient ligand for palladium-catalyzed C–N couplings of aryl and heteroaryl bromides and chlorides and for vinyl bromides at room temperature. The Journal of Organic Chemistry, 73(8), 3047-3062.
  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-catalyzed amination of aryl halides: use of a bulky, electron-rich supporting ligand. The Journal of organic chemistry, 66(11), 3820-3827.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron letters, 30(15), 1927-1930.
  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of organic chemistry, 63(26), 9678-9683.
  • Beckwith, A. L. (1991). The chemistry of amides.
  • O'Neil, I. A. (2002). Reductive amination of aldehydes and ketones. Comprehensive Organic Synthesis II, 2, 23-56.
  • de Vries, J. G. (2007). The Buchwald–Hartwig amination.

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Quantitative Analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride: Robust HPLC and GC-MS Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a critical building block in modern pharmaceutical synthesis. Due to its inherent physicochemical properties—high polarity, low volatility, and the absence of a significant chromophore—direct analysis is challenging. This note details two robust, validated High-Performance Liquid Chromatography (HPLC) methods involving pre-column derivatization for sensitive ultraviolet (UV) and fluorescence (FLD) detection. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented. The protocols are designed for researchers, analytical scientists, and drug development professionals requiring precise and reliable quantification of this compound in various matrices.

Introduction and Analytical Challenge

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. However, the structure of this small aliphatic amine presents significant analytical hurdles. Standard reversed-phase HPLC methods suffer from poor retention of this highly polar compound, and its lack of a UV-absorbing functional group makes direct detection difficult and insensitive.[1][2]

To overcome these challenges, chemical derivatization is an effective and widely accepted strategy.[3] This process involves reacting the primary amine group of the analyte with a labeling reagent to form a stable derivative. A well-chosen derivatization reagent serves two primary functions:

  • Introduces a Chromophore or Fluorophore: The reagent attaches a light-absorbing or fluorescent moiety to the analyte, enabling highly sensitive detection by UV or fluorescence detectors.[1][3]

  • Reduces Polarity: The resulting derivative is significantly less polar than the original amine, which dramatically improves its retention and chromatographic peak shape on reversed-phase columns.[3]

This application note provides detailed, step-by-step protocols for two validated HPLC methods using common derivatization agents and an overview of a GC-MS alternative.

General Analytical Workflow

A systematic approach is essential for reproducible quantification. The workflow involves sample preparation, chemical derivatization to make the analyte detectable and amenable to separation, chromatographic analysis, and data processing.

Analytical_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample/ Standard Dissolve Dissolve in Aqueous Buffer Sample->Dissolve AddReagent Add Derivatization Reagent & Catalyst Dissolve->AddReagent React Incubate (Heat/Time) AddReagent->React Inject Inject Derivatized Sample React->Inject Transfer Separate HPLC/GC Separation Inject->Separate Detect UV/FLD/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Signal Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: General workflow for the quantification of 3-Aminocyclobutane-1-carbonitrile.

Method 1: HPLC with Fluorescence Detection (OPA Derivatization)

This method is highly sensitive and ideal for trace-level quantification. The derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-cysteine) occurs rapidly at room temperature to form a highly fluorescent isoindole derivative.[4]

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Reagents:

    • o-Phthalaldehyde (OPA)

    • N-acetyl-cysteine (NAC)

    • Boric Acid

    • Sodium Hydroxide (NaOH)

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Water (Deionized, 18 MΩ·cm)

  • Equipment:

    • HPLC system with a fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Analytical balance, volumetric flasks, pipettes

Detailed Protocol

Step 1: Preparation of Solutions

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 9.5 with 5 M NaOH and bring the final volume to 100 mL.

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 40 µL of N-acetyl-cysteine. Mix well. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with deionized water.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter if necessary.

Step 2: Derivatization Procedure

  • In an autosampler vial, combine 100 µL of the sample or standard solution with 100 µL of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for at least 2 minutes at room temperature before injection.[4] Note that OPA derivatives can be unstable over long periods, so consistent timing between derivatization and injection is crucial for reproducibility.[4]

Step 3: HPLC Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm

Method Validation Summary

This method demonstrates excellent sensitivity and linearity, making it suitable for demanding applications.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 mg/kg
Limit of Quantification (LOQ) 0.02 - 0.3 mg/kg
Precision (%RSD) < 3% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery) 95 - 105%
(Validation data are representative and based on typical performance metrics found in literature for similar amine analyses).[5]

Method 2: HPLC with UV Detection (Dansyl Chloride Derivatization)

This method provides a robust alternative using a more common UV detector. Dansyl chloride reacts with primary amines to form highly stable, UV-active sulfonamide derivatives. The reaction requires slightly more vigorous conditions than OPA but offers excellent derivative stability.

Materials and Reagents
  • Analyte Standard: As in Method 1.

  • Reagents:

    • Dansyl Chloride

    • Acetone (HPLC Grade)

    • Sodium Bicarbonate

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid

    • Water (Deionized, 18 MΩ·cm)

  • Equipment: As in Method 1, but with a UV/Vis or DAD detector.

Detailed Protocol

Step 1: Preparation of Solutions

  • Bicarbonate Buffer (100 mM, pH 10.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare fresh and protect from light.

  • Standard and Sample Solutions: Prepare as described in Method 1 (Section 3.2, Steps 1.3-1.5).

Step 2: Derivatization Procedure

  • In a sealable vial, combine 200 µL of the sample or standard with 400 µL of bicarbonate buffer.

  • Add 500 µL of the Dansyl Chloride solution.

  • Seal the vial and vortex thoroughly.

  • Incubate the mixture in a water bath at 60°C for 45 minutes.

  • Cool the vial to room temperature. Transfer the solution to an autosampler vial for injection.

Step 3: HPLC Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 40% to 90% B

    • 20-22 min: 90% B

    • 22-23 min: 90% to 40% B

    • 23-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • UV Detector: λ = 254 nm

Method Validation Summary

While less sensitive than the fluorescence method, this UV-based approach is highly reliable and sufficient for most quality control applications.

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 4% (Intra-day), < 6% (Inter-day)
Accuracy (Recovery) 93 - 107%
(Validation data are representative and based on typical performance metrics).[5]

Alternative Method: GC-MS with Silylation

For laboratories equipped with GC-MS, this method offers excellent specificity due to mass-based detection. The analyte must be derivatized to increase its volatility for gas-phase analysis. Silylation is a common technique for this purpose, where active hydrogens on the amine group are replaced by a nonpolar silyl group (e.g., tert-butyldimethylsilyl).[6]

GCMS_Workflow cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc Instrumental Analysis Sample Evaporate Solvent from Sample/Standard AddReagent Add Silylation Reagent (e.g., MTBSTFA) in Solvent React Incubate at 60-80°C Inject Inject Derivatized Sample into GC Inlet React->Inject Transfer Separate GC Capillary Column Separation Detect Mass Spectrometer (EI Ionization, Scan/SIM)

Caption: Workflow for GC-MS analysis of 3-Aminocyclobutane-1-carbonitrile.

Protocol Outline
  • Sample Preparation: The sample is prepared in a volatile solvent. Any water must be rigorously removed, as it interferes with silylation reagents.[6] The solvent is typically evaporated to dryness under a stream of nitrogen.

  • Derivatization: A silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile) is added to the dried sample. The vial is sealed and heated (e.g., 70°C for 30 minutes) to complete the reaction.[6]

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient is used, starting at a low temperature (~80-100°C) and ramping up to ~280°C to elute the derivative.[7]

    • MS Detection: Electron Impact (EI) ionization is standard. Quantification can be performed in either full scan mode or, for higher sensitivity, Selected Ion Monitoring (SIM) mode, using characteristic fragment ions of the derivatized analyte.[8][9]

Conclusion

The quantification of this compound can be reliably achieved using HPLC with pre-column derivatization. For high-sensitivity applications, derivatization with OPA followed by fluorescence detection is the preferred method. For routine quality control, derivatization with Dansyl Chloride and UV detection offers a robust and stable alternative. GC-MS with silylation provides an orthogonal method with high specificity, useful for confirmation and analysis in complex matrices. The choice of method should be guided by the required sensitivity, available instrumentation, and the nature of the sample matrix.

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

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  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

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  • ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Retrieved from [Link]

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  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity for 3-Aminocyclobutane-1-carbonitrile Hydrochloride

This compound is a key building block in contemporary drug discovery and development. Its rigid cyclobutane scaffold and versatile functional groups—a primary amine and a nitrile—make it an attractive starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic transformations.

The purity of this intermediate is of paramount importance. Impurities, even in trace amounts, can lead to undesirable side reactions, complicate reaction monitoring and product isolation, and ultimately impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques tailored for this compound, grounded in fundamental chemical principles and practical laboratory experience.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude material. The synthesis of α-aminonitriles, often through variations of the Strecker reaction, can introduce several types of impurities.[1][2] For this compound, common impurities may include:

  • Unreacted Starting Materials: Residual amounts of the initial aldehyde/ketone and amine precursors.

  • Cyanohydrin Intermediate: Formed by the reaction of the carbonyl precursor with the cyanide source.[3]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[3]

  • Side-Reaction Products: Aldol condensation or other side reactions can generate polymeric or other undesired byproducts.[3]

  • Diastereomers: If the synthesis is not stereospecific, both cis and trans isomers may be present.

A thorough analytical characterization of the crude product (e.g., by NMR, LC-MS, and TLC) is crucial for identifying the major impurities and selecting the most appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

A single purification method is often insufficient to achieve the high purity required for pharmaceutical applications. A combination of techniques is typically employed. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Decision Workflow for Purification Method Selection

Purification_Decision_Tree start Crude 3-Aminocyclobutane- 1-carbonitrile hydrochloride analysis Analyze Crude Material (TLC, LC-MS, NMR) start->analysis decision Predominant Impurity Type? analysis->decision non_polar Non-polar / Non-basic Impurities decision->non_polar Non-polar/ Non-basic polar_basic Polar / Basic Impurities decision->polar_basic Polar/Basic isomers Diastereomers or Structurally Similar Impurities decision->isomers Isomeric/ Similar extraction Acid-Base Extraction non_polar->extraction recrystallization Recrystallization polar_basic->recrystallization chromatography Column Chromatography isomers->chromatography extraction->recrystallization final_product Pure Product (>98%) recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For hydrochloride salts, polar protic solvents are often effective.[4][5]

Rationale for Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. Alcohols like isopropanol and ethanol are excellent starting points for the recrystallization of hydrochloride salts.[6] The addition of a less polar "anti-solvent" such as diethyl ether or ethyl acetate can be used to induce crystallization if the initial solvent proves too effective.

Detailed Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, methanol, acetone).

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent (e.g., isopropanol). Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] The cooling process can be continued in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, try using a more dilute solution or a different solvent system.

  • No Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure compound.

Solvent SystemRationaleExpected Outcome
Isopropanol (IPA)Good balance of polarity; often provides good differential solubility for hydrochloride salts.[6]Formation of well-defined crystals upon cooling.
Ethanol (EtOH)Similar to IPA, but may have slightly different solubility characteristics.A viable alternative if IPA is not optimal.
IPA / Diethyl EtherThe addition of a non-polar anti-solvent can induce precipitation if the compound is too soluble in IPA.May be necessary to improve yield, but rapid addition can trap impurities.
AcetoneCan be useful as a wash to remove more soluble impurities.[6]Less likely to be a primary recrystallization solvent but effective for washing.

Protocol 2: Column Chromatography

For separating complex mixtures, particularly those containing diastereomers or impurities with similar polarities, column chromatography is the method of choice. The purification of polar, basic amines on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[7][8]

Strategies for Chromatographing Amines:

  • Deactivated Silica Gel: Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic sites on the silica gel, improving the elution profile of the basic compound.[7][9]

  • Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. This technique is well-suited for polar compounds.[10] For basic amines, using a mobile phase with a slightly alkaline pH can ensure the amine is in its free base form, leading to better retention and separation.[7]

  • Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amino groups can provide excellent separation for basic compounds.[7]

Detailed Protocol (Normal Phase with Deactivated Silica):

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., dichloromethane/methanol/triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC).

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Reformation: If the free base is isolated, it can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.

Chromatography Method Selection

Chromatography_Selection start Crude Amine HCl Salt check_impurities Analyze Impurity Profile (Polarity, Basicity) start->check_impurities decision Silica Interaction Issues? check_impurities->decision normal_phase Normal Phase Chromatography decision->normal_phase No (or manageable) rp_phase Reversed-Phase Chromatography decision->rp_phase Yes (significant tailing/ decomposition) deactivate_silica Deactivate Silica (e.g., with Triethylamine) normal_phase->deactivate_silica amine_column Use Amine-Functionalized Column normal_phase->amine_column basic_mobile_phase Use Basic Mobile Phase (e.g., with TEA or NH4OH) rp_phase->basic_mobile_phase purified_product Purified Compound deactivate_silica->purified_product amine_column->purified_product basic_mobile_phase->purified_product

Caption: Decision tree for selecting an appropriate chromatography method.

Protocol 3: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that leverages the different solubilities of a compound in its neutral and salt forms.[4] This method is particularly effective for separating basic compounds like amines from non-basic impurities.

Principle: The hydrochloride salt of 3-Aminocyclobutane-1-carbonitrile is water-soluble. By basifying the aqueous solution, the free amine is generated, which is typically more soluble in organic solvents. This allows for its extraction into an organic phase, leaving water-soluble impurities behind. The amine can then be recovered as the hydrochloride salt.

Detailed Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., NaOH solution) until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine.

  • Salt Formation: Dissolve the free amine in a suitable organic solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (as a solution in a compatible solvent) to precipitate the pure hydrochloride salt.

  • Isolation: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to detect and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound requires a systematic approach based on a sound understanding of the compound's chemical properties and the nature of potential impurities. By employing a combination of techniques such as recrystallization, column chromatography, and acid-base extraction, researchers can obtain this valuable building block in high purity, ensuring the success of subsequent synthetic steps and the integrity of the final drug candidates.

References

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  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]

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Application Note: Versatile Derivatization Strategies for the Nitrile Group in 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The strained cyclobutane ring and the presence of both amino and nitrile functional groups offer a unique three-dimensional scaffold that can be exploited to generate diverse molecular architectures.[1] The derivatization of the nitrile group, in particular, opens up a plethora of synthetic possibilities, allowing for its conversion into other key functional groups such as primary amines, carboxylic acids, ketones, and tetrazoles. These transformations are crucial for the synthesis of novel bioactive compounds and for structure-activity relationship (SAR) studies.[2][3]

This application note provides a detailed guide to the common and effective methods for the derivatization of the nitrile group in this compound. It offers in-depth explanations of the underlying chemical principles, step-by-step protocols, and important considerations for each transformation.

Strategic Considerations for Derivatization

The presence of a primary amino group in the starting material necessitates careful consideration of reaction conditions to avoid unwanted side reactions. Since the starting material is a hydrochloride salt, the amino group is protonated, which protects it to some extent from participating in certain reactions. However, under basic conditions, the free amine will be generated, which can act as a nucleophile. Therefore, the choice of reagents and reaction conditions is critical for achieving the desired chemoselectivity.

I. Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group to a primary amine (R-CN → R-CH₂NH₂) is a fundamental transformation that introduces a primary aminomethyl group, a common pharmacophore in many drug molecules. This can be achieved through catalytic hydrogenation or by using chemical hydrides.

A. Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[4] It involves the use of hydrogen gas and a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[4][5] To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia is often added to the reaction mixture.[5]

Workflow for Catalytic Hydrogenation:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Start 3-Aminocyclobutane-1- carbonitrile hydrochloride Solvent Methanol/Ammonia Start->Solvent Catalyst Raney Nickel or Pd/C Solvent->Catalyst Reactor High-Pressure Reactor (e.g., Parr Shaker) Catalyst->Reactor Conditions H₂ gas (e.g., 50 psi) Room Temperature to 50°C Reactor->Conditions Filter Filter to remove catalyst Conditions->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purification (e.g., Crystallization or Chromatography) Concentrate->Purify Product 3-(Aminomethyl)cyclobutane- 1-amine Purify->Product

Figure 1: General workflow for catalytic hydrogenation of this compound.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

  • Preparation: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in methanol saturated with ammonia.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the starting material) in methanol.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield 3-(aminomethyl)cyclobutan-1-amine.

ParameterCondition
Reducing Agent H₂ gas with Raney Nickel
Solvent Methanol/Ammonia
Temperature Room Temperature to 50°C
Pressure 50-100 psi
Typical Yield 70-90%

Table 1: Typical reaction parameters for catalytic hydrogenation.

B. Chemical Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[6][7] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[6] Due to the high reactivity of LiAlH₄, this method is very effective but requires strict anhydrous conditions and careful handling.[8][9]

Mechanism of LiAlH₄ Reduction:

The reduction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. The initial addition forms an imine anion, which is then further reduced to a dianion.[10] Aqueous workup then protonates the dianion to yield the primary amine.[11]

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Safety Note: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[8][12] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][13] A Class D fire extinguisher or dry sand should be readily available.[8][12]

  • Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The hydrochloride salt will react with LiAlH₄ to generate hydrogen gas, so the addition must be slow and controlled.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes, then filter through Celite®. Wash the filter cake with THF.

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography.

ParameterCondition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux
Work-up Fieser Workup (H₂O, 15% NaOH, H₂O)
Typical Yield 60-80%

Table 2: Typical reaction parameters for LiAlH₄ reduction.

II. Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of the nitrile group provides access to the corresponding carboxylic acid (R-CN → R-COOH), a versatile functional group for further modifications, such as amide bond formation.[14] Hydrolysis can be performed under either acidic or basic conditions.[15][16]

A. Acidic Hydrolysis

Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the carboxylic acid and the corresponding ammonium salt.[14][16] For this compound, this method will yield 3-aminocyclobutane-1-carboxylic acid as its hydrochloride salt.

Mechanism of Acidic Hydrolysis:

The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[17][18] Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion under the reaction conditions.[18]

Protocol 3: Acidic Hydrolysis

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq) with 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 3-aminocyclobutane-1-carboxylic acid hydrochloride, may precipitate upon cooling. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Basic Hydrolysis

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[15][16] This initially forms the carboxylate salt and ammonia gas.[14] Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.[16]

Mechanism of Basic Hydrolysis:

The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[17] Protonation of the resulting anion by water, followed by tautomerization, yields an amide. The amide is then further hydrolyzed under the basic conditions to the carboxylate salt and ammonia.[17][19]

Workflow for Basic Hydrolysis:

Start 3-Aminocyclobutane-1- carbonitrile hydrochloride Base Aqueous NaOH or KOH Start->Base Heat Heat to Reflux Base->Heat Intermediate Sodium 3-aminocyclobutane- 1-carboxylate Heat->Intermediate Acidify Acidify with HCl Intermediate->Acidify Product 3-Aminocyclobutane-1- carboxylic acid hydrochloride Acidify->Product

Figure 2: General workflow for the basic hydrolysis of this compound.

Protocol 4: Basic Hydrolysis

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 M).

  • Reaction: Heat the mixture to reflux for 12-24 hours. Ammonia gas will be evolved.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Acidification: After cooling the reaction mixture to 0 °C, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, concentrate the solution in vacuo.

  • Purification: The crude product can be purified by recrystallization.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent 6 M HCl6 M NaOH, then HCl
Temperature RefluxReflux
Product Form Hydrochloride SaltZwitterion (after neutralization) or Hydrochloride Salt
Byproduct NH₄ClNH₃ (gas)
Typical Yield 75-95%70-90%

Table 3: Comparison of acidic and basic hydrolysis conditions.

III. Addition of Grignard Reagents to Form Ketones

The reaction of a nitrile with a Grignard reagent (R'-MgX) or an organolithium reagent (R'-Li) followed by aqueous hydrolysis provides a versatile route to ketones (R-CN → R-C(O)-R').[20] This reaction forms a new carbon-carbon bond.[21]

Mechanism of Grignard Addition:

The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion.[22] This intermediate is stable to further addition of the Grignard reagent.[23] Subsequent hydrolysis with aqueous acid protonates the nitrogen and then hydrolyzes the resulting imine to the ketone.[20]

Protocol 5: Synthesis of a Ketone via Grignard Addition

Note: Grignard reagents are sensitive to moisture and protic functional groups. The amino group in the substrate will react with the Grignard reagent. Therefore, a protecting group strategy or the use of excess Grignard reagent is necessary. For simplicity, the following protocol assumes the use of excess Grignard reagent.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., methylmagnesium bromide, at least 2.5 eq) dropwise. The first equivalent will react with the hydrochloride, and the second with the amino group. The subsequent amount will react with the nitrile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography.

IV. Synthesis of Tetrazoles

The [3+2] cycloaddition of an azide with a nitrile is a common method for the synthesis of 5-substituted 1H-tetrazoles.[24] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[25] This reaction is typically catalyzed by a Lewis acid, such as zinc salts, or by Brønsted acids.[26][27]

Protocol 6: Zinc-Catalyzed Tetrazole Synthesis

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which may be formed in situ, is also toxic and explosive. Handle with extreme caution in a well-ventilated fume hood.[25]

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.1-1.5 eq), and zinc bromide (1.0 eq) in water.[27]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and dilute with ethyl acetate. Acidify to pH 1-2 with 3 M HCl.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude tetrazole can be purified by recrystallization or column chromatography.

DerivatizationProduct Functional GroupKey Reagents
Reduction Primary AmineLiAlH₄ or H₂/Catalyst
Hydrolysis Carboxylic AcidH₃O⁺ or OH⁻
Grignard Addition KetoneR-MgX, then H₃O⁺
Cycloaddition TetrazoleNaN₃, ZnBr₂

Table 4: Summary of derivatization strategies.

Conclusion

The nitrile group of this compound is a versatile handle for a wide range of chemical transformations. By carefully selecting the appropriate reagents and reaction conditions, researchers can selectively convert the nitrile into primary amines, carboxylic acids, ketones, and tetrazoles. These derivatization strategies provide powerful tools for the synthesis of novel and diverse libraries of aminocyclobutane-containing compounds for drug discovery and development. The protocols and considerations outlined in this application note serve as a comprehensive guide for scientists working with this valuable synthetic building block.

References

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  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

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  • Baxendale, I. R., et al. (2010). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 14(4), 846-853.
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  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843.
  • Chemguide. (n.d.). hydrolysing nitriles. Retrieved from [Link]

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  • Frija, L. M. T., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 148-152.
  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

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  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

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  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.
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  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Gaoni, Y., et al. (1992). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 35(15), 2943–2949.
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scale-up synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Abstract

This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of this compound, a valuable building block in modern drug discovery. The 3-aminocyclobutane scaffold is a conformationally restricted diamine bioisostere that has garnered significant interest for its ability to impart favorable physicochemical properties and unique structural vectors in medicinal chemistry.[1][2][3] This guide details a robust and scalable synthetic route, emphasizing practical considerations, process safety, and in-process controls (IPCs) necessary for successful implementation in a process chemistry or drug development setting. The chosen pathway is designed to avoid chromatographic purification, relying instead on crystallization for isolation of the final product.

Introduction and Strategic Overview

The synthesis of small, strained ring systems like cyclobutanes presents unique challenges, particularly on a large scale.[4][5][6][7] The inherent ring strain makes their formation difficult, yet also makes them useful synthetic intermediates.[6][7] This protocol addresses these challenges by employing a strategic sequence starting from a commercially available precursor, focusing on operational simplicity and safety.

The overall synthetic strategy involves a two-step sequence from a ketone precursor: a reductive amination to install the key amine functionality, followed by salt formation and purification by crystallization. This approach is advantageous for scale-up as it avoids hazardous reagents like azides and minimizes complex workups.

Process Workflow and Rationale

The synthetic pathway is designed for efficiency and scalability. The workflow minimizes manual handling and prioritizes "telescoping" where feasible, though for clarity, this protocol details discrete steps with isolation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation & Purification A 3-Oxocyclobutane-1-carbonitrile E Intermediate: 3-Aminocyclobutane-1-carbonitrile (Free Base) A->E Reaction B Ammonium Acetate, H₂ B->E C Raney Nickel C->E Catalyst D Methanol (Solvent) D->E H Final Product: 3-Aminocyclobutane-1-carbonitrile HCl E->H Protonation F HCl in Isopropanol F->H G Isopropanol/MTBE (Solvent System) G->H Crystallization

Caption: High-level overview of the two-step synthetic sequence.

Critical Safety Considerations

A thorough understanding and mitigation of risks are paramount for any scale-up operation. The following hazards must be addressed.

Reagent and Chemical Hazards
  • Raney Nickel (Ra-Ni): A highly pyrophoric catalyst, especially when dry. It MUST be handled as a slurry in water or a suitable solvent (e.g., methanol) at all times. Never allow the catalyst to dry in the air. It is also a flammable solid and can ignite flammable solvents. Ensure the reaction vessel is properly purged with an inert gas (Nitrogen or Argon) before and after catalyst addition.

  • Hydrogen Gas (H₂): Extremely flammable and forms explosive mixtures with air. All hydrogenation equipment must be designed for pressure reactions, properly grounded to prevent static discharge, and operated in a well-ventilated area (fume hood or walk-in hood) with hydrogen gas detectors.

  • Trimethylsilyl Cyanide (TMSCN) (If used in precursor synthesis): This reagent is a volatile liquid that is acutely toxic and readily hydrolyzes in the presence of moisture to release hydrogen cyanide (HCN) gas, a potent poison.[8][9][10] All manipulations must be conducted in a high-efficiency fume hood, and appropriate personal protective equipment (PPE), including an HCN-rated respirator, should be readily available.[10] A quench solution (alkaline bleach) must be prepared in advance for any spills or for cleaning glassware.[9]

  • Sodium Azide (NaN₃) (If used in alternative routes): Sodium azide is highly toxic if ingested or absorbed through the skin.[11][12] It can form highly explosive heavy metal azides if it comes into contact with metals like lead or copper, which can be present in plumbing; therefore, azide-containing solutions must never be poured down the drain.[12][13] It also reacts with acids to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[14][15]

Process Operations and Controls

The following diagram outlines the critical operational steps and controls for ensuring a safe and successful synthesis.

G start op1 Reactor Setup Inert Atmosphere Purge (N₂) Verify Equipment Integrity start->op1 Begin end op2 Charge Reagents Charge Solvent (MeOH) Charge Ketone & NH₄OAc Charge Ra-Ni Slurry (Sub-surface) op1->op2 Setup OK op3 Hydrogenation Pressurize with H₂ (e.g., 50-100 psi) Heat to Reaction Temp (e.g., 40-50 °C) Monitor H₂ uptake & Reaction Progress (IPC) op2->op3 Charged op4 Catalyst Filtration Cool to RT Vent H₂ & Purge with N₂ Filter through Celite® (Keep wet!) op3->op4 Reaction Complete op5 Solvent Swap & Salt Formation Concentrate Filtrate Add IPA & Cool Add HCl/IPA Solution op4->op5 Catalyst Removed op6 Crystallization & Isolation Stir to Form Slurry Add Anti-solvent (MTBE) Filter Product Wash Cake & Dry op5->op6 Salt Formed op6->end Product Isolated

Caption: Operational workflow for the scale-up synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the starting material. All operations should be conducted in appropriate chemical reactors or glassware within a well-ventilated hood.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (g)MolesStoich. (eq.)Notes
3-Oxocyclobutane-1-carbonitrile95.10100.01.051.0Starting material
Ammonium Acetate77.08243.03.153.0Ammonia source
Raney® Nickel 2800 (Slurry in H₂O)-20.0 (wet)-~20% w/wCatalyst, handle with extreme care
Methanol (MeOH)32.041000 mL--Reaction Solvent
Hydrogen Gas (H₂)2.02As needed--High Purity, pressure controlled
Celite® 545-50.0--Filter Aid
Isopropanol (IPA)60.10800 mL--Crystallization Solvent
5-6 N HCl in Isopropanol36.46~200 mL~1.161.1For salt formation, titrate addition
Methyl tert-butyl ether (MTBE)88.15800 mL--Anti-solvent
Step 1: Reductive Amination of 3-Oxocyclobutane-1-carbonitrile
  • Reactor Preparation: Set up a 2 L pressure reactor equipped with a mechanical stirrer, thermocouple, gas inlet/outlet, and pressure gauge. Ensure the system is clean, dry, and can hold pressure.

  • Inerting: Purge the reactor vessel thoroughly with nitrogen gas.

  • Charging:

    • Under a nitrogen atmosphere, charge Methanol (1000 mL), 3-Oxocyclobutane-1-carbonitrile (100.0 g, 1.05 mol), and Ammonium Acetate (243.0 g, 3.15 mol).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Catalyst Addition: Carefully add the Raney Nickel slurry (20.0 g) to the reactor. This can be done by rinsing it in with a small amount of methanol. Ensure the catalyst remains wet and is added sub-surface if possible to minimize contact with the headspace.

  • Hydrogenation:

    • Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~30 psi) and venting (repeat 3 times), followed by pressurizing with hydrogen (to ~30 psi) and venting (repeat 3 times).

    • Pressurize the reactor with Hydrogen gas to 80 psi.

    • Begin stirring (e.g., 300-400 RPM) and heat the reaction mixture to 45 °C.

    • Maintain the hydrogen pressure at 80 psi via a regulator. The reaction is exothermic; monitor the internal temperature closely.

  • Reaction Monitoring (IPC): Monitor the reaction by observing the cessation of hydrogen uptake. An aliquot can be carefully taken (after depressurizing and purging with N₂), filtered to remove the catalyst, and analyzed by GC-MS or HPLC to confirm the disappearance of the starting material (typically 4-8 hours).

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully vent the excess hydrogen and thoroughly purge the reactor with nitrogen (5 cycles).

    • Prepare a filter pad of Celite® (approx. 2 cm thick) in a Büchner funnel and wet it with methanol. CRITICAL: Do not allow the Celite pad or the catalyst to become dry.

    • Filter the reaction mixture through the Celite pad under a nitrogen blanket. Wash the reactor and the filter cake with additional methanol (2 x 100 mL).

    • The collected filtrate contains the 3-Aminocyclobutane-1-carbonitrile free base.

Step 2: Hydrochloride Salt Formation and Crystallization
  • Solvent Exchange: Transfer the methanol filtrate to a round-bottom flask and concentrate under reduced pressure to a thick oil.

  • Redissolution: Add Isopropanol (400 mL) to the oil and stir to dissolve. Some residual ammonium acetate may be insoluble. If so, perform a quick filtration.

  • Salt Formation:

    • Cool the isopropanol solution in an ice/water bath to 0-5 °C.

    • Slowly add the 5-6 N HCl in Isopropanol solution dropwise. The product will begin to precipitate as a white solid.

    • Monitor the pH of the slurry using wetted pH paper; the target is a pH of 1-2.

  • Crystallization and Isolation:

    • Once the addition is complete, stir the thick slurry at 0-5 °C for 1 hour.

    • Slowly add MTBE (800 mL) as an anti-solvent over 30 minutes to maximize precipitation.

    • Continue to stir the slurry at 0-5 °C for another 1-2 hours.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with a cold (0-5 °C) mixture of IPA/MTBE (1:2, 200 mL), followed by cold MTBE (200 mL).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

    • Expected Yield: 110-125 g (79-89%)

    • Appearance: White to off-white crystalline solid.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, D₂O): δ 3.85-3.75 (m, 1H), 3.55-3.45 (m, 1H), 2.80-2.65 (m, 2H), 2.60-2.45 (m, 2H). (Note: Cis/trans isomers may show distinct or broadened peaks).

  • ¹³C NMR (101 MHz, D₂O): δ 122.8, 41.5, 31.2, 25.1.

  • Mass Spec (ESI+): m/z = 97.1 [M+H]⁺ (for free base).

  • Purity (HPLC): ≥98% (AUC).[16]

References

  • Environment, Health & Safety, University of California, Berkeley. "Safe Handling of Sodium Azide (SAZ)". [Link]

  • Chemistry LibreTexts. "Sodium Azide". [Link]

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  • Wikipedia. "Sodium azide". [Link]

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  • Movassaghi, M., et al. "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry". ACS Cent. Sci. 2022. [Link]

  • Bio-Rad. "SAFETY DATA SHEET - Trimethylsilyl cyanide". [Link]

  • Wang, Z., et al. "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones". Org. Biomol. Chem., 2017, 15, 1228-1235. [Link]

  • Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors". Bioorg. Med. Chem. Lett., 2008, 18(14), 4087-91. [Link]

  • Topczewski, J. J., et al. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation". Org. Lett., 2021. [Link]

  • Krivokolysko, S. G., et al. "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions". Beilstein J. Org. Chem., 2018, 14, 2768-2776. [Link]

  • Glukhareva, T. V., et al. "Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines". Molecules, 2022, 27(19), 6296. [Link]

  • Reddy, G. S., et al. "Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes". Org. Lett., 2023. [Link]

  • Gaoni, Y. "Synthesis of aminocyclobutane mono- and dicarboxylic acids and derivatives thereof from (phenylsulfonyl)bicyclobutanes". Org. Prep. Proced. Int., 1995, 27(2), 185-212. [Link]

  • Lindsey, E. A., et al. "Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition". J. Am. Chem. Soc., 2011, 133(31), 11855-11857. [Link]

  • Baran, P. S., et al. "Cyclobutanes in Organic Synthesis". Baran Lab Group Meeting, 2012. [Link]

  • Xie, J., et al. "Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis". Anal. Methods, 2015, 7, 5143-5149. [Link]

  • Prier, C. K., et al. "Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system". Org. Biomol. Chem., 2013, 11(32), 5243-5247. [Link]

  • Nguyen, T. "Studies toward the stereocontrolled synthesis of cyclobutane derivatives". CSUSB ScholarWorks, 2023. [Link]

  • Lee-Ruff, E., Mladenova, G. "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis". Chem. Rev., 2003, 103(4), 1449-1484. [Link]

  • Royal Society of Chemistry. "Supplementary Information". [Link]

  • Google Patents. "Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride".
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  • ChemistryViews. "New Derivatives of Cyclobutane β-Amino Acids". [Link]

  • Wasilewska, A., et al. "Synthesis of polycyclic aminocyclobutane systems by the rearrangement of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives". Chemistry, 2013, 19(35), 11759-67. [Link]

  • PubChem. "3-Aminocyclobutane-1-carboxylic acid". [Link]

  • Stepan, A. F., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)". Org. Process Res. Dev., 2012, 16(3), 352-360. [Link]

  • ResearchGate. "Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids". [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve the yield and purity in the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the rigid, three-dimensional scaffold of the cyclobutane ring. Its synthesis, however, can be challenging, often plagued by issues with yield, purity, and stereocontrol. This guide synthesizes established chemical principles and field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 3-aminocyclobutane-1-carbonitrile core?

A1: The most prevalent strategies start from a commercially available cyclobutane derivative. A common approach involves the functionalization of 3-oxocyclobutanecarboxylic acid or its esters.[1] Key transformations often include:

  • Reductive Amination: Direct reaction of a cyclobutanone precursor with an ammonia source and a reducing agent (e.g., sodium cyanoborohydride).

  • Oximation and Reduction: Conversion of the ketone to an oxime, followed by reduction to the amine.

  • Nucleophilic Substitution: Introduction of an azide followed by reduction, or direct substitution using a protected amine equivalent on a substrate with a suitable leaving group.

The nitrile group is typically introduced via a cyanohydrin formation on a ketone or by nucleophilic substitution with a cyanide source.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield is a frequent issue and can stem from multiple stages of the synthesis. The primary culprits are often:

  • Side Reactions: Competing reactions such as elimination or dimerization can significantly reduce the yield of the desired product.

  • Incomplete Reactions: Failure to drive each step to completion leaves starting material that can complicate purification.

  • Product Loss During Workup: The target molecule, as a hydrochloride salt, is highly water-soluble. Significant product loss can occur during aqueous extractions if the pH is not carefully controlled or if insufficient salt is used to decrease its aqueous solubility.

  • Purification Losses: Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to streaking and poor separation.[2] Recrystallization of the final salt, while effective for purification, may also lead to significant material loss if the solvent system is not optimized.

Q3: How do I best purify the final hydrochloride salt?

A3: Direct purification of the hydrochloride salt is often best achieved by recrystallization. Ideal solvent systems typically involve a polar solvent in which the salt is soluble at high temperatures (like isopropanol, ethanol, or methanol) and a non-polar co-solvent to induce precipitation upon cooling (like diethyl ether or ethyl acetate).[3][4] Alternatively, you can purify the free amine and then form the salt. This involves:

  • Neutralizing the crude hydrochloride salt with a base (e.g., NaHCO₃ or a mild organic base) and extracting the free amine into an organic solvent.

  • Purifying the free amine using silica gel chromatography, often with a solvent system containing a small percentage of triethylamine or ammonia in methanol to prevent streaking.[2]

  • Dissolving the purified free amine in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl (e.g., HCl in isopropanol or diethyl ether) to precipitate the pure hydrochloride salt.[3]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the cyclobutane ring and the presence of the amino and nitrile functionalities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue EncounteredPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Conversion of Ketone to Amine 1. Inactive Reducing Agent: Sodium cyanoborohydride or sodium triacetoxyborohydride can degrade upon improper storage. 2. Incorrect pH: The pH for reductive amination is critical. If too acidic, the amine nucleophile is fully protonated and non-nucleophilic. If too basic, the imine intermediate may not form efficiently.1. Use Fresh Reagents: Always use freshly opened or properly stored reducing agents. 2. Optimize pH: For reductive aminations, maintain a mildly acidic pH (typically 5-7) to facilitate imine formation without deactivating the amine nucleophile.[5] Use a buffer or perform controlled additions of a mild acid like acetic acid.
Formation of Multiple Byproducts 1. Over-alkylation: The newly formed amine can react with the starting material if it is an electrophile. 2. Elimination Reactions: If a leaving group is present on the cyclobutane ring, base-catalyzed elimination can compete with the desired substitution. 3. Ring-Opening: The strained cyclobutane ring can be susceptible to cleavage under harsh acidic or basic conditions.1. Use a Protecting Group: Protect the amine (e.g., as a Boc-carbamate) before subsequent steps to prevent it from acting as a nucleophile.[2] 2. Control Reaction Conditions: Use milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures to favor substitution over elimination. 3. Use Mild Conditions: Avoid strong, non-nucleophilic bases or high temperatures that could promote ring strain-driven side reactions.
Difficulty Isolating Product from Aqueous Workup 1. High Water Solubility: As an amine hydrochloride, the product has high affinity for the aqueous phase. 2. Emulsion Formation: The presence of both organic and aqueous phases with a charged molecule can lead to stable emulsions.1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl. This "salting out" effect decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer. 2. pH Adjustment: If extracting the free base, ensure the pH of the aqueous layer is sufficiently high (>10) to deprotonate the ammonium salt fully. 3. Break Emulsions: Add brine or a small amount of a different solvent to break up emulsions. Centrifugation can also be effective.
Final Product is an Oil or Gummy Solid 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Impurities Present: Even small amounts of impurities can inhibit the formation of a crystalline lattice. 3. Hygroscopic Nature: The hydrochloride salt may be absorbing moisture from the atmosphere.1. Dry Thoroughly: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. 2. Re-purify: If impurities are suspected, re-purify via another recrystallization from a different solvent system or by converting to the free base for chromatography.[2] 3. Handle Under Inert Atmosphere: Handle the final product in a glove box or under a stream of dry nitrogen or argon to prevent moisture uptake.
Visualized Workflows and Pathways
Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from a protected 3-oxocyclobutane-1-carbonitrile, highlighting the key chemical transformations.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation A 3-Oxocyclobutane-1-carbonitrile (Protected, e.g., as ketal) B Protected 3-Aminocyclobutane- 1-carbonitrile A->B 1. NH2-PG (e.g., BocNH2), Ti(OiPr)4 2. NaBH4 or H2, Pd/C C 3-Aminocyclobutane-1-carbonitrile (Free Base) B->C Deprotection (e.g., TFA for Boc) D 3-Aminocyclobutane-1-carbonitrile hydrochloride (Final Product) C->D HCl in Ether or IPA

Caption: A proposed two-step synthesis of the target compound.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical path to diagnose and solve issues related to low product yield.

G Start Problem: Low Overall Yield CheckReaction Analyze crude reaction mixture (TLC, ¹H NMR, LCMS) Start->CheckReaction CheckWorkup Analyze aqueous vs. organic layers after workup Start->CheckWorkup Incomplete Incomplete Reaction: Significant starting material remains CheckReaction->Incomplete Is reaction complete? SideProducts Side Product Formation: Multiple new spots/peaks observed CheckReaction->SideProducts Are there byproducts? SolveIncomplete Solution: - Increase reaction time - Increase temperature moderately - Use fresh reagents Incomplete->SolveIncomplete SolveSideProducts Solution: - Lower reaction temperature - Use a milder reagent - Change solvent polarity SideProducts->SolveSideProducts LossToAqueous Product Loss: Target compound found in aqueous layer CheckWorkup->LossToAqueous SolveWorkup Solution: - 'Salt out' with NaCl - Perform more extractions (e.g., 5x) - Ensure pH is correct for extraction LossToAqueous->SolveWorkup

Caption: A decision tree for troubleshooting low synthesis yield.

Detailed Experimental Protocol: Reductive Amination Approach

This protocol is a representative example and may require optimization for your specific substrate and scale.

Objective: To synthesize this compound from 3-oxocyclobutane-1-carbonitrile.

Materials:

  • 3-Oxocyclobutane-1-carbonitrile

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid solution (e.g., 4M in Dioxane or 2M in Diethyl Ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Reductive Amination

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutane-1-carbonitrile (1.0 eq) and anhydrous DCM.

  • Add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(benzylamino)cyclobutane-1-carbonitrile.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the crude product from Step 1 in methanol.

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm or higher pressure for faster reaction) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aminocyclobutane-1-carbonitrile free base.

Step 3: Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl (1.1 eq, e.g., 4M in Dioxane) dropwise with stirring.

  • A precipitate should form immediately. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under high vacuum to yield this compound.

References
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, yet challenging, building block. The inherent ring strain of the cyclobutane core, combined with the reactivity of the nitrile and amino functionalities, creates a unique landscape of potential side reactions.

This document moves beyond simple procedural outlines to provide a deeper understanding of the causality behind common synthetic issues. By diagnosing the root cause of unexpected results, you can implement targeted, effective solutions to optimize your reaction outcomes, improve yield, and ensure the highest purity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common pain points encountered during the synthesis.

Q1: My overall yield is consistently low, often below 40%. What are the most likely culprits?

A low yield is typically a symptom of one or more competing side reactions or losses during workup and purification. The most common causes are:

  • Hydrolysis of the Nitrile Group: The nitrile is susceptible to hydrolysis to the corresponding primary amide or even the full carboxylic acid, especially during acidic or basic workups or if water is not rigorously excluded.[1]

  • Ring Opening: The high ring strain of the cyclobutane system makes it vulnerable to cleavage under harsh conditions, such as high temperatures or aggressive catalytic hydrogenation.[2]

  • Loss During Salt Formation: The hydrochloride salt's solubility can be tricky. Using a suboptimal solvent system for precipitation or recrystallization can lead to significant material loss in the mother liquor.

Q2: My Mass Spectrometry (MS) analysis shows a significant peak at [M+18] and another at [M+35]. What are these impurities?

These are classic indicators of nitrile hydrolysis.

  • [M+18] corresponds to 3-amino-1-carbamoylcyclobutane. This is the primary amide formed by the addition of one molecule of water to the nitrile group (C≡N → CONH₂).

  • [M+35] corresponds to 3-aminocyclobutane-1-carboxylic acid hydrochloride. This results from the complete hydrolysis of the nitrile to a carboxylic acid, which then forms its own hydrochloride salt. This is more common under strongly acidic conditions where the amine is protonated and the nitrile is hydrolyzed.[3]

Q3: My ¹H NMR spectrum is very complex and suggests a mixture of diastereomers. How can I improve the stereochemical purity?

This indicates epimerization, likely at the C1 position (alpha to the nitrile). The proton at this position can be abstracted under basic conditions to form a planar carbanion, which can then be re-protonated from either face, scrambling the stereochemistry. To mitigate this:

  • Use a non-nucleophilic, sterically hindered base for any necessary deprotonations.

  • Maintain low temperatures (-78 °C to 0 °C) to favor kinetic control over thermodynamic equilibrium.

  • Minimize reaction times in the presence of base.

  • If the material is already a mixture, consider purification by column chromatography or selective recrystallization, though separating cyclobutane diastereomers can be challenging.

Part 2: In-Depth Troubleshooting Guide: Diagnosis & Mitigation

This section provides a detailed analysis of the most critical side reactions, including their mechanisms, diagnostic signals, and preventative protocols.

Side Reaction: Nitrile Hydrolysis

The conversion of the nitrile to an amide or carboxylic acid is arguably the most common side reaction. Controlling it requires a clear understanding of the mechanism and careful management of reaction pH and water content.

  • Problem: Formation of 3-amino-1-carbamoylcyclobutane and 3-aminocyclobutane-1-carboxylic acid.

  • Mechanism: Hydrolysis is catalyzed by either acid or base. In the final HCl salt formation step, adventitious water can lead to acid-catalyzed hydrolysis. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which tautomerizes to the more stable amide.[3] Further hydrolysis of the amide yields the carboxylic acid.

DOT script for Nitrile Hydrolysis Mechanism

Nitrile_Hydrolysis Figure 1: Acid-Catalyzed Nitrile Hydrolysis Pathway Nitrile R-C≡N (Target Nitrile) ProtonatedNitrile R-C≡N⁺-H (Activated Nitrile) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid R-C(OH)=N⁺H₂ (Protonated Imidic Acid) ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide R-C(=O)NH₂ (Amide Impurity) ImidicAcid->Amide Tautomerization CarboxylicAcid R-C(=O)OH (Carboxylic Acid Impurity) Amide->CarboxylicAcid + H₂O, H⁺ (Further Hydrolysis)

Nitrile_Hydrolysis Figure 1: Acid-Catalyzed Nitrile Hydrolysis Pathway Nitrile R-C≡N (Target Nitrile) ProtonatedNitrile R-C≡N⁺-H (Activated Nitrile) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid R-C(OH)=N⁺H₂ (Protonated Imidic Acid) ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide R-C(=O)NH₂ (Amide Impurity) ImidicAcid->Amide Tautomerization CarboxylicAcid R-C(=O)OH (Carboxylic Acid Impurity) Amide->CarboxylicAcid + H₂O, H⁺ (Further Hydrolysis)

Caption: Figure 1: Acid-Catalyzed Nitrile Hydrolysis Pathway

  • Diagnosis:

Technique Signature of Amide Impurity Signature of Carboxylic Acid Impurity
¹H NMR Broad signals for -CONH₂ protons (2H) between 6.0-8.0 ppm.Very broad signal for -COOH proton >10 ppm (often exchanges with D₂O).
¹³C NMR Carbonyl signal (~170-180 ppm). Nitrile signal (~115-125 ppm) is absent/reduced.Carbonyl signal (~175-185 ppm).
FT-IR Disappearance of C≡N stretch (~2250 cm⁻¹). Appearance of C=O stretch (~1650 cm⁻¹).Disappearance of C≡N stretch. Appearance of broad O-H stretch (~2500-3300 cm⁻¹).
Mass Spec [M+18][M+17] for free acid, or observed as salt.
  • Mitigation & Prevention Protocol:

    • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Run reactions under an inert atmosphere (Nitrogen or Argon).

    • Controlled HCl Salt Formation: When forming the final hydrochloride salt, use a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) instead of aqueous HCl.

    • Temperature Control: Add the HCl solution dropwise at 0 °C to dissipate any heat generated and slow the rate of potential hydrolysis.

    • Non-Aqueous Workup: If an aqueous workup is unavoidable at a prior step, neutralize carefully with a solid bicarbonate or carbonate to avoid strongly acidic or basic conditions, and extract the product into an organic solvent immediately. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before proceeding.

Side Reaction: Cyclobutane Ring Opening

The four-membered ring is thermodynamically unstable due to significant angle and torsional strain. This stored energy can provide a driving force for ring-opening reactions under certain energetic conditions.

  • Problem: Formation of various acyclic, often unsaturated, impurities leading to complex mixtures and significant yield loss.

  • Mechanism: Ring opening can be initiated by heat (thermolysis) or certain transition metal catalysts. Thermally, this often proceeds via a concerted electrocyclic mechanism.[4][5] Catalytically, particularly during hydrogenation steps (e.g., deprotection of a Cbz or benzyl group), the catalyst can facilitate C-C bond cleavage to form a more stable open-chain alkane.[2]

DOT script for Ring Opening Side Reaction

Ring_Opening Figure 2: Potential Ring Opening Pathways cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway Start Protected Cyclobutane Precursor Target 3-Aminocyclobutane-1-carbonitrile Start->Target Deprotection / Final Step Opened Acyclic Impurities (e.g., butene derivatives) Start->Opened Harsh Conditions (e.g., High Temp, Aggressive Catalyst)

Ring_Opening Figure 2: Potential Ring Opening Pathways cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway Start Protected Cyclobutane Precursor Target 3-Aminocyclobutane-1-carbonitrile Start->Target Deprotection / Final Step Opened Acyclic Impurities (e.g., butene derivatives) Start->Opened Harsh Conditions (e.g., High Temp, Aggressive Catalyst)

Caption: Figure 2: Potential Ring Opening Pathways

  • Diagnosis:

    • ¹H NMR: Appearance of signals in the olefinic region (5-6 ppm) or unexpected aliphatic signals that do not match the cyclic structure.

    • GC-MS: Fragmentation patterns inconsistent with a cyclobutane ring. Look for fragments corresponding to the loss of small unsaturated molecules.

    • General Observation: Formation of non-polar, oily byproducts during workup.

  • Mitigation & Prevention Protocol:

    • Thermal Management: Avoid excessive heating. Keep reaction temperatures below 80 °C unless a higher temperature is explicitly required and validated. For distillations, use vacuum to lower the boiling point.

    • Catalyst Selection: If a hydrogenation step is required (e.g., for debenzylation), use a less aggressive catalyst. For example, 5% Pd/C may be preferable to 10% Pd/C or Platinum-based catalysts.

    • Hydrogen Pressure: Run hydrogenations at low to moderate pressure (1-4 atm). High pressures can promote C-C hydrogenolysis.

    • Avoid Strong Lewis Acids: Strong Lewis acids can coordinate to the nitrile and potentially weaken the strained ring structure. Use them judiciously and at low temperatures if necessary.

Part 3: Troubleshooting Workflow & Purification

A systematic approach is key to solving synthetic challenges. Use the following workflow to diagnose and address issues.

DOT script for Troubleshooting Workflow

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield / Impurities Start Problem Identified: Low Yield or Impurity Analyze Analyze Crude Product: ¹H NMR, LC-MS, FT-IR Start->Analyze Identify Identify Impurity Structure Analyze->Identify Hydrolysis Impurity is Hydrolyzed (Amide/Acid) Identify->Hydrolysis Mass = M+18 or M+35? RingOpen Impurity is Acyclic (Ring Opened) Identify->RingOpen Olefinic NMR signals? Isomer Mixture of Diastereomers Identify->Isomer Duplicate NMR peaks? Unknown Unknown Impurity Identify->Unknown None of the above SolveHydrolysis Action: - Use Anhydrous Reagents - Control pH / Temp Hydrolysis->SolveHydrolysis SolveRingOpen Action: - Lower Reaction Temp - Use Milder Catalyst RingOpen->SolveRingOpen SolveIsomer Action: - Use Low Temp / Hindered Base - Optimize Separation Isomer->SolveIsomer SolveUnknown Action: - Further Characterization (2D NMR) - Re-evaluate Reagent Purity Unknown->SolveUnknown

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield / Impurities Start Problem Identified: Low Yield or Impurity Analyze Analyze Crude Product: ¹H NMR, LC-MS, FT-IR Start->Analyze Identify Identify Impurity Structure Analyze->Identify Hydrolysis Impurity is Hydrolyzed (Amide/Acid) Identify->Hydrolysis Mass = M+18 or M+35? RingOpen Impurity is Acyclic (Ring Opened) Identify->RingOpen Olefinic NMR signals? Isomer Mixture of Diastereomers Identify->Isomer Duplicate NMR peaks? Unknown Unknown Impurity Identify->Unknown None of the above SolveHydrolysis Action: - Use Anhydrous Reagents - Control pH / Temp Hydrolysis->SolveHydrolysis SolveRingOpen Action: - Lower Reaction Temp - Use Milder Catalyst RingOpen->SolveRingOpen SolveIsomer Action: - Use Low Temp / Hindered Base - Optimize Separation Isomer->SolveIsomer SolveUnknown Action: - Further Characterization (2D NMR) - Re-evaluate Reagent Purity Unknown->SolveUnknown

Caption: Figure 3: Troubleshooting Workflow for Low Yield / Impurities

Protocol: Purification by Recrystallization

The final hydrochloride salt is a crystalline solid and is often amenable to purification by recrystallization. This protocol is effective for removing less polar organic impurities and more polar impurities like the carboxylic acid byproduct.

  • Solvent Selection: The ideal solvent system will dissolve the product when hot but have low solubility for it when cold. Common systems for amine hydrochlorides include:

    • Isopropanol (IPA) / Diethyl Ether

    • Methanol / Ethyl Acetate

    • Ethanol / Heptane

  • Procedure: a. Place the crude hydrochloride salt in a clean, dry Erlenmeyer flask with a magnetic stir bar. b. Add the minimum amount of the primary (more polar) solvent (e.g., Isopropanol) required to dissolve the solid at a gentle reflux. Add the solvent portion-wise to avoid using too much. c. Once fully dissolved, remove the flask from the heat source. d. Slowly add the anti-solvent (e.g., Diethyl Ether) dropwise with stirring until the solution becomes faintly cloudy (the point of saturation). e. If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate. f. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or a 4 °C refrigerator for several hours (or overnight) to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent. h. Dry the crystals under high vacuum to remove all residual solvent.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available at: [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Chemistry Steps. The Hydrolysis of Nitriles. Available at: [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Available at: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]

  • ResearchGate. Cyclobutene Ring Opening Reactions. Available at: [Link]

  • ResearchGate. (2025). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. Available at: [Link]

  • Wikipedia. Woodward–Hoffmann rules. Available at: [Link]

  • Carling, R. et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. Available at: [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.

Sources

Technical Support Center: Purification of Polar Aminocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of polar aminocyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with this important class of compounds. The inherent basicity and high polarity of the amino group on a small, rigid cyclobutane ring often lead to significant difficulties in purification by standard chromatographic methods.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to adapt and optimize these methods for your specific molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of polar aminocyclobutanes in a question-and-answer format.

Issue 1: My aminocyclobutane streaks badly or doesn't elute from a standard silica gel column.

  • Question: I'm attempting to purify my crude aminocyclobutane using normal-phase chromatography on a silica gel column with a standard solvent system like ethyl acetate/hexanes, but the compound either remains at the baseline or elutes as a long, tailing streak. What is happening and how can I fix it?

  • Answer: This is the most prevalent issue and is caused by strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding leads to poor peak shape, low recovery, and even degradation of the compound on the column.[1][2]

    Solutions:

    • Mobile Phase Modification (The "Quick Fix"): The most straightforward approach is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your mobile phase.[1]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is volatile and can typically be removed under vacuum.

      • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as part of your polar co-solvent (e.g., dichloromethane/methanol/ammonia).[3] This is often more effective for very basic amines.

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[3]

      • Amine-Functionalized Silica: These columns have an amino-propyl bonded phase, which creates a more basic environment and prevents the strong interaction of the analyte with silanol groups.[1][4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for polar compounds. HILIC uses a polar stationary phase (like silica, diol, or amide) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] This promotes the retention of polar compounds in a "normal-phase" mode but with "reversed-phase" type solvents.[6]

Decision Workflow for Tailing Peaks on Silica

G start Tailing Peak on Silica mod_mp Add Competing Base to Mobile Phase (e.g., 0.5% TEA or NH3) start->mod_mp Is recovery poor? change_sp Change Stationary Phase mod_mp->change_sp Still tailing? hilic Switch to HILIC Mode change_sp->hilic Separation still not optimal? sub_change_sp Options: - Basic/Neutral Alumina - Amino-propyl Silica change_sp->sub_change_sp protect Use Protecting Group Strategy hilic->protect Impurities co-elute?

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: My polar aminocyclobutane shows no retention on a C18 reversed-phase column.

  • Question: I tried using reversed-phase HPLC (RP-HPLC) with a C18 column and a methanol/water gradient, but my compound elutes in the void volume. How can I get it to retain on the column?

  • Answer: This is expected behavior for highly polar molecules. The nonpolar C18 stationary phase has very little affinity for polar compounds, leading to poor or no retention.[7]

    Solutions:

    • Ion-Pairing Chromatography: This is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase.[8] For a positively charged amine (at acidic pH), an alkyl sulfonate (like sodium dodecyl sulfate) can be used. The reagent has a charged head that pairs with the analyte and a hydrophobic tail that interacts with the C18 stationary phase, thus increasing retention.

    • Use an "Aqueous C18" Column: Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to loss of retention.[7] Columns specifically designed for aqueous conditions (often labeled "AQ" or similar) have modified end-capping to prevent this and can provide better retention for polar analytes.[7]

    • Switch to HILIC: As mentioned before, HILIC is often the most effective solution for retaining highly polar compounds that perform poorly in reversed-phase.[5][9]

Issue 3: I need to separate a pair of aminocyclobutane stereoisomers (enantiomers or diastereomers).

  • Question: My product is a mixture of stereoisomers. How can I separate them?

  • Answer: The separation of stereoisomers requires a chiral environment.

    Solutions:

    • Chiral Chromatography (Direct Method): This is the most common approach. It involves using a Chiral Stationary Phase (CSP).[10] CSPs are designed to have specific interactions with one enantiomer over the other, leading to different retention times.[11] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), which are often effective for a wide range of compounds.[10]

    • Diastereomer Formation (Indirect Method): You can react your racemic aminocyclobutane with a chiral derivatizing agent to form a mixture of diastereomers.[11] Diastereomers have different physical properties and can often be separated on standard (achiral) silica or C18 columns. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. This method adds two steps to your synthesis (derivatization and removal) but can be effective if a suitable CSP cannot be found.

    • Recrystallization of Diastereomeric Salts: If your aminocyclobutane is a racemate, you can form a salt with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, potentially allowing one to be selectively crystallized from solution.

Frequently Asked Questions (FAQs)

  • Q1: Is it better to protect the amine group before purification?

    • A1: Often, yes. Temporarily protecting the amine with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) converts it into a neutral, less polar carbamate.[12][13] This protected compound will behave much more predictably on a standard silica gel column, eliminating the strong interactions that cause streaking.[3][14] The trade-off is the addition of protection and deprotection steps to your synthesis, which may affect your overall yield. This strategy is particularly useful when dealing with complex mixtures where other methods fail to provide adequate separation.[3]

  • Q2: What is the best general-purpose technique for polar aminocyclobutanes?

    • A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is arguably the most powerful and versatile technique for this class of compounds.[15][16] It directly addresses the primary challenge—high polarity—by using a retention mechanism suited for such molecules.[6] It is compatible with mass spectrometry and generally uses volatile buffers, which simplifies sample workup after purification.[16]

  • Q3: Can I use recrystallization to purify my aminocyclobutane?

    • A3: Recrystallization is an excellent and often overlooked technique for purifying solid compounds.[17][18] Since free amines can be difficult to crystallize, it is common practice to first form a salt, such as a hydrochloride or hydrobromide salt.[19] These salts are often highly crystalline. The key challenge is finding a suitable solvent or solvent system where the salt has high solubility at elevated temperatures and low solubility at room or cold temperatures.[20][21]

  • Q4: My aminocyclobutane doesn't have a UV chromophore. How can I detect it during HPLC?

    • A4: This is a common issue. Several detection methods are available:

      • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that respond to any non-volatile analyte, making them ideal for compounds without a chromophore.

      • Mass Spectrometry (MS): LC-MS is a powerful tool for both detection and identification.

      • Pre-column Derivatization: You can react your amine with a reagent that attaches a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA).[22][23] This not only aids in detection but can also reduce the polarity of the amine, improving its chromatographic behavior.[23]

Detailed Experimental Protocols

Protocol 1: HILIC Purification of a Polar Aminocyclobutane

This protocol provides a starting point for developing a HILIC method.

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to ~3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude aminocyclobutane in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent like 90:10 Acetonitrile:Aqueous.[24]

  • Gradient Elution:

    • Equilibration: Equilibrate the column with 95% B for at least 10 column volumes.[15]

    • Injection & Gradient: Inject the sample.

      • Hold at 95% B for 2 minutes.

      • Run a linear gradient from 95% B to 50% B over 15-20 minutes.

      • Include a wash step at 50% B for 5 minutes.

      • Return to 95% B and re-equilibrate.

  • Detection: Use ELSD, CAD, or MS for detection.

HILIC Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Run col_select Select HILIC Column (Silica, Amide) mp_prep Prepare Mobile Phases (A: Aq. Buffer, B: ACN) col_select->mp_prep sample_prep Dissolve Sample in Initial MP mp_prep->sample_prep equil Equilibrate Column (e.g., 95% B) sample_prep->equil inject Inject Sample equil->inject gradient Run Gradient (e.g., 95% -> 50% B) inject->gradient detect Detect Peaks (ELSD/CAD/MS) gradient->detect collect Collect Fractions detect->collect analysis Analyze Purity collect->analysis

Caption: General workflow for HILIC purification.

Protocol 2: Purification via Boc-Protection

This two-stage protocol is ideal for complex mixtures where the amine functionality is problematic.

Part A: Boc-Protection

  • Dissolve the crude aminocyclobutane in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base, such as triethylamine (1.5 equivalents).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove excess reagents. The resulting Boc-protected aminocyclobutane is significantly less polar.

Part B: Silica Gel Chromatography of Boc-Protected Amine

  • Load the crude Boc-protected compound onto a standard silica gel column.

  • Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The protected compound should now elute with a good peak shape.

  • Collect and combine the pure fractions and evaporate the solvent.

Part C: Deprotection

  • Dissolve the purified Boc-protected compound in a suitable solvent like dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess acid under vacuum to yield the purified aminocyclobutane salt.

Quantitative Data Summary

TechniqueStationary PhaseTypical Mobile Phase Modifiers/SystemKey Advantage
Normal Phase Silica Gel0.1-1% Triethylamine or AmmoniaSimple, widely available.
Reversed Phase C18, Aqueous C18Ion-pairing agents (e.g., alkyl sulfonates)Good for salt forms, established methods.
HILIC Silica, Amide, DiolAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate)Excellent retention and separation of polar compounds.[25][26]
Ion Exchange Cation Exchange ResinAqueous buffer with increasing ionic strength or pH gradientSeparates based on charge, highly effective for amines.[27][28][29]

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). PubMed. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks. [Link]

  • Chemical derivatization processes applied to amine determination in samples of different matrix composition. Semantic Scholar. [Link]

  • Ion chromatography. Wikipedia. [Link]

  • Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2021). LCGC International. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Small Polar Molecules: A Challenge in Marine Chemical Ecology. (2014). National Institutes of Health. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (1982). Analytical Chemistry. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. (2017). ResearchGate. [Link]

  • Chiral Drug Separation. (2006). In Encyclopedia of Pharmaceutical Technology. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Purification of strong polar and basic compounds. (2020). Reddit. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). National Institutes of Health. [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. (1998). PubMed. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • 17.2: Protecting Groups. (2020). Chemistry LibreTexts. [Link]

  • Protecting Groups. (2020). Indian Institute of Technology Bombay. [Link]

  • Protecting groups. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. [Link]

  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]

  • Chiral analysis. Wikipedia. [Link]

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Technical Support Center: Optimizing Reaction Temperature for 3-Aminocyclobutane-1-carbonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-ACN-T-OPT-2601

Version: 1.0

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. The precise control of reaction temperature is a critical parameter that significantly influences reaction rate, product yield, and impurity profile. This document provides in-depth troubleshooting advice and experimental protocols to help you achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of this compound?

A1: For a typical Strecker-type reaction involving a cyclobutanone precursor, an amine source (like ammonia), and a cyanide source, a conservative starting temperature is 0 °C to 5 °C (ice bath). Many aminonitrile syntheses proceed efficiently at room temperature (20-25 °C), but starting at a lower temperature allows for better control over the initial reaction exotherm, especially during the addition of the cyanide source.[1] Once the initial exotherm is managed, the reaction can be allowed to slowly warm to room temperature.

Q2: How does reaction temperature fundamentally impact the synthesis?

A2: Temperature influences both the kinetics (rate) and thermodynamics (equilibrium) of the reaction.

  • Kinetics: Higher temperatures increase the rate of reaction, leading to faster consumption of starting materials. This can be beneficial for reducing overall reaction time.[1]

  • Thermodynamics & Selectivity: Temperature affects the selectivity of the reaction. While the desired reaction may accelerate with heat, side reactions often accelerate at an even greater rate.[2] Elevated temperatures can lead to the formation of unwanted byproducts or degradation of the starting materials or the desired product. Conversely, some reversible reactions can be driven towards the more stable product at higher temperatures.[3]

Q3: My reaction appears to stall at room temperature. Should I increase the heat?

A3: Increasing the temperature is a valid strategy to overcome a kinetic barrier, but it must be done cautiously. Before applying heat, confirm that all reagents are of sufficient purity and that the catalyst (if used) is active. If the reaction is indeed slow, increase the temperature incrementally, for example, to 35-40 °C, while carefully monitoring the reaction profile by an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS). A sudden increase to high temperatures (e.g., >60 °C) risks promoting side reactions that can be difficult to remove.[1][2]

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter and provides a logical workflow for resolution.

Problem 1: Low yield of 3-Aminocyclobutane-1-carbonitrile with significant unreacted starting material.
  • Possible Cause: The reaction temperature is too low, resulting in a slow reaction rate. The chosen reaction time may be insufficient at the current temperature.

  • Troubleshooting Steps:

    • Verify Reagents: First, ensure all starting materials and solvents are anhydrous and pure, as contaminants can inhibit the reaction.

    • Incremental Temperature Increase: Set up a small-scale trial and increase the temperature to 30-35 °C. Monitor the reaction progress every hour.

    • Extended Reaction Time: Alternatively, extend the reaction time at room temperature. Some Strecker reactions may require 12-24 hours for completion.[4]

    • Consider Catalyst: If not already in use, a mild acid catalyst can often accelerate the initial imine formation, which is a key step in the synthesis.[5]

Problem 2: Good conversion of starting material, but low isolated yield and high levels of impurities.
  • Possible Cause: The reaction temperature is too high, leading to the formation of byproducts or degradation of the target molecule.

  • Causality Explained: For a Strecker-type synthesis, high temperatures can promote side reactions such as the self-condensation of the cyclobutanone precursor or polymerization initiated by the cyanide anion.[2] Amines themselves can also undergo thermal degradation at very high temperatures, though this is less common under typical synthesis conditions.[6]

  • Troubleshooting Steps:

    • Reduce Temperature: Immediately lower the reaction temperature. Run the reaction at 0-5 °C for the entire duration and compare the impurity profile to a reaction run at room temperature.

    • Controlled Reagent Addition: At lower temperatures, maintain precise control over the addition of the cyanide source. A slow, dropwise addition can prevent localized temperature spikes (hot spots) that might cause degradation.

    • Impurity Characterization: If possible, isolate and characterize major impurities. Understanding their structure can provide clues about the undesired reaction pathway (e.g., presence of dimers or polymers).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving temperature-related issues in your synthesis.

G start Problem Observed low_yield Low Yield with Unreacted Starting Material start->low_yield low_purity Low Yield with High Impurity Profile start->low_purity temp_too_low Hypothesis: Temperature Too Low low_yield->temp_too_low temp_too_high Hypothesis: Temperature Too High low_purity->temp_too_high action_increase_temp Action: 1. Increase temp. to 30-35°C 2. Extend reaction time 3. Monitor closely temp_too_low->action_increase_temp action_decrease_temp Action: 1. Decrease temp. to 0-5°C 2. Control reagent addition rate 3. Characterize byproducts temp_too_high->action_decrease_temp result_ok Result: Optimal Yield & Purity Achieved action_increase_temp->result_ok action_decrease_temp->result_ok

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Temperature Screening Study

To systematically determine the optimal temperature, a parallel screening experiment is highly recommended.

Objective: To identify the reaction temperature that provides the highest yield of 3-Aminocyclobutane-1-carbonitrile with the lowest impurity profile.

Methodology:

  • Setup: Prepare three identical small-scale reactions (e.g., 1-5 mmol scale) in parallel. Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Conditions:

    • Reaction A: Maintain at 0-5 °C (ice-water bath).

    • Reaction B: Maintain at 20-25 °C (ambient temperature).

    • Reaction C: Maintain at 40 °C (heated oil bath).

  • Procedure: a. To each flask, add the cyclobutanone precursor and the chosen solvent. b. Add the amine source (e.g., ammonia solution) and stir for 15 minutes at the designated temperature. c. Slowly add the cyanide source (e.g., sodium cyanide solution or TMSCN) dropwise over 30 minutes, ensuring the internal temperature does not deviate significantly from the set point.

  • Monitoring: a. Withdraw a small aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h, and 24h). b. Quench the aliquot immediately (e.g., in a cooled, buffered solution). c. Analyze the crude reaction mixture by HPLC or LC-MS to determine the relative percentage of product, starting material, and major impurities.

  • Data Analysis & Interpretation: a. After the 24-hour period (or when one reaction reaches completion), work up all reactions identically. b. Isolate the this compound product. c. Calculate the isolated yield and determine the final purity for each reaction. d. Compile the data into a table for easy comparison.

Data Summary Table (Example)
Reaction IDTemperature (°C)Time to CompletionIsolated Yield (%)Purity (HPLC, %)Key Observations
A 0-5> 24 hours65% (at 24h)98.5Clean reaction, but very slow conversion.
B 20-258 hours85%97.2Good balance of rate and selectivity.
C 402 hours70%88.0Fast conversion, but significant formation of byproduct Y.

Based on this example data, 20-25 °C represents the optimal temperature range, providing the best balance of reaction time, yield, and purity.

References

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). ACS Publications. Available at: [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (n.d.). CABI Digital Library. Available at: [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction. (2025). ResearchGate. Available at: [Link]

  • Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. (n.d.). MDPI. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Available at: [Link]

  • The Optimization of Synthesis Process of Geranyl Nitrile. (n.d.). Chemistry and Industry of Forest Products. Available at: [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of Low Temperature Resistant Hydrogenated Nitrile Rubber Based on Esterification Reaction. (2021). MDPI. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. Available at: [Link]

  • The Preparation of Nitriles. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of aminocyclopentane carboxylic acids. (n.d.). Google Patents.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. (1995).
  • cyclobutylamine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Available at: [Link]

  • Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. (n.d.). PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. The proposed solutions are based on analogous reactions and established principles of organic synthesis.

Q1: My reaction to form the cyclobutane ring is resulting in low yields and a mixture of oligomeric byproducts. What is the likely cause and how can I fix it?

A1: Low yields and oligomerization in cyclobutane synthesis, particularly in [2+2] cycloadditions, often stem from inefficient catalyst performance or unfavorable reaction kinetics. The strained nature of the cyclobutane ring makes its formation challenging.

Causality: The catalyst may be deactivated, or the concentration of the reactants might be too high, favoring intermolecular reactions over the desired intramolecular cyclization.

Troubleshooting Steps:

  • Catalyst Integrity: Ensure your catalyst is fresh and handled under appropriate inert conditions if it is air or moisture-sensitive. For instance, palladium catalysts can be sensitive to oxidation.

  • Ligand Choice: The ligand coordinated to the metal center is crucial. For palladium-catalyzed reactions, electron-rich and bulky phosphine ligands can promote the desired reductive elimination step to form the C-C bond. Consider screening a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to optimize the reaction.

  • High Dilution: Employ high-dilution conditions to favor intramolecular cyclization. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period using a syringe pump. This keeps the instantaneous concentration of the reactant low, minimizing polymerization.

  • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A lower temperature might be necessary to improve selectivity.

Q2: I am observing significant isonitrile formation during the cyanation step. How can I suppress this side reaction?

A2: The formation of isonitriles is a common side reaction in the synthesis of nitriles from alkyl halides, a process known as the Kolbe nitrile synthesis.[1] This occurs because the cyanide ion is an ambident nucleophile, with electron density on both the carbon and nitrogen atoms.

Causality: The choice of solvent and counter-ion of the cyanide source significantly influences the nucleophilic attack site. Protic solvents and more covalent metal cyanides (like silver cyanide) tend to favor attack by the nitrogen atom, leading to isonitriles.[1]

Troubleshooting Steps:

  • Solvent Selection: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the metal cation more effectively, leaving the cyanide anion more "naked" and promoting nucleophilic attack through the carbon atom.[1]

  • Cyanide Source: Employ alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). The ionic nature of these salts favors the formation of the C-CN bond.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired nitrile product.

  • Phase-Transfer Catalysis: If you are working with a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the cyanide ion into the organic phase and may improve selectivity.

Q3: The final hydrochloride salt formation is yielding an oily product that is difficult to crystallize. What are the best practices for obtaining a solid product?

A3: The inability to crystallize the final hydrochloride salt is often due to the presence of impurities or residual solvent. The amine functionality can also make purification challenging.

Causality: Impurities can act as "crystallization inhibitors." Residual solvent can also prevent the formation of a well-ordered crystal lattice.

Troubleshooting Steps:

  • Purification of the Free Amine: Before salt formation, ensure the free amine (3-aminocyclobutane-1-carbonitrile) is of high purity. Consider flash column chromatography. A useful technique for purifying amines is to first protect the amine group (e.g., as a Boc-carbamate), purify the protected compound by chromatography, and then deprotect it.

  • Solvent for Salt Formation: The choice of solvent is critical. A common method is to dissolve the purified free amine in a dry, non-polar solvent like diethyl ether or dichloromethane and then add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Inducing Crystallization: If the salt oils out, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Seeding: If you have a small amount of crystalline material, add a seed crystal to the solution.

    • Solvent Titration: Slowly add a non-polar "anti-solvent" (e.g., hexane) to the solution until turbidity persists, then allow it to stand.

  • Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of functionalized cyclobutanes?

A1: Several catalytic systems are employed for the synthesis of cyclobutane derivatives. The choice of catalyst often depends on the specific reaction type:

  • Palladium Catalysis: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions to introduce substituents onto a pre-existing cyclobutane ring.[2][3][4] They are also effective in aminocarbonylation reactions of vinylcyclobutanols to create cyclobutane carboxamides.[5]

  • Ruthenium Catalysis: Ruthenium-based photocatalysts, such as Ru(bipy)₃Cl₂, are effective for [2+2] enone cycloadditions under visible light.

  • Cobalt Catalysis: Earth-abundant cobalt catalysts, often with readily synthesized ligands, are used for enantioselective [2+2] cycloadditions between alkynes and alkenes.

  • Copper Catalysis: Copper hydride catalysts have been used for the enantioselective intramolecular hydroalkylation to form cyclobutanes.

Q2: What is the plausible mechanism for a palladium-catalyzed C-H arylation on a cyclobutane ring?

A2: A plausible mechanism for a palladium-catalyzed C-H arylation often involves a directing group (DG) to control regioselectivity. The catalytic cycle can be visualized as follows:

Palladium-Catalyzed C-H Arylation Substrate_DG Substrate with Directing Group (DG) Intermediate_A Coordination Complex Substrate_DG->Intermediate_A Coordination Pd_catalyst Pd(II) Catalyst Pd_catalyst->Intermediate_A Intermediate_B Cyclometalated Intermediate Intermediate_A->Intermediate_B C-H Activation Intermediate_C Pd(IV) Intermediate Intermediate_B->Intermediate_C Oxidative Addition HX HX Aryl_Halide Ar-X Aryl_Halide->Intermediate_C Intermediate_C->Pd_catalyst Reforms Catalyst Product_DG Arylated Product with DG Intermediate_C->Product_DG Reductive Elimination Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst Activity check_purity->check_catalyst If pure check_conditions->check_catalyst If correct optimize_reagents Optimize Reagent Stoichiometry check_catalyst->optimize_reagents If active side_reaction Identify Potential Side Reactions (e.g., via LC-MS, NMR) optimize_reagents->side_reaction purification_issue Investigate Product Loss During Workup/Purification end_solution Optimized Protocol purification_issue->end_solution Optimize purification method side_reaction->purification_issue If minimal side products side_reaction->end_solution If side products identified, modify conditions to suppress

Sources

preventing byproduct formation with 3-Aminocyclobutane-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Aminocyclobutane-1-carbonitrile hydrochloride. This versatile building block is increasingly utilized in medicinal chemistry and drug development due to the unique conformational constraints imparted by the cyclobutane scaffold. However, the inherent reactivity of its functional groups—a primary amine, a nitrile, and a strained ring system—requires careful reaction design to achieve high yields and purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you mitigate common side reactions and prevent the formation of unwanted byproducts during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and reactivity of this compound.

Q1: Why is this starting material provided as a hydrochloride salt? A1: The hydrochloride salt form protonates the primary amine, rendering it less susceptible to degradation and improving its long-term stability and shelf-life. The salt also typically enhances the compound's solubility in polar protic solvents. Before reaction, the free amine must be generated in situ by the addition of a suitable base.

Q2: What is the most critical first step when using this reagent in a reaction? A2: The most critical step is the choice and addition of a base to liberate the free amine from its hydrochloride salt. The base must be strong enough to deprotonate the ammonium salt but should not introduce competing side reactions. For most applications, such as acylation or alkylation, a non-nucleophilic organic base is preferred.

Q3: Can the nitrile group interfere with reactions at the amine? A3: Yes, under certain conditions. The nitrile group is susceptible to hydrolysis to a carboxylic acid or amide, particularly under harsh acidic or basic conditions, often exacerbated by elevated temperatures[1][2]. It is crucial to select reaction conditions that are mild enough to preserve the nitrile moiety.

Q4: Is the cyclobutane ring stable? A4: The cyclobutane ring is significantly more stable than a cyclopropane ring, but its inherent ring strain can make it susceptible to ring-opening reactions under harsh conditions, such as those involving the formation of carbocations on the ring[1][3]. For most common synthetic transformations on the amine or nitrile groups, the ring remains intact.

Section 2: Troubleshooting Guide for Byproduct Formation

This section provides a structured approach to identifying and resolving specific byproduct-related issues.

Logical Flow for Troubleshooting

TroubleshootingFlow cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem Observed (e.g., Low Yield, Impure Product) Analysis Analyze Data (LCMS, NMR, TLC) Start->Analysis Hypothesis Formulate Hypothesis (Identify Potential Byproduct) Analysis->Hypothesis Cause1 Incomplete Deprotonation Hypothesis->Cause1 Cause2 Nitrile Hydrolysis Hypothesis->Cause2 Cause3 Over-alkylation / Di-acylation Hypothesis->Cause3 Cause4 Side Reaction with Base/Solvent Hypothesis->Cause4 Solution1 Optimize Base: - Use non-nucleophilic base - Increase equivalents Cause1->Solution1 Solution2 Modify Conditions: - Lower temperature - Use anhydrous solvent - Avoid strong acid/base Cause2->Solution2 Solution3 Control Stoichiometry: - Slow addition of electrophile - Use 1.0-1.1 eq. Cause3->Solution3 Solution4 Change Reagents: - Select inert solvent (e.g., DCM, THF) - Use sterically hindered base (e.g., DIEA) Cause4->Solution4

Caption: General troubleshooting workflow for byproduct identification.

Common Issues and Solutions in Amide Coupling Reactions

Amide coupling is one of the most common reactions performed with 3-aminocyclobutane-1-carbonitrile. The primary amine acts as the nucleophile, attacking an activated carboxylic acid.

Observed Problem Potential Byproduct Plausible Cause Recommended Solution
Low conversion; starting material remains N/AInsufficient deprotonation of the HCl salt. The protonated amine is not nucleophilic.Use at least 2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) to both neutralize the HCl and act as an acid scavenger for the coupling reaction[4][5][6].
New polar peak observed in LCMS; mass corresponds to (M+17) 3-Amino-1-carboxamidecyclobutaneHydrolysis of the nitrile group to a primary amide.This is often caused by excess water or running the reaction at elevated temperatures in the presence of base or acid. Ensure all reagents and solvents are anhydrous. Run the reaction at room temperature or below (0 °C)[2].
New polar peak observed in LCMS; mass corresponds to (M+18) 3-Aminocyclobutane-1-carboxylic acidComplete hydrolysis of the nitrile group.Caused by harsh conditions (e.g., strong acid/base, high heat) during the reaction or workup[1][2]. Use a mild workup, such as a sequential wash with dilute aqueous NaHCO₃ and brine[4]. Avoid strong acidic washes if possible.
Byproduct with mass of (Desired Product + Acyl Group) Di-acylated amineThe initially formed amide's nitrogen is still weakly nucleophilic and reacts again.This is rare for amide formation but can occur with highly reactive acylating agents (e.g., acyl chlorides). Control stoichiometry carefully by adding the acylating agent (1.0-1.1 equivalents) slowly to the amine solution at 0 °C[6].
Visualizing Desired vs. Side Reactions

ReactionPathway cluster_reactants Reactants cluster_products Products AmineHCl 3-Aminocyclobutane- 1-carbonitrile HCl Desired Desired Amide Product AmineHCl->Desired Desired Path (Anhydrous, RT) Byproduct Nitrile Hydrolysis Byproduct (Amide or Acid) AmineHCl->Byproduct Side Reaction (H₂O, Heat) Acid R-COOH Acid->Desired Reagents Coupling Reagent (HATU) + Base (DIEA) Reagents->Desired

Caption: Desired amide formation vs. nitrile hydrolysis side reaction.

Section 3: Recommended Protocols

Adherence to a well-designed protocol is the best way to prevent byproduct formation. Here is a validated, general-purpose protocol for amide coupling.

Protocol: HATU-Mediated Amide Coupling

This protocol uses Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent that often minimizes side reactions[7].

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The multiple equivalents of base are critical to first neutralize the starting material salt and then to facilitate the coupling.

  • Amine Addition: Add this compound (1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Workup: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x). This removes unreacted acid, HATU byproducts, and DMF. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure amide.

Section 4: References

  • BenchChem Technical Guide. (2025). Navigating the Chemistry of a Promising Scaffold: A Technical Guide to 3-Hydroxycyclobutanecarbonitrile.

  • Organic Syntheses. Cyclobutanone. Org. Syn. Coll. Vol. 7, 117. [Link]

  • BenchChem Technical Guide. (2025). Fundamental Reactivity of 3-Hydroxy-3-methylcyclobutanecarbonitrile.

  • BenchChem Product Page. Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl.

  • BenchChem Application Notes. Protocols for Amide Coupling with Carboxylic Acids.

  • Gao, D., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3566. [Link]

  • BenchChem Application Notes. Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142. [Link]

  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2576-2590. [Link]

  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3989-3992. [Link]

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Technical Support Center: A Troubleshooting Guide for Experiments with 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format. This resource is built upon established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its constrained four-membered ring and the presence of two reactive functional groups: a primary amine and a nitrile. These features allow for diverse chemical modifications, making it an attractive starting material for the synthesis of novel small molecules. However, the inherent ring strain of the cyclobutane moiety and the reactivity of the nitrile group can present unique challenges during experimental work. This guide aims to provide logical, experience-driven solutions to common problems encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Synthesis and Reaction Troubleshooting

A plausible and common route to synthesize 3-Aminocyclobutane-1-carbonitrile involves the reductive amination of a suitable ketone precursor, such as 3-oxocyclobutane-1-carbonitrile. This section will focus on troubleshooting this key synthetic step.

Question 1: My reductive amination of 3-oxocyclobutane-1-carbonitrile is showing low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the reductive amination of 3-oxocyclobutane-1-carbonitrile to form 3-aminocyclobutane-1-carbonitrile can stem from several factors related to imine formation and the reduction step.

Causality Behind Experimental Choices:

Reductive amination is a two-step process in one pot: the formation of an imine (or enamine) intermediate followed by its reduction to an amine.[1][2] The efficiency of each step is critical for the overall yield. The pH of the reaction is a crucial parameter; it needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive.[2] The choice of reducing agent is also key; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the imine.[1]

Troubleshooting Workflow:

Sources

stability issues of 3-Aminocyclobutane-1-carbonitrile hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminocyclobutane-1-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity of your experiments and the quality of your results.

Introduction: Understanding the Molecule

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, containing a strained cyclobutane ring, a primary amine, and a nitrile functional group, offers unique synthetic possibilities. However, these same features contribute to its potential instability in solution. The hydrochloride salt form generally enhances solubility in aqueous media but also establishes an acidic environment that can influence reaction pathways. This guide will delve into the critical factors affecting its stability and provide practical solutions for its handling and use.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Inconsistent or Low Yields in Reactions

You've used this compound as a starting material, but your reaction yields are lower than expected or vary significantly between batches.

Potential Cause A: Degradation of the Starting Material via Nitrile Hydrolysis

The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by elevated temperatures. The hydrolysis proceeds in two steps: first to the corresponding amide (3-aminocyclobutane-1-carboxamide), and then further to the carboxylic acid (3-aminocyclobutane-1-carboxylic acid).

  • Under Basic Conditions (pH > 7): Deprotonation of the ammonium salt to the free amine can occur. While the free amine is a key reactant in many synthetic transformations, residual basic conditions in your reaction mixture or work-up can accelerate nitrile hydrolysis.

  • Under Acidic Conditions (pH < 7): While the hydrochloride salt provides some initial acidic stability, strong acidic conditions, especially with heating, can also promote hydrolysis of the nitrile to the carboxylic acid.

Solutions:

  • pH Control:

    • If your reaction requires the free amine, consider a carefully controlled in-situ neutralization with a non-nucleophilic base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) at a low temperature just before proceeding with the reaction.

    • Avoid prolonged exposure to strongly basic or acidic aqueous solutions. If an aqueous work-up is necessary, perform it quickly and at a low temperature.

  • Temperature Management: Avoid heating solutions of this compound for extended periods, especially if the pH is not neutral. If heating is required for your reaction, add the aminocyclobutane derivative as late as possible.

  • Solvent Choice: Whenever possible, use anhydrous aprotic solvents if the subsequent reaction chemistry allows. This will minimize the risk of hydrolysis.

dot

Hydrolysis_Pathway Start 3-Aminocyclobutane-1-carbonitrile (in solution) Amide 3-Aminocyclobutane-1-carboxamide (Intermediate) Start->Amide H₂O (Acid or Base catalysis) Acid 3-Aminocyclobutane-1-carboxylic acid (Final Product) Amide->Acid H₂O (Stronger conditions)

Caption: Nitrile Hydrolysis Degradation Pathway.

Potential Cause B: Ring Strain and Potential for Ring-Opening

Cyclobutane rings possess significant angle and torsional strain[1]. While generally stable under many conditions, this inherent strain can make the ring susceptible to opening under certain circumstances, such as in the presence of strong reducing agents or certain transition metal catalysts.

Solutions:

  • Reaction Condition Assessment: Be mindful of reaction conditions that are known to promote the cleavage of strained rings. For instance, if you are performing a hydrogenation, carefully select your catalyst and conditions to favor the reduction of other functional groups without opening the cyclobutane ring.

  • Literature Review: When planning a new transformation with this molecule, review the literature for similar reactions on other cyclobutane derivatives to understand potential side reactions.

Issue 2: Appearance of Unknown Impurities in Analytical Data (HPLC, NMR)

You observe unexpected peaks in your HPLC chromatogram or NMR spectrum of a solution containing this compound, either before or after a reaction.

Potential Cause: Formation of Degradation Products

The unknown impurities are likely the hydrolysis products discussed in Issue 1 (the amide and carboxylic acid derivatives).

Troubleshooting Workflow:

dot

Troubleshooting_Workflow Start Unknown peak observed in HPLC/NMR Check_pH Check pH of the solution Start->Check_pH Check_Temp Review temperature history of the solution Start->Check_Temp Hypothesize Hypothesize degradation products (Amide, Carboxylic Acid) Check_pH->Hypothesize Check_Temp->Hypothesize Analyze_MS Analyze by LC-MS to confirm molecular weights Hypothesize->Analyze_MS Spike_Study Perform a spiking study with synthesized standards (if available) Analyze_MS->Spike_Study Conclusion Identify impurity and adjust protocol Spike_Study->Conclusion

Caption: Workflow for Identifying Unknown Impurities.

Solutions:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurity peaks. The expected molecular weights for the potential hydrolysis products are:

    • 3-Aminocyclobutane-1-carbonitrile (free base): 110.16 g/mol

    • 3-Aminocyclobutane-1-carboxamide: 128.17 g/mol

    • 3-Aminocyclobutane-1-carboxylic acid: 129.16 g/mol [2]

  • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study as outlined in Part 3 of this guide. By intentionally degrading a sample, you can compare the resulting impurity profile with your experimental sample.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[3][4].

Q2: What is the recommended procedure for preparing a stock solution?

A: To prepare a stock solution, it is best to use an anhydrous, aprotic solvent if your experimental design allows. If an aqueous or protic solvent is necessary, prepare the solution fresh before each use and keep it at a low temperature (2-8 °C) to minimize hydrolysis. Avoid preparing large batches of aqueous stock solutions for long-term storage.

Q3: How does the pH of a solution affect the stability of this compound?

A: The pH is a critical factor.

  • Acidic pH (e.g., in water due to the hydrochloride salt): The compound is protonated at the amino group, which can offer some protection against certain reactions. However, strong acids and heat can still promote the hydrolysis of the nitrile group to a carboxylic acid[3][4][5].

  • Neutral pH: Stability is generally better, but hydrolysis can still occur over time, especially with elevated temperatures.

  • Basic pH: The free amine is generated, which may be desired for a reaction. However, basic conditions significantly accelerate the hydrolysis of the nitrile to the corresponding amide and then to the carboxylate salt[3][4][5].

Q4: Can I use this compound in reactions that require high temperatures?

A: Caution is advised. If high temperatures are necessary, consider the following:

  • Use an anhydrous, aprotic solvent to prevent hydrolysis.

  • Add the this compound to the reaction mixture at the last possible moment.

  • Minimize the reaction time at elevated temperatures.

  • Monitor the reaction for the formation of degradation products.

Q5: What analytical methods are suitable for assessing the purity and stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectetric (MS) detection is the most common and effective method for assessing purity and monitoring stability. A well-developed HPLC method can separate the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of impurities if they are present in sufficient quantities.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to generate its primary degradation products for analytical identification.

Objective: To generate and identify potential hydrolysis products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in water to make a 1 mg/mL stock solution.

  • Set up Degradation Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water.

    • Control: Use 1 mL of the stock solution as is.

  • Incubation:

    • Incubate all four solutions at 60°C for 24 hours.

    • Take samples at various time points (e.g., 0, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • If using LC-MS, determine the molecular weights of the new peaks to confirm their identity as the amide or carboxylic acid degradants.

Data Summary Table:

ConditionTime (hours)Parent Compound (% Area)Impurity 1 (Amide) (% Area)Impurity 2 (Acid) (% Area)
Control 010000
24
Neutral 24
Acidic 24
Basic 24

This table should be filled in with your experimental data.

Protocol 2: Routine Purity Check by HPLC

Objective: To assess the purity of this compound before use.

Suggested HPLC Conditions (starting point, may require optimization):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or MS

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the solid compound in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 0.5 mg/mL.

By implementing these guidelines and protocols, you can better manage the stability of this compound in your research and development activities, leading to more reliable and reproducible results.

References

  • AK Scientific, Inc.
  • ChemicalBook.
  • Fisher Scientific.
  • PhytoTech Labs.
  • LibreTexts. 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

  • Benchchem.
  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • Sigma-Aldrich. 3-aminocyclobutane-1-carboxylic acid hydrochloride.
  • Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Cymit Química S.L. CAS 1393180-30-7: 3-Aminocyclobutanecarbonitrile.
  • The PCCA BLOG. Factors That Affect the Stability of Compounded Medications. [Link]

  • ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. [Link]

  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established ASCT2 Transporter Inhibitors

Introduction: The Rationale for Targeting Amino Acid Transporters in Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, the targeting of metabolic vulnerabilities has emerged as a highly promising therapeutic strategy. Cancer cells exhibit an increased demand for nutrients to fuel their rapid proliferation, with the amino acid glutamine playing a central role in various metabolic pathways.[1] The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a key transporter of glutamine and other neutral amino acids.[1][2][3] Its overexpression in numerous cancers to meet this heightened glutamine demand has positioned ASCT2 as a critical target for therapeutic intervention.[1][2][4] Inhibition of ASCT2 can lead to amino acid starvation in cancer cells, ultimately triggering apoptosis and tumor regression.[2]

This guide provides an in-depth technical comparison for the validation of a novel small molecule, 3-Aminocyclobutane-1-carbonitrile hydrochloride, as a putative inhibitor of the ASCT2 transporter. We will objectively compare its performance against well-characterized ASCT2 inhibitors, providing a framework of supporting experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities targeting amino acid transporters.

The Candidate Molecule and Established Comparators

Our candidate molecule, This compound , is a constrained amino acid analog. Its rigid cyclobutane scaffold and the presence of both an amino and a nitrile group suggest a potential interaction with amino acid binding sites on transporters like ASCT2.

For a robust validation, we will compare its activity against two classes of established ASCT2 inhibitors:

  • Benzyl-serine derivatives: These are well-documented competitive inhibitors of ASCT2.[3]

  • V9302: A potent and specific ASCT2 inhibitor that has been extensively used in preclinical studies.[3][5]

Experimental Validation Workflow: A Multi-tiered Approach

A comprehensive validation of a novel transporter inhibitor requires a multi-faceted approach, progressing from initial biochemical assays to more physiologically relevant cell-based models. This ensures a thorough characterization of potency, selectivity, and cellular efficacy.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism of Action & Selectivity cluster_2 Phase 3: Cellular Efficacy a Radiolabeled Substrate Uptake Assay b IC50 Determination a->b Quantify Inhibition c Electrophysiological Assay b->c Advance Hits d Counter-Screening (ASCT1, LAT1) c->d Confirm Target Engagement & Specificity e Cell Proliferation Assay d->e Confirm On-Target Activity f Metabolomic Analysis e->f Assess Functional Impact

Caption: A multi-phase workflow for the validation of novel ASCT2 inhibitors.

Phase 1: Primary Screening and Potency Determination

The initial step is to ascertain whether this compound can inhibit ASCT2-mediated transport and to quantify its potency.

Experimental Protocol: Radiolabeled Substrate Uptake Assay

This assay directly measures the inhibition of glutamine transport into cells.

Principle: Cells overexpressing ASCT2 are incubated with a radiolabeled substrate, such as [³H]-glutamine, in the presence of varying concentrations of the test compound. The amount of intracellular radioactivity is then measured to determine the extent of transport inhibition.[6]

Step-by-Step Methodology:

  • Cell Culture: Utilize a cell line with stable overexpression of human ASCT2, such as MDCK-II or HEK293 cells.[7][8] Culture the cells in 96-well plates until they reach a confluent monolayer.

  • Assay Buffer Preparation: Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Compound Preparation: Prepare a dilution series of this compound, Benzyl-serine, and V9302 in the assay buffer.

  • Assay Initiation: Wash the cells with the assay buffer. Then, add the assay buffer containing the test compounds and [³H]-glutamine.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for substrate uptake.

  • Assay Termination: Rapidly wash the cells with ice-cold assay buffer to stop the transport process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Potency
CompoundIC50 (µM)
3-Aminocyclobutane-1-carbonitrile HCl15.2 ± 2.1
Benzyl-serine5.8 ± 0.9
V93020.5 ± 0.1

Interpretation: The hypothetical data suggests that this compound is a moderately potent inhibitor of ASCT2, with an IC50 in the low micromolar range. While less potent than the established inhibitors, this level of activity warrants further investigation.

Phase 2: Elucidating the Mechanism of Action and Selectivity

Understanding how the compound inhibits the transporter and its specificity is crucial.

Experimental Protocol: Electrophysiological Assay

Principle: ASCT2 functions as a Na+-dependent antiporter, and its activity is associated with a measurable ionic current. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cells, can directly measure these currents and how they are affected by inhibitors.[4]

Step-by-Step Methodology (using TEVC in Xenopus oocytes):

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding human ASCT2.

  • Electrophysiological Recording: Place the oocyte in a recording chamber and impale it with two electrodes to clamp the membrane potential.

  • Substrate Application: Perfuse the chamber with a buffer containing an ASCT2 substrate (e.g., L-alanine) to elicit a current.

  • Inhibitor Application: Co-apply the substrate with varying concentrations of the test compounds and measure the change in the substrate-induced current.

  • Data Analysis: Analyze the current traces to determine the mode of inhibition (e.g., competitive, non-competitive).

Experimental Protocol: Selectivity Counter-Screening

Principle: To ensure the compound's activity is specific to ASCT2, it should be tested against other related amino acid transporters, such as ASCT1 and LAT1. This can be done using similar radiolabeled uptake assays in cell lines selectively expressing these transporters.

Data Presentation: Selectivity Profile

CompoundASCT2 IC50 (µM)ASCT1 IC50 (µM)LAT1 IC50 (µM)
3-Aminocyclobutane-1-carbonitrile HCl15.2>100>100
Benzyl-serine5.8>50>100
V93020.5>50>100

Interpretation: The hypothetical data indicates that this compound exhibits good selectivity for ASCT2 over other major amino acid transporters.

G cluster_0 Inhibitor Binding cluster_1 Functional Consequence a 3-Aminocyclobutane- 1-carbonitrile HCl b ASCT2 Transporter a->b Binds to Substrate Site c Inhibition of Glutamine Uptake b->c Blocks Transport d Amino Acid Deprivation c->d e Reduced Cell Proliferation d->e

Caption: Proposed mechanism of action for 3-Aminocyclobutane-1-carbonitrile HCl.

Phase 3: Assessing Cellular Efficacy

The ultimate validation of an inhibitor lies in its ability to exert a biological effect in a cellular context.

Experimental Protocol: Cell Proliferation Assay

Principle: Since cancer cells are highly dependent on glutamine for proliferation, inhibiting ASCT2 should lead to a reduction in cell growth. This can be measured using assays that quantify cell viability, such as the CellTiter-Glo® luminescent assay.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on ASCT2 (e.g., triple-negative breast cancer cells) in 96-well plates.

  • Compound Treatment: Treat the cells with a dilution series of the test compounds.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the CellTiter-Glo® reagent and measure the luminescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation: Anti-proliferative Activity
CompoundGI50 (µM)
3-Aminocyclobutane-1-carbonitrile HCl25.8 ± 3.5
Benzyl-serine10.1 ± 1.8
V93021.2 ± 0.3

Interpretation: The hypothetical results demonstrate that this compound can inhibit cancer cell proliferation, consistent with its on-target activity against ASCT2. The higher GI50 compared to the IC50 is expected, as cellular effects often require higher concentrations and longer exposure times.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to the biological validation of this compound as a novel inhibitor of the ASCT2 amino acid transporter. The comparative analysis against established inhibitors provides a clear framework for assessing its potential.

Based on our hypothetical data, this compound emerges as a moderately potent and selective ASCT2 inhibitor with anti-proliferative activity in a cancer cell line. While its potency is lower than that of V9302, its novel chemical scaffold may offer opportunities for further optimization through medicinal chemistry efforts. Future studies should focus on structure-activity relationship (SAR) analysis to improve potency and on pharmacokinetic profiling to assess its drug-like properties.

References

  • BioIVT. ASCT2 Transporter Assay. [Link]

  • Cormerais, Y., et al. (2020). Target the human Alanine/Serine/Cysteine Transporter 2 (ASCT2): Achievement and Future for Novel Cancer Therapy. Pharmacological Research, 159, 104844. [Link]

  • Eskandari, S., et al. (2019). Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds. Bioorganic & Medicinal Chemistry Letters, 29(9), 1133-1137. [Link]

  • Gara, R. K. (2018). Design, Synthesis and Characterization of Novel Alanine Serine Cysteine Transporter 2 (ASCT2) Inhibitors. ProQuest Dissertations Publishing. [Link]

  • Grünewald, J., et al. (2019). Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(2), 163-174. [Link]

  • ResearchGate. (2018). Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays. [Link]

  • Gosset, J. Alanine-serine-cysteine transporter 2 (ASCT2). [Link]

  • Semantic Scholar. (2019). Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds. [Link]

  • Scalise, M., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology, 6, 96. [Link]

  • bioRxiv. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. [Link]

  • Bröer, S., et al. (2016). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British Journal of Pharmacology, 173(2), 391-402. [Link]

  • ResearchGate. (2014). Validation of inhibitors of an ABC transporter required to transport lipopolysaccharide to the cell surface in Escherichia coli. [Link]

  • Singh, N., et al. (2018). Homology Modeling Informs Ligand Discovery for the Glutamine Transporter ASCT2. Frontiers in Pharmacology, 9, 233. [Link]

  • Grewer, C., et al. (2019). Interaction of the neutral amino acid transporter ASCT2 with basic amino acids. PLoS ONE, 14(3), e0213556. [Link]

  • Pochini, L., et al. (2015). N-linked glycosylation of human SLC1A5 (ASCT2) transporter is critical for trafficking to membrane. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(7), 1693-1701. [Link]

  • Superti-Furga, G., et al. (2021). Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities. Angewandte Chemie International Edition, 60(11), 5584-5611. [Link]

  • Lee, J., et al. (2022). Identification of a Small Molecule That Inhibits the Interaction of LPS Transporters LptA and LptC. International Journal of Molecular Sciences, 23(20), 12224. [Link]

  • Tarr, P. K., et al. (2021). ASCT2 is the primary serine transporter in cancer cells. eLife, 10, e65452. [Link]

  • Wang, Y., et al. (2023). Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe. Advanced Science, 10(23), 2301911. [Link]

  • Zhang, Y., et al. (2023). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 66(2), 1189-1206. [Link]

  • PNAS. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. [Link]

Sources

A Comparative Guide to 3-Aminocyclobutane-1-carbonitrile Hydrochloride and Its Analogs as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclobutane Scaffolds in DPP-4 Inhibition

The quest for novel, potent, and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4) remains a cornerstone of type 2 diabetes mellitus (T2DM) research. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a well-established class of oral antidiabetic agents.[1][2]

In recent years, the focus has shifted towards exploring novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles. Among these, small, strained ring systems like cyclobutane have emerged as promising pharmacophores. The rigid, three-dimensional nature of the cyclobutane ring can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for the target enzyme. This guide focuses on 3-Aminocyclobutane-1-carbonitrile hydrochloride, a key example of this structural class, and provides a comparative analysis with its analogs.

Mechanism of Action: Targeting the DPP-4 Active Site

DPP-4 inhibitors are broadly classified into two categories: peptidomimetics and non-peptidomimetics. The aminocyclobutane carbonitrile scaffold falls into the category of peptidomimetics, designed to mimic the natural substrates of DPP-4. The binding of these inhibitors to the active site of DPP-4 is a key determinant of their efficacy.

The active site of DPP-4 can be divided into several subsites, including the S1 and S2 pockets, which are crucial for substrate recognition and binding. The S1 pocket is a hydrophobic pocket that typically accommodates the proline or alanine residue of the substrate. The nitrile group of 3-Aminocyclobutane-1-carbonitrile and its analogs is a key pharmacophore that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. The amino group on the cyclobutane ring interacts with the acidic residues Glu205 and Glu206 in the S2 subsite, further anchoring the inhibitor in the active site.

DPP4_Inhibition cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Aminocyclobutane Carbonitrile Inhibitor S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket (Acidic Residues) Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) Cyclobutane_Ring Cyclobutane Ring Cyclobutane_Ring->S1_pocket van der Waals Interactions Amino_Group Amino Group Amino_Group->S2_pocket Ionic Interactions (with Glu205/206) Nitrile_Group Nitrile Group Nitrile_Group->Catalytic_Triad Reversible Covalent Bond (with Ser630)

Caption: Interaction of Aminocyclobutane Carbonitrile Inhibitors with the DPP-4 Active Site.

Comparative Analysis of 3-Aminocyclobutane-1-carbonitrile Analogs

Compound IDStructureModificationDPP-4 IC50 (nM)Rationale for Performance
I 3-Aminocyclobutane-1-carbonitrileParent ScaffoldData not publicly availableThe core scaffold presents the key pharmacophoric elements for DPP-4 inhibition.
II 3-Amino-1-cyanocyclopentaneRing ExpansionExpected to have altered binding geometryExpansion to a five-membered ring can change the orientation of the amino and nitrile groups, potentially affecting the precise interactions within the DPP-4 active site.
III (S)-1-((R)-2-amino-3,3-dimethylbutanoyl)pyrrolidine-2-carbonitrilePyrrolidine Scaffold19The cyanopyrrolidine scaffold is a well-established and highly potent class of DPP-4 inhibitors. The rigid pyrrolidine ring optimally positions the nitrile and amino groups for interaction with the enzyme.
IV 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid derivativeAcyclic Scaffold16.8Introduction of a trifluorophenyl group can enhance binding through interactions with hydrophobic pockets in the enzyme.

Note: The IC50 values are collated from various sources and are intended for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

Structure-Activity Relationship (SAR) Insights

From the available data, several key SAR trends can be inferred for this class of compounds:

  • The Nitrile Group is Essential: The cyano moiety is a critical pharmacophore, acting as a "warhead" that forms a reversible covalent adduct with the catalytic serine of DPP-4. Its replacement typically leads to a significant loss of potency.

  • The Amino Group is a Key Anchor: The basic amino group is crucial for interacting with the acidic residues (Glu205/206) in the S2 subsite. The stereochemistry and positioning of this group are critical for optimal binding.

  • The Cyclobutane Ring as a Scaffold: The cyclobutane ring serves to hold the amino and nitrile groups in a specific spatial orientation. Its rigidity is thought to contribute to a lower entropic penalty upon binding compared to more flexible acyclic analogs.

  • Impact of Ring Size: Expanding the cyclobutane to a cyclopentane or cyclohexane ring can alter the bond angles and distances between the key functional groups, which may lead to a decrease in binding affinity due to a less optimal fit in the active site.

  • Substitution on the Ring: Substitution on the cyclobutane ring can be explored to probe for additional interactions with the enzyme. For instance, hydrophobic substituents could potentially interact with the S1 pocket, while polar groups could form hydrogen bonds with nearby residues.

SAR_Flowchart cluster_modifications Structural Modifications cluster_outcomes Predicted Impact on DPP-4 Inhibition Start 3-Aminocyclobutane-1-carbonitrile Scaffold Mod_Nitrile Modify Nitrile Group Start->Mod_Nitrile Mod_Amino Modify Amino Group Start->Mod_Amino Mod_Ring Modify Cyclobutane Ring Start->Mod_Ring Mod_Subst Add Ring Substituents Start->Mod_Subst Outcome_Nitrile Loss of Potency Mod_Nitrile->Outcome_Nitrile Outcome_Amino Altered Binding/Potency Mod_Amino->Outcome_Amino Outcome_Ring Altered Potency (likely decrease) Mod_Ring->Outcome_Ring Outcome_Subst Potency Modulation (increase or decrease) Mod_Subst->Outcome_Subst

Caption: Structure-Activity Relationship (SAR) flow for aminocyclobutane carbonitrile analogs.

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

To ensure the validity and reproducibility of experimental data, a standardized in vitro DPP-4 inhibition assay is crucial. The following protocol describes a common fluorescence-based method.

Principle:

This assay measures the activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified. The inhibitory activity of a test compound is determined by its ability to reduce the rate of AMC formation.[2]

Materials:
  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a pre-determined amount of DPP-4 enzyme to each well, followed by the test compound or reference inhibitor. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background). Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Compounds) Step1 Add Enzyme and Inhibitor to Plate Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Add Substrate to Initiate Reaction Step2->Step3 Step4 Measure Fluorescence Over Time Step3->Step4 Step5 Data Analysis (Calculate % Inhibition and IC50) Step4->Step5 End Determine Inhibitory Potency Step5->End

References

The Cyclobutane Scaffold: A Privileged Motif in Modulating Biological Activity - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclobutane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a powerful structural motif, offering a unique combination of conformational rigidity and three-dimensionality.[1] Unlike more flexible acyclic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This inherent structural constraint can also improve metabolic stability by shielding susceptible positions from enzymatic degradation.[3] This guide provides a comparative analysis of 3-aminocyclobutane-1-carbonitrile hydrochloride and other cyclobutane derivatives, exploring how subtle structural modifications on this privileged scaffold can profoundly impact biological activity across various therapeutic areas. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols for their evaluation.

This compound: A Versatile Building Block with Therapeutic Potential

This compound represents a key building block for the synthesis of a diverse array of bioactive molecules. While specific biological activity data for this compound is not extensively published, its structural features—a primary amine and a nitrile group attached to a cyclobutane core—suggest significant potential for derivatization and interaction with various biological targets. The amino group can serve as a handle for amide bond formation or as a basic center for ionic interactions, while the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for structural diversification.

The aminocyclobutane core is present in a number of compounds with demonstrated biological activity, suggesting that this particular scaffold is well-tolerated and can be effectively utilized in drug design. The following sections will explore the activity of various cyclobutane derivatives, providing a framework for understanding the potential therapeutic applications of compounds derived from this compound.

Comparative Analysis of Bioactive Cyclobutane Derivatives

The true potential of the cyclobutane scaffold is best illustrated by examining its incorporation into successful drug molecules and clinical candidates. Below, we compare the activity of several key cyclobutane derivatives across different therapeutic modalities.

Anticancer Agents: The Case of Carboplatin

Carboplatin, a platinum-based chemotherapy agent, is a cornerstone in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[4] Its mechanism of action involves the formation of covalent cross-links with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][5] The cyclobutane-1,1-dicarboxylate ligand in carboplatin plays a crucial role in its pharmacological profile, rendering it more stable and less prone to non-specific reactions compared to its predecessor, cisplatin.[5] This enhanced stability is believed to contribute to its reduced nephrotoxicity.[1]

Compound Target Mechanism of Action Key Structural Feature
Carboplatin DNADNA cross-linking, inhibition of DNA synthesis[6][7]Cyclobutane-1,1-dicarboxylate ligand
Antiviral Agents: Boceprevir and the Inhibition of HCV Protease

Boceprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[8][9] The cyclobutane moiety in boceprevir is a key component of its P1 group, which binds to the S1 pocket of the protease. The rigid nature of the cyclobutane ring helps to correctly orient the warhead for covalent interaction with the active site serine, contributing to the compound's high potency.[2][10]

Compound Target Mechanism of Action Potency (Ki)
Boceprevir HCV NS3/4A ProteaseReversible covalent inhibition of the active site serine[8][11]14 nM
Androgen Receptor Antagonists: Apalutamide in Prostate Cancer

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[12] It acts as a potent and selective antagonist of the androgen receptor (AR), preventing its activation and nuclear translocation.[13] The spirocyclic cyclobutane in apalutamide contributes to its high binding affinity for the AR and its favorable pharmacokinetic properties.[14]

Compound Target Mechanism of Action Potency (IC50)
Apalutamide Androgen Receptor (AR)Competitive antagonist, preventing AR activation and nuclear translocation[13][14]16 nM[13]
Integrin Antagonists: Modulating Cell Adhesion

Cyclobutane-based compounds have been developed as antagonists of integrins, a family of cell surface receptors involved in cell-matrix and cell-cell interactions.[15] These antagonists often mimic the RGD (arginine-glycine-aspartic acid) motif that is recognized by many integrins. The cyclobutane scaffold serves as a rigid core to present the arginine and aspartic acid mimetics in the correct orientation for high-affinity binding.[16]

Compound Target Activity
Cyclobutane-based RGD mimetics αvβ3 integrinInhibition of cell adhesion, with IC50 values in the low micromolar to nanomolar range[16][17]
Kinase Inhibitors: Targeting Signaling Pathways

The cyclobutane ring has also been incorporated into inhibitors of various kinases, which are key regulators of cellular signaling pathways. For example, cyclobutane derivatives have been developed as potent and selective inhibitors of Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.[3][18] The conformational constraint imposed by the cyclobutane ring can contribute to the selectivity of these inhibitors for specific kinase family members.

Experimental Protocols

To facilitate the evaluation of novel cyclobutane derivatives, we provide the following detailed experimental protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Androgen Receptor Antagonism Assay

This protocol describes a method for evaluating the ability of a compound to antagonize the androgen receptor in a cellular context.

Materials:

  • Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • Test compound (dissolved in DMSO)

  • Dihydrotestosterone (DHT)

  • Luciferase reporter plasmid driven by an androgen-responsive element (ARE)

  • Transfection reagent

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed LNCaP cells in a 96-well plate and allow them to attach overnight.

  • Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with medium containing serial dilutions of the test compound.

  • Incubate for 1 hour.

  • Add DHT to a final concentration of 1 nM to stimulate the androgen receptor.

  • Incubate the plate for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Calculate the percent inhibition of DHT-induced luciferase activity for each compound concentration and determine the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Cyclobutane cluster_core Cyclobutane Core cluster_derivatives Bioactive Derivatives Core 3-Aminocyclobutane- 1-carbonitrile Anticancer Anticancer (e.g., Carboplatin) Core->Anticancer Modification of substituents Antiviral Antiviral (e.g., Boceprevir) Core->Antiviral Incorporation into pharmacophore AR_Antagonist AR Antagonist (e.g., Apalutamide) Core->AR_Antagonist Scaffold for spirocycle Integrin_Antagonist Integrin Antagonist Core->Integrin_Antagonist Rigid scaffold for RGD mimicry Kinase_Assay_Workflow start Prepare Compound Dilutions add_enzyme Add Kinase and Substrate start->add_enzyme incubate1 Incubate (10 min) add_enzyme->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 detect Add Detection Reagent incubate2->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

The cyclobutane scaffold provides a versatile and powerful platform for the design of novel therapeutic agents. Its unique conformational properties can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles. While this compound serves as a promising starting point, the comparative analysis of diverse cyclobutane-containing molecules such as Carboplatin, Boceprevir, and Apalutamide, reveals the broad therapeutic potential of this structural motif. The provided experimental protocols offer a practical guide for researchers to evaluate the biological activity of new cyclobutane derivatives, paving the way for the discovery of next-generation therapeutics.

References

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A Comparative Guide to the Cross-Reactivity Profiling of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 3-Aminocyclobutane-1-carbonitrile hydrochloride. As a novel chemical entity incorporating a strained cyclobutane ring and a reactive nitrile moiety, a thorough understanding of its off-target interactions is paramount for de-risking its development as a potential therapeutic agent.[1] The puckered three-dimensional structure of the cyclobutane scaffold offers unique opportunities for medicinal chemistry, allowing for the precise positioning of pharmacophoric groups to enhance potency, selectivity, and pharmacokinetic properties.[2] However, these same features necessitate a rigorous safety pharmacology assessment to identify and mitigate potential adverse drug reactions arising from unintended biological interactions.[3][4]

This document outlines a logical, tiered approach to cross-reactivity screening, explains the causal rationale behind experimental choices, and provides detailed protocols for key assays.

Rationale for Cross-Reactivity Assessment: Structural Alerts and Target Hypotheses

The structure of this compound contains key features that suggest potential interactions with specific enzyme families. A proactive investigation into these potential off-targets is a critical step in early-stage drug discovery.

  • Hypothesis 1: Dipeptidyl Peptidase (DPP) Family: The aminocyclobutane core is structurally analogous to the aminopiperidine and related scaffolds found in "gliptin" drugs, which are inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[5] These drugs treat type 2 diabetes by preventing the degradation of incretin hormones.[5] However, cross-reactivity with other DPP family members, such as DPP-8 and DPP-9, has been linked to toxicity, making a selectivity assessment crucial.[6]

  • Hypothesis 2: Cysteine Protease Family (e.g., Cathepsins): The nitrile group is a known "warhead" that can interact with the active site cysteine residue of proteases, acting as a reversible or irreversible covalent inhibitor.[7] Cathepsin C, in particular, is a key enzyme in the activation of serine proteases involved in inflammatory processes and is a target for inhibitors with nitrile warheads.[8][9][10] Unintended inhibition of other cathepsins or related cysteine proteases could lead to adverse effects.

Therefore, this guide will focus on a comparative analysis against representative inhibitors from these two classes:

  • Comparator 1 (DPP Inhibitor): Sitagliptin

  • Comparator 2 (Cysteine Protease Inhibitor): A generic nitrile-containing Cathepsin C Inhibitor (based on published scaffolds like AZD7986[8]).

Experimental Workflow: A Tiered Approach to Selectivity Profiling

A systematic, tiered approach ensures a cost-effective and scientifically rigorous evaluation, moving from broad screening to specific, hypothesis-driven mechanistic studies.

G cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis & Triage cluster_2 Tier 2: Focused Mechanistic Studies cluster_3 Tier 3: Cellular & Advanced Assays Tier1 Broad In Vitro Safety Panel (e.g., Eurofins SafetyScreen™, ICESTP Safety Panel™) ~44-77 targets: GPCRs, Kinases, Ion Channels, Transporters Triage Significant Hits? (e.g., >50% inhibition @ 10µM) Tier1->Triage Generates primary hit list EnzymeAssay Enzyme Inhibition Assays (DPP-4, DPP-8, DPP-9, Cathepsin C) Determine IC50 values Triage->EnzymeAssay Yes (Hypothesis-driven) BindingAssay Competitive Binding Assays (If receptor hit identified in Tier 1) Determine Ki values Triage->BindingAssay Yes (Receptor-driven) CellularAssay Cell-Based Functional Assays Confirm on-target and off-target activity Triage->CellularAssay No significant hits, or to confirm hits EnzymeAssay->CellularAssay Quantifies potency BindingAssay->CellularAssay Quantifies affinity TCR Tissue Cross-Reactivity (TCR) Immunohistochemistry on human tissue panel CellularAssay->TCR Confirms cellular effect

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Safety Pharmacology Screening

The initial step involves screening this compound at a standard concentration (e.g., 10 µM) against a broad panel of clinically relevant off-targets.[3][11] Commercial services provide panels that cover dozens of receptors, kinases, ion channels, and transporters.[3][12] This provides a comprehensive, unbiased view of potential liabilities and helps prioritize which, if any, unexpected interactions require further investigation.[4]

Tier 2: Focused Enzyme Inhibition Assays

Based on the structural hypotheses, the primary mechanistic follow-up is to determine the potency of inhibition against the DPP and Cathepsin C enzymes. This involves generating full dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

Comparative Data Analysis (Illustrative)

The goal of these studies is to quantify the selectivity of this compound. A desirable candidate will show high potency for its intended target while demonstrating significantly lower potency (a high IC50 value) for off-targets. A selectivity window of >100-fold is often considered a benchmark in early discovery.

Table 1: Illustrative IC50 Data from Enzyme Inhibition Assays

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Cathepsin C IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (Cathepsin C/DPP-4)
3-Aminocyclobutane-1-carbonitrile HCl 50>10,000>10,0008,500>200x170x
Sitagliptin (DPP-4 Inhibitor) 18[6]>10,000>10,000>20,000>555x>1111x
Cathepsin C Inhibitor (Nitrile-based) >20,000>20,000>20,00015[8]N/AN/A

Data for comparators are representative values from the literature. Data for the topic compound are hypothetical for illustrative purposes.

Interpretation: In this illustrative example, this compound shows moderate activity against DPP-4. Critically, its selectivity against the safety-relevant isoforms DPP-8 and DPP-9 is high (>200-fold), a favorable characteristic. Its activity against Cathepsin C is weak, suggesting a low risk of off-target effects related to this enzyme. Compared to the specialized inhibitors, it is less potent, which is expected for a fragment or starting point for a new chemical series.

Key Experimental Protocols

Trustworthy data relies on robust, well-controlled experimental protocols.[13] Below are detailed, step-by-step methods for the core Tier 2 assays.

Protocol 1: Enzyme Inhibition Assay (e.g., for DPP-4)

This protocol is designed to determine the IC50 value of a test compound by measuring the reduction in an enzyme's ability to convert a substrate into a measurable product.[14][15]

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (3-Aminocyclobutane-1-carbonitrile HCl) and comparators

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Then, dilute these stocks into the assay buffer.

  • Enzyme Preparation: Dilute the recombinant DPP-4 enzyme to a working concentration in cold assay buffer. The exact concentration should be predetermined to ensure the reaction proceeds linearly over the measurement period.

  • Reaction Setup: In a 96-well plate, add:

    • 50 µL of the diluted test compound or control (buffer with DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • 25 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence (e.g., Ex/Em = 360/460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the controls (% Inhibition = 100 * [1 - (Rate_test - Rate_100%Inhib) / (Rate_0%Inhib - Rate_100%Inhib)]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Protocol 2: Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a labeled ligand from a target receptor or enzyme.[16][17]

G cluster_0 cluster_1 R1 R C1 R-L R1->C1 R1_label Receptor L1 L L1->C1 L1_label Labeled Ligand C1_label High Signal R2 R C2 R-I R2->C2 R2_label L2 L* L2_label Labeled Ligand I2 I I2->C2 I2_label Inhibitor (Test Cmpd) C2_label Low Signal plus1 + plus2 + arrow1 -> arrow2 ->

Caption: Principle of a competitive binding assay.

Procedure:

  • Component Preparation: Prepare solutions of the target protein, a known radiolabeled or fluorescently labeled ligand for that target, and serial dilutions of the unlabeled test compound.

  • Incubation: In assay tubes or plates, combine the target protein, a fixed concentration of the labeled ligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.[18]

  • Equilibration: Incubate the mixture for a sufficient time at a controlled temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.[18]

  • Separation: Separate the bound from the unbound labeled ligand. This can be achieved through various methods, such as filtration over a membrane that captures the protein-ligand complex or scintillation proximity assay (SPA) beads.[19]

  • Signal Quantification: Measure the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radioligands, fluorescence plate reader for fluorescent ligands).

  • Data Analysis: Plot the measured signal (representing bound labeled ligand) against the concentration of the unlabeled test compound. The resulting curve is fitted to determine the EC50 (the concentration of test compound that displaces 50% of the labeled ligand). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation, which requires the known Kd of the labeled ligand.[16]

Conclusion and Forward Look

This guide provides a foundational strategy for characterizing the cross-reactivity of this compound. By employing a tiered approach that combines broad panel screening with focused, hypothesis-driven mechanistic assays, researchers can build a comprehensive selectivity profile. The illustrative data and detailed protocols serve as a practical starting point for these investigations. A favorable profile, characterized by a wide selectivity margin against safety-relevant off-targets like DPP-8/9 and promiscuous cysteine proteases, would provide strong validation for advancing this chemical scaffold in a drug discovery program. Subsequent steps would involve cell-based functional assays and, eventually, in vivo toxicology studies to confirm the in vitro findings.[20]

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  • Al-Salami, H., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. medRxiv. Retrieved from [Link]

  • Veillard, R., et al. (2010). Inhibitors of cathepsin C (dipeptidyl peptidase I). Expert Opinion on Therapeutic Patents, 20(4), 521-541. Retrieved from [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. The rigid cyclobutane scaffold imparts unique conformational constraints on molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. The presence of both a primary amine and a nitrile group offers versatile handles for further chemical modifications. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering insights into their efficiency, practicality, and scalability. The discussion is supported by detailed experimental protocols and a thorough examination of the underlying chemical principles.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound presents several key challenges, including the construction of the strained cyclobutane ring and the stereoselective installation of the amino and cyano functionalities. A common and economically viable starting point for the synthesis of functionalized cyclobutanes is the [2+2] cycloaddition or the cyclization of acyclic precursors. For the purpose of this guide, we will focus on routes commencing from readily available starting materials that proceed through the key intermediate, 3-oxocyclobutanecarboxylic acid or its esters.

Two logical synthetic strategies emerge from a retrosynthetic analysis of the target molecule:

  • Route A: Reductive Amination followed by Nitrile Formation. This approach prioritizes the introduction of the amino group onto the cyclobutane core, followed by the conversion of a carboxylic acid or ester functionality into the desired nitrile.

  • Route B: Nitrile Formation followed by Reductive Amination. In this alternative strategy, the nitrile group is installed first, followed by the formation of the amine from the ketone.

This guide will dissect each route, providing a step-by-step analysis of the transformations involved, along with experimental data to facilitate a comprehensive comparison.

Route A: Reductive Amination Followed by Nitrile Formation

This synthetic pathway commences with the synthesis of a 3-oxocyclobutane-1-carboxylate ester, which then undergoes reductive amination. The resulting amino ester is subsequently converted to the target aminonitrile.

Workflow for Route A

Route A start 1,3-Dibromoacetone + Diethyl Malonate step1 Step 1: Cyclization start->step1 intermediate1 Diethyl 3-oxocyclobutane-1,1-dicarboxylate step1->intermediate1 step2 Step 2: Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 Ethyl 3-oxocyclobutane-1-carboxylate step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 intermediate3 Ethyl 3-aminocyclobutane-1-carboxylate step3->intermediate3 step4 Step 4: Amidation intermediate3->step4 intermediate4 3-Aminocyclobutane-1-carboxamide step4->intermediate4 step5 Step 5: Dehydration intermediate4->step5 intermediate5 3-Aminocyclobutane-1-carbonitrile step5->intermediate5 step6 Step 6: Salt Formation intermediate5->step6 end 3-Aminocyclobutane-1-carbonitrile hydrochloride step6->end

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocols for Route A

Step 1 & 2: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate

The synthesis of the cyclobutane ring is a critical step. A well-established method involves the reaction of a 1,3-dihalopropanone with a malonic ester, followed by hydrolysis and decarboxylation.

  • Reaction: 1,3-Dibromoacetone is reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form diethyl 3-oxocyclobutane-1,1-dicarboxylate. This intermediate is then subjected to acidic hydrolysis and decarboxylation to yield ethyl 3-oxocyclobutane-1-carboxylate.

  • Rationale: The use of a malonic ester allows for a facile nucleophilic attack on the electrophilic carbons of 1,3-dibromoacetone, leading to the formation of the four-membered ring. The subsequent hydrolysis and decarboxylation are standard procedures to remove one of the ester groups.

  • Protocol: A detailed procedure for a similar synthesis of 3-oxocyclobutanecarboxylic acid is described in Chinese patent CN103232340A, where acetone and bromine are used to generate 1,3-dibromoacetone in situ, which then reacts with malononitrile.[1] A similar principle applies to the reaction with diethyl malonate.

Step 3: Reductive Amination of Ethyl 3-oxocyclobutane-1-carboxylate

  • Reaction: The keto-ester undergoes reductive amination with ammonia in the presence of a reducing agent.

  • Rationale: This reaction proceeds through the in-situ formation of an enamine or imine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a catalyst (e.g., Raney Nickel, Palladium on carbon).

  • Protocol: To a solution of ethyl 3-oxocyclobutane-1-carboxylate in methanol, an excess of ammonia (as a solution in methanol or bubbled as a gas) is added. A catalytic amount of a Lewis acid like titanium(IV) isopropoxide can be used to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature.

Step 4: Amidation of Ethyl 3-aminocyclobutane-1-carboxylate

  • Reaction: The amino ester is treated with ammonia to form the corresponding amide.

  • Rationale: This is a standard aminolysis reaction where ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group.

  • Protocol: Ethyl 3-aminocyclobutane-1-carboxylate is dissolved in a saturated solution of ammonia in methanol and stirred at room temperature or with gentle heating in a sealed vessel until the reaction is complete (monitored by TLC or LC-MS).

Step 5: Dehydration of 3-Aminocyclobutane-1-carboxamide

  • Reaction: The primary amide is dehydrated to the corresponding nitrile.

  • Rationale: This transformation requires a dehydrating agent to remove the elements of water from the carboxamide group. Common reagents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

  • Protocol: 3-Aminocyclobutane-1-carboxamide is dissolved in a suitable solvent like pyridine or DMF. A dehydrating agent such as phosphorus oxychloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or heated to drive the reaction to completion.

Step 6: Formation of the Hydrochloride Salt

  • Reaction: The free base of 3-aminocyclobutane-1-carbonitrile is treated with hydrochloric acid.

  • Rationale: The formation of the hydrochloride salt improves the stability and handling of the amine and is often the desired form for pharmaceutical applications.[2]

  • Protocol: 3-Aminocyclobutane-1-carbonitrile is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until the precipitation of the hydrochloride salt is complete. The solid is then collected by filtration and dried.[2]

Route B: Nitrile Formation Followed by Reductive Amination

This alternative route prioritizes the formation of the nitrile functionality before the introduction of the amino group.

Workflow for Route B

Route B start 3-Oxocyclobutanecarboxylic Acid step1 Step 1: Amidation start->step1 intermediate1 3-Oxocyclobutane-1-carboxamide step1->intermediate1 step2 Step 2: Dehydration intermediate1->step2 intermediate2 3-Oxocyclobutane-1-carbonitrile step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 intermediate3 3-Aminocyclobutane-1-carbonitrile step3->intermediate3 step4 Step 4: Salt Formation intermediate3->step4 end 3-Aminocyclobutane-1-carbonitrile hydrochloride step4->end

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocols for Route B

Step 1: Amidation of 3-Oxocyclobutanecarboxylic Acid

  • Reaction: The carboxylic acid is converted to the primary amide.

  • Rationale: This can be achieved via a two-step process involving the activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with ammonia, or through a direct thermal condensation with urea.

  • Protocol: 3-Oxocyclobutanecarboxylic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with an excess of aqueous or gaseous ammonia. Alternatively, coupling agents like EDC with HOBt can be used in the presence of ammonia.

Step 2: Dehydration of 3-Oxocyclobutane-1-carboxamide

  • Reaction: The keto-amide is dehydrated to the corresponding keto-nitrile.

  • Rationale: Similar to Route A, a dehydrating agent is employed to convert the amide to a nitrile.

  • Protocol: 3-Oxocyclobutane-1-carboxamide is treated with a dehydrating agent such as phosphorus oxychloride in a suitable solvent like pyridine.

Step 3: Reductive Amination of 3-Oxocyclobutane-1-carbonitrile

  • Reaction: The keto-nitrile undergoes reductive amination to form the amino-nitrile.

  • Rationale: This is a key step where the ketone is selectively reduced in the presence of the nitrile group. The choice of reducing agent and reaction conditions is crucial to avoid reduction of the nitrile.

  • Protocol: 3-Oxocyclobutane-1-carbonitrile is reacted with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation using a selective catalyst.

Step 4: Formation of the Hydrochloride Salt

  • Protocol: This step is identical to Step 6 in Route A.

Comparison of Synthetic Efficiency

ParameterRoute A: Reductive Amination FirstRoute B: Nitrile Formation First
Number of Steps 64
Overall Yield Potentially lower due to more steps.Potentially higher due to fewer steps.
Key Challenges - Selective reductive amination of the keto-ester.- Potential for side reactions during amidation and dehydration.- Selective dehydration of the keto-amide without affecting the ketone.- Selective reductive amination of the keto-nitrile without reducing the nitrile.
Starting Materials 1,3-Dibromoacetone and diethyl malonate (readily available).3-Oxocyclobutanecarboxylic acid (can be synthesized as in Route A, or purchased).
Scalability The initial cyclization can be challenging to scale up.Fewer steps may offer better scalability.
Safety & Environmental Use of potentially hazardous reagents like POCl₃ or SOCl₂.Use of potentially hazardous reagents like POCl₃ or SOCl₂.

Expert Insights and Recommendations

Both routes present viable pathways to this compound.

Route B appears to be more convergent and efficient in terms of the number of steps. By starting from the readily synthesized 3-oxocyclobutanecarboxylic acid, this route minimizes the number of transformations required to reach the final product. The key challenge in Route B lies in the selective reductive amination of the keto-nitrile. However, with careful selection of the reducing agent and reaction conditions, high selectivity can be achieved.

Route A, while longer, may offer more flexibility in terms of intermediate purification. Each step yields a distinct intermediate that can be purified, potentially leading to a higher purity final product. However, the additional steps can lead to a lower overall yield.

For large-scale production, Route B is likely the more cost-effective and efficient option due to its shorter length. The development of a robust and selective reductive amination protocol for 3-oxocyclobutane-1-carbonitrile would be a critical factor for the successful implementation of this route on an industrial scale.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic strategies. This guide has detailed two plausible routes, both originating from the key intermediate 3-oxocyclobutanecarboxylic acid or its esters. While Route A offers a more stepwise approach with multiple purification opportunities, Route B presents a more concise and potentially higher-yielding pathway. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Further process optimization for either route could lead to even greater efficiency and cost-effectiveness.

References

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. ()
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. ()
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. ()
  • Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 28, p. 31 (1948). ([Link])

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of Novel 3-Aminocyclobutane-1-carbonitrile Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical findings from controlled in vitro environments to complex in vivo systems. This guide provides a comprehensive framework for evaluating the efficacy of 3-Aminocyclobutane-1-carbonitrile hydrochloride compounds, a novel class of molecules with significant therapeutic potential. While specific efficacy data for this exact chemical series is not yet widely published, this document outlines the essential experimental workflows and analytical approaches required to rigorously assess their performance, thereby enabling researchers to navigate the intricate path of translational science.

Introduction to this compound Compounds: A Profile of Potential

The 3-aminocyclobutane-1-carbonitrile scaffold represents a compelling starting point for the development of novel therapeutics. The strained cyclobutane ring offers a unique three-dimensional geometry for probing protein binding pockets, while the primary amine and carbonitrile moieties provide versatile handles for chemical modification and interaction with biological targets. The hydrochloride salt form typically enhances solubility and stability, making it amenable to biological testing.

While extensive biological data on this specific hydrochloride compound is limited in the public domain, related aminocyclobutane derivatives have shown promise in various therapeutic areas. For instance, derivatives of γ-aminobutyric acid (GABA) containing bicyclic skeletons have been investigated as inhibitors of branched-chain amino acid transaminase 1 (BCAT1), an enzyme implicated in certain cancers.[1] The mechanism of action for such compounds often involves the amino group forming key hydrogen bonds within the active site of target enzymes or receptors.[2]

This guide will therefore focus on the methodologies for determining the therapeutic potential of novel this compound compounds, from initial in vitro screening to definitive in vivo efficacy studies.

The In Vitro Efficacy Cascade: From Target Engagement to Cellular Function

The initial assessment of a compound's potential begins with a series of well-defined in vitro experiments. The primary objectives are to establish target engagement, determine potency, and assess the compound's effect on cellular pathways in a controlled environment.

Target Identification and Engagement Assays

A crucial first step is to identify the molecular target(s) of the this compound compound. This can be achieved through various methods, including:

  • Computational Modeling and Docking: In silico approaches can predict potential binding partners based on the compound's structure.

  • Affinity-Based Proteomics: Techniques such as chemical proteomics can identify protein targets that directly interact with the compound.

  • Enzymatic or Receptor Binding Assays: If a putative target is known, direct binding or functional assays can confirm engagement.

Once a target is identified, quantitative binding assays are performed to determine the affinity of the compound for its target.

Table 1: Common In Vitro Target Engagement Assays

Assay TypePrincipleKey Parameter Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Association rate (ka), Dissociation rate (kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS), Affinity (KD)
Radioligand Binding Assay A radiolabeled ligand competes with the test compound for binding to the target receptor.Inhibition constant (Ki)
Functional Assays: Quantifying Biological Activity

Following confirmation of target engagement, the next step is to evaluate the compound's functional effect. The choice of assay is entirely dependent on the nature of the target.

Table 2: Examples of In Vitro Functional Assays

Target ClassAssay ExamplePrincipleEfficacy Metric
Enzyme Kinase Activity AssayMeasures the phosphorylation of a substrate by a kinase in the presence of the inhibitor.IC50 (Half-maximal inhibitory concentration)
G-Protein Coupled Receptor (GPCR) cAMP AssayMeasures the modulation of cyclic AMP levels, a second messenger, upon receptor activation or inhibition.EC50 (Half-maximal effective concentration) for agonists; IC50 for antagonists
Ion Channel Patch-Clamp ElectrophysiologyMeasures the flow of ions through a channel in the cell membrane.% Inhibition or Activation
Nuclear Receptor Reporter Gene AssayMeasures the activation of a reporter gene under the control of a response element for the nuclear receptor.EC50 or IC50
Cellular Assays: Assessing Phenotypic Effects

Cell-based assays are critical for understanding how a compound's activity on a specific target translates into a cellular response. These assays are typically performed using cell lines relevant to the disease of interest.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Bridging the Gap: The Role of In Vivo Efficacy Models

While in vitro data provides a foundational understanding of a compound's activity, in vivo studies are indispensable for evaluating its efficacy in a complex biological system. These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.

Pharmacokinetic Profiling

Before assessing efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A typical PK study involves administering the compound to an animal model (e.g., mouse or rat) via the intended clinical route and collecting blood samples at various time points to measure drug concentration.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
t1/2 Half-life of the drug in plasma
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation
In Vivo Efficacy Studies: The Litmus Test

The choice of in vivo model is critical and should accurately reflect the human disease state. For example, in oncology, this could be a xenograft model where human tumor cells are implanted into immunocompromised mice.

Experimental Workflow: Xenograft Tumor Model Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Endpoint Analysis A Human Tumor Cell Culture B Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size D Randomization into Treatment Groups C->D E Dosing with Vehicle or Compound D->E F Tumor Volume and Body Weight Measurement E->F G Tumor Excision and Weight Measurement F->G H Pharmacodynamic (PD) Marker Analysis G->H I Toxicity Assessment (Histopathology) G->I

Caption: Workflow for a typical xenograft tumor model efficacy study.

The primary endpoint in such a study is often tumor growth inhibition. This is typically calculated as the percentage change in tumor volume in the treated group compared to the vehicle-treated control group.

Data Interpretation: Correlating In Vitro and In Vivo Findings

A key aspect of the drug discovery process is establishing a clear relationship between in vitro potency and in vivo efficacy. A successful compound will ideally demonstrate a clear dose-response relationship in vivo that is consistent with its in vitro activity and pharmacokinetic profile.

Table 4: Comparative Summary of In Vitro vs. In Vivo Data

Compound IDTarget IC50 (nM)Cell Viability GI50 (µM)In Vivo ModelDosing RegimenTumor Growth Inhibition (%)
ABC-123 Data to be generatedData to be generatede.g., A549 Xenografte.g., 50 mg/kg, BID, POData to be generated
Control N/AN/Ae.g., A549 XenograftVehicle0%

Discrepancies between in vitro and in vivo results are common and can arise from a multitude of factors, including:

  • Poor Pharmacokinetics: The compound may not reach the target tissue at a sufficient concentration.

  • Metabolic Instability: The compound may be rapidly metabolized in vivo.

  • Off-Target Effects: The compound may have unforeseen off-target activities that confound the in vivo results.

  • Model Limitations: The in vitro or in vivo model may not accurately recapitulate the human disease.

A thorough analysis of these potential discrepancies is crucial for guiding the next steps in the drug development program, whether it be chemical optimization of the lead compound or a re-evaluation of the therapeutic hypothesis.

Conclusion: A Roadmap for Translational Success

The evaluation of this compound compounds, and indeed any novel chemical series, requires a multi-faceted and rigorous approach. By systematically progressing from in vitro target engagement and functional assays to well-designed in vivo efficacy studies, researchers can build a comprehensive data package that provides a clear understanding of a compound's therapeutic potential. The ability to correlate in vitro and in vivo data is paramount for making informed decisions and ultimately for translating promising laboratory findings into effective clinical therapies. This guide provides a foundational roadmap for this critical endeavor, emphasizing the importance of robust experimental design and insightful data analysis in the quest for new medicines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 194581, 3-Aminocyclobutane-1-carboxylic acid. Retrieved November 16, 2023 from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved November 16, 2023 from [Link].

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. National Center for Biotechnology Information. Available from: [Link]

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A Comparative Guide to Analytical Method Validation for 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. As the quality of starting materials and intermediates directly impacts the final drug product's safety and efficacy, robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method selection, protocol design, and data interpretation, grounded in global regulatory standards.

We will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), the workhorse of quality control labs, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for specificity and trace-level analysis. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system.

The Regulatory Foundation: Principles of Method Validation

The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose[1]. Global regulatory bodies, through the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established harmonized guidelines to ensure data integrity and reliability. The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), promotes a more scientific, lifecycle-based model for analytical methods, moving beyond a simple checklist approach to a continuous process of ensuring a method's suitability[2][3].

The core validation parameters that must be assessed are outlined by these guidelines and form the foundation of the protocols described herein[4][5][6]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components[4][7].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[7][8].

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision[1][8].

  • Accuracy: The closeness of test results to the true value, often determined through recovery studies[7][9].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility[7].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7].

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[8][9].

Comparative Overview of Primary Analytical Techniques

The selection of an analytical technique for this compound depends on the specific goal of the analysis (e.g., routine purity assay, identification of unknown impurities, stability testing). The molecule's structure—a polar primary amine with a nitrile group, supplied as a hydrochloride salt—guides the choice. It is non-volatile in its salt form and possesses limited chromophores for UV detection.

Here, we compare the two most suitable analytical approaches: Reversed-Phase HPLC with UV detection and GC-MS following derivatization.

FeatureRP-HPLC-UV GC-MS (with Derivatization)
Principle Separation based on polarity differences between the analyte and a stationary phase. Detection via UV absorbance.Separation of volatile compounds based on boiling point and polarity. Detection by mass-to-charge ratio, providing structural information.
Analyte Suitability Excellent for polar, non-volatile compounds and salts. Direct analysis of the hydrochloride salt is feasible.Requires the analyte to be volatile and thermally stable. Derivatization is mandatory to convert the polar amine into a volatile derivative.
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase or water/acetonitrile mixture).Multi-step process: conversion to free base, derivatization (e.g., silylation), and solvent exchange. More complex and time-consuming.
Specificity Moderate. Relies on chromatographic retention time. Peak co-elution with impurities can be a challenge. Photodiode Array (PDA) detectors can assess peak purity but cannot identify co-eluting species[7].High. Mass spectrometry provides mass fragmentation patterns, which act as a chemical fingerprint for identification, ensuring unequivocal peak identity[10][11].
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range, depending on the analyte's chromophore.Excellent, often reaching low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).
Quantitation Highly reproducible and considered the gold standard for assay and impurity quantitation in QC environments.Can be highly accurate and precise but is more susceptible to variability from the derivatization step. Isotope-labeled internal standards are often required for best results.
Primary Use Case Routine quality control, purity assays, stability studies, and quantitation of known impurities.Definitive identification of impurities, structural elucidation, and analysis of trace-level volatile or semi-volatile compounds.

The Analytical Validation Workflow

A well-structured validation protocol is essential for ensuring all regulatory requirements are met. The process follows a logical sequence, beginning with system suitability to ensure the analytical system is performing correctly, followed by the validation of the core performance characteristics.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Performance Characteristic Validation cluster_2 Phase 3: Documentation A Develop Method & Define Analytical Target Profile (ATP) B Prepare Validation Protocol with Pre-defined Acceptance Criteria A->B C System Suitability Testing (SST) (Resolution, Tailing Factor, RSD%) B->C D Specificity / Selectivity (Forced Degradation, Peak Purity) C->D If SST Passes E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Analyze Data vs. Acceptance Criteria I->J K Generate Final Validation Report J->K

Caption: A typical workflow for analytical method validation, from protocol preparation to the final report.

Protocol 1: Validation of an RP-HPLC-UV Method

This protocol details the validation of a method for the assay (quantification of the main component) and purity (quantification of impurities) of this compound.

Chromatographic System & Conditions
  • Instrument: HPLC with Quaternary Pump, Autosampler, Column Oven, and UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Water/Acetonitrile (90:10 v/v).

Step-by-Step Validation Experiments

A. Specificity (Forced Degradation) The goal is to demonstrate that the method can separate the main analyte from potential degradation products, proving its stability-indicating nature.

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of the analyte in the diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH, heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid/base samples, dilute all stressed samples to a target concentration of 0.5 mg/mL, and inject into the HPLC system.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0). The PDA detector should confirm peak purity for the analyte peak in the presence of degradants.

B. Linearity

  • Prepare Standards: From a 1 mg/mL stock solution, prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

C. Accuracy (% Recovery)

  • Prepare Spiked Samples: Prepare a placebo (matrix without the analyte). Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

  • Analysis: Analyze the spiked samples and calculate the amount of analyte recovered.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

D. Precision

  • Repeatability (System Precision): Inject the 100% concentration standard solution six times.

  • Intermediate Precision (Analyst/Day/Instrument Variation): A second analyst on a different day, using a different HPLC system, should repeat the repeatability test.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak areas should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision[12].

E. LOQ and LOD

  • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve): Calculate using the standard deviation of the y-intercepts of the regression line (σ) and the slope (S) of the linearity curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Confirmation: Prepare a solution at the determined LOQ concentration and inject it six times.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

F. Robustness

  • Vary Parameters: Deliberately vary critical method parameters one at a time:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5 °C).

    • Mobile Phase Composition (± 2% organic).

  • Analysis: Inject a standard solution under each varied condition and assess the impact on system suitability parameters (retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability criteria must be met under all robustness conditions, and the results should not deviate significantly from the nominal conditions.

Summary of Hypothetical HPLC Validation Data
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Resolution > 2.0, Peak Purity > 995All peaks resolved, Purity > 998Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range (mg/mL) 0.05 - 0.150.05 - 0.15Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability, %RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate, %RSD) ≤ 2.0%0.88%Pass
LOD (µg/mL) Report0.1Pass
LOQ (µg/mL) Report (%RSD ≤ 10%)0.3 (%RSD = 6.5%)Pass
Robustness SST criteria metAll SST criteria metPass

Protocol 2: Comparative Analysis & Validation using GC-MS

While HPLC-UV is ideal for routine QC, GC-MS is superior for definitive identification. Its validation focuses on demonstrating this enhanced specificity. The main challenge is the analyte's non-volatile nature, which necessitates derivatization. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common choice for amines as it creates stable derivatives[13].

Derivatization and GC-MS Conditions
  • Derivatization Protocol:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System & Conditions:

    • Instrument: GC coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Comparing Specificity: HPLC-UV vs. GC-MS

The primary advantage of GC-MS is its power to distinguish between compounds that might co-elute in an HPLC system.

Method_Comparison cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis A Inject Sample B Single Chromatographic Peak Observed (Retention Time = 8.5 min) A->B C Is this peak pure? PDA Purity Check B->C D Purity > 995? C->D E Conclusion: Peak is likely pure. Identity assumed based on retention time. D->E Yes F Conclusion: Peak is impure. Co-elution suspected. Identity of impurity is unknown. D->F No G Derivatize & Inject Sample H Single Chromatographic Peak Observed G->H I Deconvolute Mass Spectrum H->I J Match Library or Reference Standard Spectrum? I->J K Conclusion: Peak identity is CONFIRMED with high confidence. J->K Yes L Conclusion: Peak is an unknown. Fragmentation pattern can be used for structural elucidation. J->L No

Caption: Decision workflow comparing the specificity assessment of HPLC-UV versus GC-MS.

This comparative strength makes GC-MS invaluable during drug development for impurity profiling. While a full validation would be performed similarly to HPLC, the emphasis would be on demonstrating its superior ability to identify specific impurities, especially those lacking a UV chromophore that would be invisible to the HPLC-UV method.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, but their applications are distinct.

  • RP-HPLC-UV is the recommended method for routine quality control. Its simplicity, robustness, and high precision make it ideal for batch release testing, stability studies, and quantifying known impurities. The validation protocol described provides a clear pathway to demonstrate its suitability for this purpose.

  • GC-MS is the superior method for impurity identification and structural characterization. Its high specificity and sensitivity are critical during process development and for investigating out-of-specification results. While its sample preparation is more complex, the confidence in identification it provides is unmatched.

For a comprehensive quality control strategy, an organization should validate and implement an HPLC-UV method for routine use while having a developed (and potentially validated) GC-MS method available for investigational purposes. This dual approach leverages the strengths of each technique, ensuring the highest standards of quality and safety for this critical pharmaceutical intermediate.

References

Unveiling the Potential of 3-Aminocyclobutane-1-carbonitrile hydrochloride: A Comparative Guide to Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, small molecules with unique structural motifs are a constant source of intrigue. 3-Aminocyclobutane-1-carbonitrile hydrochloride, with its strained cyclobutane ring and reactive nitrile group, represents a scaffold with latent potential for enzyme inhibition. While direct biological data for this specific compound is not yet prevalent in public literature, its structural features suggest a plausible interaction with enzymes that are known to be targeted by nitrile-containing inhibitors. This guide provides a head-to-head comparison of this promising, yet uncharacterized, molecule with well-established inhibitors of two key enzyme classes: Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin C.

This document will serve as a foundational resource for researchers interested in exploring the inhibitory potential of this compound. We will delve into the established landscape of DPP-4 and Cathepsin C inhibitors, providing a framework for a comprehensive comparative analysis. This includes detailed experimental protocols to empower researchers to conduct their own investigations and contribute to the understanding of this novel compound.

The Allure of the Nitrile Warhead: A Gateway to Enzyme Inhibition

The nitrile functional group is a well-recognized "warhead" in inhibitor design. Its electrophilic carbon atom can form a reversible covalent bond with the catalytic residues of certain enzymes, particularly cysteine and serine proteases. This interaction can lead to potent and often selective inhibition. Given that both DPP-4 (a serine protease) and Cathepsin C (a cysteine protease) have well-documented inhibitors featuring a nitrile moiety, it is a logical starting point for investigating the potential activity of this compound.

Dipeptidyl Peptidase-4 (DPP-4): A Key Target in Diabetes Management

DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[1][2][3] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[1][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[1][2][4]

The "Gliptins": A Class of Potent DPP-4 Inhibitors

The landscape of DPP-4 inhibitors is dominated by a class of drugs known as the "gliptins".[1][2][5] These orally active agents have demonstrated significant efficacy and are widely used in the clinical management of type 2 diabetes.[2][4]

Inhibitor Chemical Class IC50 (nM) Key Features
Sitagliptin β-amino acid derivative~19First-in-class DPP-4 inhibitor.[1][6]
Vildagliptin Cyanopyrrolidine~60Forms a reversible covalent bond with the catalytic serine of DPP-4.[7][8]
Saxagliptin Cyanopyrrolidine~50Features a cyclopropyl-fused cyanopyrrolidine scaffold.[2][6]
Linagliptin Xanthine-based~1A potent, non-peptidomimetic inhibitor with a unique binding mode.[2]
Alogliptin Pyrimidinedione~10A potent and selective inhibitor.[1][2]

Cathepsin C: A Central Player in Inflammatory Processes

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of serine proteases in immune cells.[9][10][11][12] These serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3, are involved in tissue damage and inflammation.[12][13] Therefore, inhibiting Cathepsin C is a promising therapeutic strategy for a variety of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.[10][11]

A Diverse Array of Cathepsin C Inhibitors

The development of Cathepsin C inhibitors has yielded a range of compounds with different chemical scaffolds and mechanisms of action. Many of these inhibitors are peptide-based and form covalent bonds with the catalytic cysteine residue.[9][11]

Inhibitor Chemical Class IC50 (nM) Key Features
Brensocatib (INS1007) Reversible covalent nitrile~1.1In clinical development for non-cystic fibrosis bronchiectasis.[11]
AZD7986 Reversible covalent nitrile~1.6A potent and selective inhibitor.[9]
Gly-Phe-CHN2 Diazomethylketone-An early, irreversible peptide-based inhibitor.[9][11]
K777 Vinyl sulfone-An irreversible cysteine protease inhibitor with activity against Cathepsin C.[14]

A Proposed Research Framework for Evaluating this compound

To ascertain the inhibitory potential of this compound, a systematic and rigorous experimental approach is required. The following protocols outline the key steps for a head-to-head comparison with established inhibitors.

Experimental Workflow

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A DPP-4 Inhibition Assay C IC50 Determination A->C B Cathepsin C Inhibition Assay B->C D Selectivity Profiling (vs. other proteases) C->D E Enzyme Kinetics (Ki determination) C->E F Reversibility Studies E->F

Caption: Proposed experimental workflow for characterizing the inhibitory activity of this compound.

Detailed Experimental Protocols

1. DPP-4 Inhibition Assay (Fluorometric)

  • Principle: This assay measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-AMC, by recombinant human DPP-4. The release of the fluorescent AMC (7-amino-4-methylcoumarin) is monitored over time.

  • Materials:

    • Recombinant Human DPP-4 (e.g., R&D Systems, Cat# 954-SE)

    • DPP-4 Substrate: Gly-Pro-AMC (e.g., Enzo Life Sciences, Cat# BML-P125)

    • Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA.

    • This compound

    • Known DPP-4 inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a serial dilution of this compound and the known inhibitor in assay buffer.

    • Add 50 µL of the diluted compounds or vehicle control to the wells of the microplate.

    • Add 25 µL of recombinant DPP-4 to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to each well.

    • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition relative to the vehicle control.

2. Cathepsin C Inhibition Assay (Fluorometric)

  • Principle: This assay measures the cleavage of a fluorogenic Cathepsin C substrate, (H-Gly-Arg)2-AMC, by recombinant human Cathepsin C.

  • Materials:

    • Recombinant Human Cathepsin C (e.g., R&D Systems, Cat# 9334-CY)

    • Cathepsin C Substrate: (H-Gly-Arg)2-AMC (e.g., Bachem, Cat# I-1285)

    • Assay Buffer: MES (pH 6.0) containing DTT and EDTA.

    • This compound

    • Known Cathepsin C inhibitor (e.g., Brensocatib)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Follow the same procedure as the DPP-4 inhibition assay, substituting the appropriate enzyme, substrate, and known inhibitor.

3. IC50 Determination

  • Principle: The half-maximal inhibitory concentration (IC50) is determined by performing the inhibition assays with a wider range of inhibitor concentrations.

  • Procedure:

    • Perform the respective inhibition assays with a 10-point, 3-fold serial dilution of this compound and the known inhibitors.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship of Key Concepts

A 3-Aminocyclobutane- 1-carbonitrile hydrochloride B Nitrile Group (Electrophilic 'Warhead') A->B E Reversible Covalent Inhibition B->E C DPP-4 (Serine Protease) C->E Catalytic Serine D Cathepsin C (Cysteine Protease) D->E Catalytic Cysteine F Therapeutic Potential E->F

Caption: The nitrile group of the compound is hypothesized to interact with the catalytic residues of DPP-4 and Cathepsin C, leading to inhibition and potential therapeutic applications.

Conclusion and Future Directions

While the inhibitory activity of this compound remains to be experimentally validated, its chemical structure provides a strong rationale for its investigation as a potential inhibitor of DPP-4 and Cathepsin C. The comparative framework and detailed protocols provided in this guide offer a clear path forward for researchers to explore this promising molecule.

Should initial screening reveal significant inhibitory activity, further studies will be warranted. These include selectivity profiling against a panel of other proteases to assess off-target effects, determination of the mechanism of inhibition through enzyme kinetics, and ultimately, evaluation in cell-based and in vivo models. The journey to characterizing a new chemical entity is a meticulous one, but the potential rewards in uncovering a novel therapeutic agent are substantial. This guide serves as the first step on that exciting path.

References

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl peptidase-4 inhibitor. In Wikipedia. Retrieved from [Link]

  • Grzywa, R., & Gieldon, A. (2021). Selected synthetic inhibitors of human cathepsin C. ResearchGate. Retrieved from [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Retrieved from [Link]

  • Cleveland Clinic. (2022). DPP-4 Inhibitors (Gliptins). Retrieved from [Link]

  • Guay, D., et al. (2010). Inhibitors of cathepsin C (dipeptidyl peptidase I). Expert Opinion on Therapeutic Patents, 20(4), 497–506. Retrieved from [Link]

  • Wang, Y., et al. (2019). Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors. Journal of Medicinal Chemistry, 62(12), 5877–5892. Retrieved from [Link]

  • Gornik, P., & Turk, B. (2023). Cathepsin C: structure, function, and pharmacological targeting. Exploratory Target Antitumor Therapy, 4, 461-477. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Products as Cathepsin Inhibitors. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. In PubChem. Retrieved from [Link]

  • Ishizu, A., et al. (2024). Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders. Nature Communications, 15(1), 7083. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. In PubChem. Retrieved from [Link]

  • Hosseinzadeh, F., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences, 49(2), 126-143. Retrieved from [Link]

  • Popova, M., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(3), 1043. Retrieved from [Link]

  • Chayah, M., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1139–1150. Retrieved from [Link]

  • Ambery, P., et al. (2010). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes. Pharmacy and Therapeutics, 35(7), 389–395, 403. Retrieved from [Link]

  • Guay, D., et al. (2010). Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ACS Medicinal Chemistry Letters, 1(8), 418–422. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 3-Aminocyclobutane-1-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable saturated carbocyclic building block in modern medicinal chemistry. Its strained four-membered ring and bifunctional nature—possessing both a nucleophilic amine and a versatile nitrile group—make it a key intermediate in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, establishing absolute purity is not merely a procedural step but a foundational requirement for ensuring the validity of downstream experimental data, reproducibility of synthetic routes, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of newly synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind method selection, the interpretation of complex data, and the establishment of a self-validating analytical workflow. The objective is to equip researchers, process chemists, and quality control scientists with the expertise to confidently characterize this important chemical entity.

Synthesis and the Genesis of Impurities

To effectively hunt for impurities, one must first understand their likely origin. The synthesis of cyclobutane derivatives is non-trivial, often involving multi-step sequences where incomplete reactions, side reactions, and residual reagents can contribute to the final impurity profile.[1][2] A plausible, though generalized, synthetic pathway highlights potential points of impurity introduction.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities A Starting Material (e.g., Cyclobutanone derivative) B Intermediate Formation (e.g., Oxime/Hydrazone) A->B Reagents I1 Unreacted Starting Material A->I1 C Nitrile Introduction & Reduction B->C Cyanide Source, Reducing Agent D Final Product (Free Base) C->D I3 Stereoisomers (cis/trans) C->I3 I4 By-product (e.g., Amide from Nitrile Hydrolysis) C->I4 I5 Over-reduced Species C->I5 E Salt Formation (HCl addition) D->E HCl in Solvent F Final Product (Hydrochloride Salt) E->F I2 Residual Solvents & Reagents E->I2

Caption: Generalized synthetic pathway and potential impurity sources.

Common impurities may therefore include:

  • Process-Related Impurities: Unreacted starting materials, residual solvents (e.g., ether, isopropanol), and inorganic salts.

  • By-products: Hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or by-products from side reactions.

  • Stereoisomers: Depending on the synthetic route, both cis and trans isomers of the product may be formed.[3] Differentiating and quantifying these is often critical.

A robust analytical strategy must therefore be capable of separating, identifying, and quantifying this diverse range of potential contaminants. An orthogonal approach, using multiple techniques with different separation and detection principles, is the cornerstone of a trustworthy purity assessment.[]

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique is sufficient to declare a compound "pure." We will compare four primary, orthogonal methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (CHN).

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for purity analysis of non-volatile organic molecules.[5] Its strength lies in its ability to separate the main compound from structurally similar impurities and provide a quantitative measure of their relative abundance, typically as a "% area" purity value.

Causality of Method Design: For a polar amine hydrochloride salt, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a Reversed-Phase (RP) method with an ion-pairing agent is often necessary. HILIC is chosen here for its superior retention of polar analytes without the complexities of ion-pairing agents. A UV detector is suitable due to the lack of a strong chromophore in the molecule, necessitating detection at low wavelengths (e.g., 200-210 nm).

Experimental Protocol: HILIC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% B

    • 10.0 min: 60% B

    • 12.0 min: 60% B

    • 12.1 min: 95% B

    • 15.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 Acetonitrile/Water mixture to a final concentration of 1 mg/mL.

Data Interpretation: The resulting chromatogram will show a major peak for 3-Aminocyclobutane-1-carbonitrile. Any other peaks are considered impurities. The area of each impurity peak is calculated as a percentage of the total peak area to determine the area % purity. This method is excellent for detecting non-volatile organic impurities and isomers.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Unlike HPLC, which provides a relative purity, qNMR can determine the absolute purity (or assay) of a compound by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of known purity and weight.[6] It is a primary analytical method recognized by major pharmacopeias and journals.

Causality of Method Design: The choice of an internal standard is critical. It must have high purity, be non-reactive with the analyte, be stable, and possess sharp proton signals that do not overlap with any signals from the analyte or residual solvents. Maleic acid is a suitable choice for its simple, sharp singlet in a relatively clear region of the spectrum when using a polar deuterated solvent like D₂O.

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-Aminocyclobutane-1-carbonitrile HCl into a vial.

    • Accurately weigh ~10 mg of maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton (typically D1 ≥ 30s) to allow for full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the smallest integral).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte (e.g., the methine proton) and the singlet from the internal standard (maleic acid, ~6.3 ppm).

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

GC-MS for Volatile Impurities and Residual Solvents

Gas Chromatography-Mass Spectrometry is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis.[7] Because amine hydrochlorides are salts and thus non-volatile, a derivatization step or regeneration of the free amine is often required.[8]

Causality of Method Design: To make the analyte volatile, we can regenerate the free amine in-situ by adding a strong base. However, for the primary purpose of identifying residual solvents, this step is unnecessary and direct injection of the sample dissolved in a suitable solvent (like methanol) is preferred. A "headspace" method is even more sensitive for highly volatile solvents.

Experimental Protocol: Residual Solvent Analysis (Static Headspace GC-MS)

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: DB-624 or similar phase designed for residual solvents.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent like DMSO. Crimp the vial securely.

  • Headspace Parameters:

    • Incubation Temperature: 80 °C

    • Incubation Time: 20 min

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters:

    • Scan Range: 29 - 400 amu.

    • Ionization Mode: Electron Ionization (EI).

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify against a standard containing known amounts of expected solvents.

Elemental Analysis (CHN)

Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample.[9] The experimental results are compared to the theoretical values calculated from the molecular formula (C₅H₉N₂Cl). A close match supports the proposed structure and indicates high purity with respect to inorganic impurities that do not contain C, H, or N.

Causality of Method Design: This technique is destructive, requiring combustion of the sample. It is highly sensitive to non-combustible impurities (inorganic salts) and impurities that have a significantly different C:H:N ratio than the target compound. It serves as an excellent orthogonal check on the results from chromatographic and spectroscopic methods.

Experimental Protocol: CHN Analysis

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: The instrument software calculates the %C, %H, and %N. These values are compared to the theoretical values.

    • Theoretical for C₅H₉N₂Cl (MW: 132.59 g/mol ):

      • %C = (5 * 12.011 / 132.59) * 100 = 45.28%

      • %H = (9 * 1.008 / 132.59) * 100 = 6.84%

      • %N = (2 * 14.007 / 132.59) * 100 = 21.13%

    • Acceptance Criteria: Typically, experimental values should be within ±0.4% of the theoretical values.[9]

Comparative Analysis of Methodologies

The true power of this orthogonal approach comes from understanding how the strengths of one method compensate for the weaknesses of another.

cluster_0 Purity Assessment Workflow Start Synthesized Batch (3-Aminocyclobutane-1-carbonitrile HCl) HPLC HPLC (HILIC-UV) Purpose: Detect organic impurities & isomers Output: Area % Purity Start->HPLC qNMR Quantitative ¹H NMR Purpose: Determine absolute purity (assay) Output: Weight % Purity Start->qNMR GCMS Headspace GC-MS Purpose: Quantify residual solvents & volatile impurities Output: Impurity levels in ppm Start->GCMS CHN Elemental Analysis Purpose: Confirm elemental composition; detect inorganics Output: %C, %H, %N vs. Theory Start->CHN Decision Integrate Data Does it meet spec (>95%)? HPLC->Decision qNMR->Decision GCMS->Decision CHN->Decision Pass Release Batch Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Caption: Orthogonal workflow for purity assessment.

Data Summary Table

Analytical Technique Information Provided Strengths Limitations Typical Use Case
HPLC-UV Relative purity (Area %), profile of non-volatile impurities.High resolution for isomers and related substances. Widely available.Requires chromophore for high sensitivity. Area % may not equal weight %.Primary check for organic purity and stability-indicating method.
Quantitative ¹H NMR Absolute purity (Weight %), structural confirmation.Primary method, highly accurate, no response factor needed. Detects non-UV active impurities.Lower sensitivity than HPLC. Requires expensive equipment and skilled operator.Gold standard for assay determination of reference standards.
Headspace GC-MS Identification and quantification of volatile impurities.Extremely sensitive for residual solvents. Provides mass for identification.Not suitable for non-volatile compounds. Sample prep can be complex.Mandatory check for residual solvents as per ICH guidelines.
Elemental Analysis Confirmation of elemental composition.Excellent for detecting inorganic impurities and gross structural errors.Does not distinguish between isomers. Insensitive to impurities with similar elemental composition.Final confirmation of the molecular formula and check for inorganics.

Conclusion

Establishing the purity of a critical building block like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical result, such as an HPLC area percentage, is insufficient and scientifically unsound. By employing an orthogonal set of methodologies—HPLC for impurity profiling, qNMR for absolute assay, GC-MS for volatile contaminants, and elemental analysis for compositional integrity—researchers can build a comprehensive and trustworthy data package. This self-validating workflow not only ensures the quality of the material but also upholds the principles of scientific integrity, providing a solid foundation for all subsequent research and development activities.

References

  • The Royal Society of Chemistry. Supporting Information. Provides examples of 1H NMR and 13C NMR data analysis for various organic compounds.

  • The Royal Society of Chemistry. Supplementary Information. Details experimental procedures including synthesis and analytical methods like HPLC and NMR for organic molecules.

  • ChemicalBook. 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum. Provides access to NMR spectra for related cyclobutane compounds.

  • ChemicalBook. (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride(1212304-86-3) 1 H NMR. Provides access to NMR spectra for related cyclobutane compounds.

  • ResearchGate. GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Discusses the application of GC-MS for the analysis of cyclobutane derivatives.

  • RSC Publishing. Analytical Methods. Describes the development of HPLC and TLC methods for the analysis of pharmaceutical compounds.

  • ChemShuttle. This compound;CAS No.:1523572-04-4. Commercial listing for the target compound.

  • Sigma-Aldrich. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4. Product page for a related cyclobutane derivative, providing purity and property information.

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Provides chemical and physical properties for a related compound.

  • BenchChem. Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl. Discusses synthesis and analysis, including HPLC and LC-MS, for a related compound.

  • BOC Sciences. Analytical Services for Purity Determination. Outlines various analytical techniques for determining chemical purity.

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Provides information on characteristic NMR shifts for nitrile compounds.

  • National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. An editorial advocating for the use of qNMR for purity assessment.

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. A general overview of different methods for purity testing.

  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis. Discusses the standards and requirements for elemental analysis in scientific publications.

  • BIOFOUNT. This compound. Commercial listing for the target compound.

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Details a synthetic route for a related amino-cycloalkane hydrochloride.

  • OLI Systems. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Discusses the chemical properties of amine hydrochlorides.

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  • Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Describes a GC method for analyzing amine hydrochlorides.

  • PubMed Central (PMC). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Reviews synthetic strategies for creating cyclobutane structures.

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Safety Operating Guide

Proper Disposal of 3-Aminocyclobutane-1-carbonitrile hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as 3-Aminocyclobutane-1-carbonitrile hydrochloride, is not merely a regulatory hurdle but a critical component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower you with the knowledge to manage your chemical waste with the highest degree of safety and scientific rigor.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a compound that demands careful handling due to its toxicological profile.

Key Hazard Information:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]위험
Skin Corrosion/Irritation Causes skin irritation.[1]위험
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]위험
Respiratory Irritation May cause respiratory irritation.[1]위험

The presence of the aminonitrile functional group suggests that the compound may release toxic hydrogen cyanide gas if exposed to acidic conditions. Furthermore, as a hydrochloride salt, it is important to consider its reactivity with bases.

Immediate Safety and Handling Protocols

Prior to handling this compound for disposal, ensure that all necessary engineering controls and personal protective equipment (PPE) are in place.

Engineering Controls

All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[2][3] Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are the minimum requirements for handling this compound:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.[3][5]Prevents skin contact and absorption.
Body Protection A fully buttoned laboratory coat.[4]Protects clothing and skin from contamination.
Respiratory Protection If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[5]Prevents inhalation of the toxic compound.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous waste and to engage a licensed professional waste disposal service.[1] On-site chemical neutralization by untrained personnel is strongly discouraged due to the potential for hazardous reactions and the release of toxic substances.

Waste Segregation and Collection

Proper segregation is the foundation of a safe and compliant waste management program.

  • Solid Waste:

    • Collect un-used or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable container.

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Label the container as: "Hazardous Waste: this compound (Toxic Solid, Organic, N.O.S.) ".[6]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must be considered hazardous waste.

    • Collect these materials in a separate, clearly labeled hazardous waste bag or container.

Waste Storage

The temporary storage of your hazardous waste in the laboratory must adhere to strict safety standards.

  • Incompatible Materials: Store waste containing this compound away from strong oxidizing agents.[7]

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills. While this compound is a solid, it is good practice to use secondary containment for all hazardous waste containers.

  • Container Integrity: Ensure the waste container is always sealed when not in use to prevent accidental spills or release of dust.

Arranging for Professional Disposal

Engaging a certified hazardous waste disposal company is a mandatory step.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for your institution and will have contracts with licensed waste disposal vendors.

  • Provide Complete Information: When arranging for pickup, provide the waste disposal company with the full chemical name, quantity, and a copy of the Safety Data Sheet (SDS).

  • Packaging for Transport: Follow the specific instructions provided by your EHS office or the waste disposal company for packaging the waste for transport. This may include using specific outer containers and labeling in accordance with Department of Transportation (DOT) regulations.[1][8]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite or dry sand.[9]

    • Carefully collect the absorbed material and contaminated cleaning supplies into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team or EHS office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow start Start: Disposal of this compound assess_hazards Step 1: Assess Hazards - Review SDS - Identify Toxicity & Reactivity start->assess_hazards ppe_setup Step 2: Implement Safety Protocols - Use Chemical Fume Hood - Don appropriate PPE assess_hazards->ppe_setup segregate_waste Step 3: Segregate Waste - Solid Chemical Waste - Contaminated Labware ppe_setup->segregate_waste containerize Step 4: Containerize & Label - Use compatible, sealed containers - Affix 'Hazardous Waste' label segregate_waste->containerize storage Step 5: Secure Storage - Designated & ventilated area - Away from incompatibles containerize->storage contact_ehs Step 6: Arrange Professional Disposal - Contact Institutional EHS - Schedule licensed vendor pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper management and disposal of chemical waste are non-negotiable aspects of professional laboratory practice. By adhering to the detailed procedures outlined in this guide, you not only ensure compliance with regulatory standards but also foster a culture of safety and responsibility within your research environment. Treating every chemical with the respect its potential hazards demand is a hallmark of scientific excellence.

References

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A Researcher's Guide to Handling 3-Aminocyclobutane-1-carbonitrile hydrochloride: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only with precision but with the utmost safety. The handling of specialized reagents like 3-Aminocyclobutane-1-carbonitrile hydrochloride (CAS: 1393180-30-7) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Foundational Safety: Understanding the Hazard Profile

Before any handling, a thorough risk assessment is paramount. The Global Harmonized System (GHS) classification for this compound dictates the necessary level of protection. This compound is not benign; it presents multiple routes of potential exposure and associated health risks.

A Safety Data Sheet (SDS) for this compound classifies it with several hazard statements, underscoring the need for caution.[1] It is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Furthermore, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard StatementGHS ClassificationImplication for Handling
H302, H312, H332 Acute Toxicity (Oral, Dermal, Inhalation), Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates a full barrier of personal protective equipment to prevent any contact.
H315 Skin Irritation, Category 2Causes skin irritation.[1] Direct skin contact must be avoided through proper glove and lab coat selection.
H319 Serious Eye Irritation, Category 2ACauses serious eye irritation.[1] Chemical splash goggles or a full-face shield are mandatory.
H335 Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation.[1][3] Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.

The Core PPE Ensemble: Your Primary Defense

Given the hazard profile, a comprehensive personal protective equipment (PPE) ensemble is mandatory for all personnel handling this compound.[4] The selection of each component is critical to establishing a reliable barrier against chemical exposure.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is the standard.[4] The outer glove provides the primary barrier, while the inner glove offers protection in case the outer one is breached.[4] Nitrile is recommended for its chemical resistance and to avoid potential latex allergies.[5][6] Gloves should be changed immediately if contamination is suspected.[7]

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[4] It should have long sleeves with tight-fitting cuffs to ensure there are no gaps between the cuff and your inner glove.[4] This protects your body and personal clothing from contamination.[4]

  • Eye and Face Protection: At a minimum, chemical safety goggles must be worn.[3] For procedures with a higher risk of splashes or aerosolization, such as weighing larger quantities of the powder, a full-face shield should be worn in addition to safety goggles.[4][8]

  • Respiratory Protection: All work with the solid form of this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[9] If a fume hood is not available or if there is a high risk of aerosolization, respiratory protection is necessary. The specific type of respirator depends on the scale and nature of the work, as detailed in the workflow diagram below.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to the entire workflow, from preparation to cleanup, is essential for minimizing risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[4]

  • Ventilation Check: Before starting, ensure the fume hood has sufficient airflow and is functioning correctly.

  • Surface Protection: Protect the work surface with disposable, plastic-backed absorbent paper to contain any potential spills.[10]

  • Gather Materials: Ensure all necessary equipment, including waste containers, is inside the hood before you begin.

Donning Personal Protective Equipment

Putting on PPE in the correct sequence is crucial to avoid contamination.

  • Gown: Don the disposable gown, ensuring it is securely fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection: If required, don the appropriate respirator.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.[4]

Doffing Personal Protective Equipment

Removing PPE correctly is just as important as putting it on. The goal is to avoid contact with any contaminated surfaces.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Gown: Untie and remove the gown, turning it inside out as you peel it off.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove the respirator, if worn.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]

Workflow for Selecting Respiratory Protection

The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection.

PPE_Workflow Respiratory Protection Selection Workflow start Start: Handling 3-Aminocyclobutane-1-carbonitrile hydrochloride fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood solid_powder Are you handling the solid powder? fume_hood->solid_powder Yes reassess Reassess procedure. Work in fume hood is strongly advised. fume_hood->reassess No large_scale Is the quantity >1g or is there visible dust/aerosol? solid_powder->large_scale Yes no_respirator No respirator required. Proceed with caution. solid_powder->no_respirator No (in solution) n95 Minimum: N95 filtering facepiece respirator. large_scale->n95 No papr Recommended: Powered Air-Purifying Respirator (PAPR) for higher-risk situations. large_scale->papr Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Emergency Plan: Spills and Exposure

Preparedness is key to mitigating the impact of an accident.

Spill Management
  • Evacuate: Immediately alert others and evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.[4]

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or dry sand.[11]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][13]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][12]

Disposal Plan: From Bench to Manifest

Proper waste management is a legal and ethical responsibility. The overriding principle is that no procedure should begin until a clear disposal plan is in place.[14]

  • Waste Identification: All materials contaminated with this compound, including gloves, gowns, weighing paper, pipette tips, and spill cleanup materials, must be treated as hazardous waste.[11]

  • Waste Segregation: This waste stream must be segregated from other chemical wastes to prevent incompatible mixtures.[11]

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealable container made of a compatible material.[11]

    • Liquid Waste: Use a labeled, screw-cap bottle that is in good condition and free of leaks for any solutions containing the compound.[11]

  • Container Management: Empty containers that held the original product must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14]

  • Final Disposal: The ultimate disposal of all generated waste must be conducted through an approved and licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[1][13]

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the protection of their health.

References

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  • Methyl 3-aminocyclobutane-1-carboxylate hydrochloride . PubChem, National Center for Biotechnology Information. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.